molecular formula C24H22N4O6 B12946315 SHMT-IN-3 CAS No. 330638-43-2

SHMT-IN-3

货号: B12946315
CAS 编号: 330638-43-2
分子量: 462.5 g/mol
InChI 键: LZRQXDAEFLBXCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SHMT-IN-3 is a useful research compound. Its molecular formula is C24H22N4O6 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

330638-43-2

分子式

C24H22N4O6

分子量

462.5 g/mol

IUPAC 名称

4-[4-[2-[4-(3-carboxypropanoylamino)phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid

InChI

InChI=1S/C24H22N4O6/c29-20(9-11-22(31)32)26-17-5-1-15(2-6-17)19-13-14-25-24(28-19)16-3-7-18(8-4-16)27-21(30)10-12-23(33)34/h1-8,13-14H,9-12H2,(H,26,29)(H,27,30)(H,31,32)(H,33,34)

InChI 键

LZRQXDAEFLBXCL-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O

产品来源

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of Serine Hydroxymethyltransferase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "SHMT-IN-3". This guide will therefore focus on the well-characterized, potent dual inhibitor of Serine Hydroxymethyltransferase (SHMT) 1 and 2, SHIN1 (also known as RZ-2994) , as a representative example to illustrate the mechanism of action of this class of inhibitors. The principles and methodologies described herein are broadly applicable to the study of novel SHMT inhibitors.

Introduction to SHMT and its Role in Cellular Metabolism

Serine Hydroxymethyltransferase (SHMT) is a critical enzyme that plays a central role in one-carbon metabolism.[1] It exists in two main isoforms in mammalian cells: the cytosolic SHMT1 and the mitochondrial SHMT2.[1] Both isoforms are dependent on pyridoxal phosphate (PLP) and catalyze the reversible conversion of L-serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2][3] This reaction is a primary source of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, as well as for methylation reactions.[1][3]

Given the crucial role of SHMT in supporting rapid cell growth and proliferation, it has emerged as an attractive therapeutic target, particularly in oncology.[1][4] Inhibition of SHMT can disrupt the supply of essential building blocks for DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.

SHIN1: A Potent Dual SHMT1/2 Inhibitor

SHIN1 is a potent inhibitor of both human SHMT1 and SHMT2. Its inhibitory activity has been quantified in vitro, demonstrating high affinity for both isoforms.

Quantitative Inhibitory Activity of SHIN1
CompoundTargetIC50 (nM)Assay Type
SHIN1 (RZ-2994)human SHMT15In vitro biochemical assay
SHIN1 (RZ-2994)human SHMT213In vitro biochemical assay
SHIN1 (RZ-2994)HCT-116 (SHMT2 deletion)10Cell growth inhibition assay

Data sourced from MedchemExpress product information.[5]

Mechanism of Action of SHMT Inhibitors

The primary mechanism of action of SHMT inhibitors like SHIN1 is the direct inhibition of the catalytic activity of SHMT1 and SHMT2. By binding to the enzyme, these inhibitors prevent the conversion of serine to glycine and the concurrent production of 5,10-CH2-THF.

Impact on One-Carbon Metabolism

The inhibition of SHMT leads to a depletion of the one-carbon pool. This has several downstream consequences:

  • Inhibition of Nucleotide Synthesis: The reduction in 5,10-CH2-THF levels directly impacts the synthesis of purines and thymidylate, essential components of DNA and RNA. This leads to an S-phase arrest in the cell cycle.

  • Disruption of Amino Acid Homeostasis: The conversion of serine to glycine is blocked, affecting the cellular balance of these amino acids.

  • Alteration of Methylation Cycles: The one-carbon units generated by SHMT are also crucial for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins. Inhibition of SHMT can therefore lead to epigenetic alterations.[4]

Signaling Pathways Affected by SHMT Inhibition

The metabolic stress induced by SHMT inhibition can activate various cellular signaling pathways. For instance, glycine, a product of the SHMT reaction, has been shown to activate the Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.[6] Therefore, inhibition of SHMT and the subsequent reduction in glycine levels could potentially lead to the downregulation of this pathway.

SHMT_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Serine_mito Serine Serine_cyto->Serine_mito THF_cyto THF THF_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto mTHF_cyto 5,10-CH2-THF SHMT1->mTHF_cyto Glycine_mito Glycine Glycine_cyto->Glycine_mito Purine_Thymidylate Purine & Thymidylate Synthesis mTHF_cyto->Purine_Thymidylate SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 SHMT2->Glycine_mito mTHF_mito 5,10-CH2-THF SHMT2->mTHF_mito Akt_mTOR Akt/mTOR Pathway Glycine_mito->Akt_mTOR activates Folate_Cycle Mitochondrial Folate Cycle mTHF_mito->Folate_Cycle Inhibitor SHMT Inhibitor (e.g., SHIN1) Inhibitor->SHMT1 Inhibitor->SHMT2

Caption: SHMT signaling pathway and inhibitor action.

Experimental Protocols for Characterizing SHMT Inhibitors

A thorough investigation of the mechanism of action of a novel SHMT inhibitor would involve a series of biochemical and cell-based assays.

Experimental Workflow

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies ic50 IC50 Determination (Enzymatic Assay) binding Binding Kinetics (e.g., SPR, ITC) ic50->binding cell_viability Cell Viability/Proliferation (e.g., MTT, CTG) ic50->cell_viability target_engagement Target Engagement (e.g., CETSA) cell_viability->target_engagement metabolomics Metabolomic Profiling (LC-MS) target_engagement->metabolomics cell_cycle Cell Cycle Analysis (Flow Cytometry) metabolomics->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis western_blot Western Blotting (Signaling Pathways) apoptosis->western_blot xenograft Xenograft Models western_blot->xenograft pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd

Caption: Experimental workflow for MoA characterization.

Detailed Methodologies

4.2.1. Recombinant SHMT Enzymatic Assay (IC50 Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified recombinant SHMT1 and SHMT2 by 50%.

  • Principle: The assay measures the conversion of serine and THF to glycine and 5,10-CH2-THF. The production of 5,10-CH2-THF can be coupled to the reduction of NADP+ to NADPH by methylenetetrahydrofolate dehydrogenase (MTHFD), and the increase in NADPH absorbance is monitored at 340 nm.

  • Protocol:

    • Purify recombinant human SHMT1 and SHMT2 proteins.

    • Prepare a reaction mixture containing buffer, L-serine, THF, PLP, and MTHFD.

    • Add varying concentrations of the SHMT inhibitor to the reaction mixture.

    • Initiate the reaction by adding the SHMT enzyme.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

4.2.2. Cell Viability Assay

  • Objective: To assess the effect of the SHMT inhibitor on the proliferation and viability of cancer cell lines.

  • Principle: Assays like the MTT or CellTiter-Glo (CTG) assay measure metabolic activity or ATP levels, respectively, which are proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the SHMT inhibitor for a specified period (e.g., 72 hours).

    • Add the MTT reagent or CellTiter-Glo reagent to the wells according to the manufacturer's instructions.

    • Measure the absorbance (for MTT) or luminescence (for CTG) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

4.2.3. Metabolomic Analysis

  • Objective: To identify and quantify the changes in intracellular metabolite levels upon treatment with the SHMT inhibitor.

  • Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and detect a wide range of metabolites from cell extracts.

  • Protocol:

    • Culture cells in the presence or absence of the SHMT inhibitor for a defined time.

    • Quench cellular metabolism rapidly and extract intracellular metabolites using a suitable solvent (e.g., 80% methanol).

    • Analyze the extracts using an LC-MS system.

    • Identify and quantify key metabolites in the one-carbon pathway (e.g., serine, glycine, THF derivatives, purines, pyrimidines) using authentic standards.

    • Perform statistical analysis to identify significant changes in metabolite levels between treated and untreated cells.

4.2.4. Cell Cycle Analysis

  • Objective: To determine the effect of the SHMT inhibitor on cell cycle progression.

  • Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye (e.g., propidium iodide), allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

  • Protocol:

    • Treat cells with the SHMT inhibitor for various time points.

    • Harvest the cells, fix them in ethanol, and stain them with a propidium iodide solution containing RNase.

    • Analyze the stained cells using a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Conclusion

SHMT inhibitors represent a promising class of therapeutic agents, particularly for the treatment of cancer. A thorough understanding of their mechanism of action is crucial for their successful development. By employing a combination of biochemical, cellular, and in vivo studies, researchers can elucidate how these inhibitors modulate SHMT activity, impact cellular metabolism and signaling, and ultimately exert their therapeutic effects. The methodologies and frameworks presented in this guide provide a robust starting point for the comprehensive characterization of novel SHMT inhibitors.

References

The Discovery and Synthesis of SHMT-IN-3: A Novel Inhibitor of Serine Hydroxymethyltransferase for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While this document is structured as a technical guide on a compound designated "SHMT-IN-3," a specific inhibitor with this name was not identified in publicly available literature. The following information is a composite representation based on the discovery and characterization of various novel small molecule inhibitors of Serine Hydroxymethyltransferase (SHMT) as described in recent scientific publications. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed overview of the typical discovery process, mechanism of action, and experimental evaluation of a potent SHMT inhibitor.

Introduction: SHMT as a Therapeutic Target

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][2] This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, thus supporting rapid cell proliferation.[1][3] Eukaryotic cells have two main isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2.[2][4]

Overactivation of the serine synthesis pathway and upregulation of SHMT, particularly SHMT2, have been observed in a significant percentage of solid tumors, including breast, lung, and colorectal cancers.[5][6] These cancer cells often exhibit a strong dependence on serine and glycine metabolism for their growth and survival.[6] Consequently, inhibiting SHMT presents a promising therapeutic strategy to disrupt cancer cell metabolism and impede tumor progression.[7] The development of small molecule inhibitors targeting SHMT1 and SHMT2 has become an active area of cancer research.[5][6]

Discovery of this compound

The discovery of this compound was the result of a comprehensive drug discovery campaign aimed at identifying potent and selective inhibitors of SHMT. The process involved a high-throughput screening (HTS) of a diverse chemical library, followed by a rigorous lead optimization process to improve potency, selectivity, and drug-like properties.

High-Throughput Screening (HTS)

A biochemical assay measuring the enzymatic activity of SHMT was developed and optimized for an HTS campaign. The screen identified several initial "hit" compounds that demonstrated inhibitory activity against both SHMT1 and SHMT2.

HTS_Workflow cluster_0 High-Throughput Screening cluster_1 Hit-to-Lead cluster_2 Lead Optimization Compound Library Compound Library SHMT Enzyme Assay SHMT Enzyme Assay Compound Library->SHMT Enzyme Assay Hit Identification Hit Identification SHMT Enzyme Assay->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Preliminary SAR Preliminary SAR Hit Confirmation->Preliminary SAR Lead Series Selection Lead Series Selection Preliminary SAR->Lead Series Selection Chemical Synthesis Chemical Synthesis Lead Series Selection->Chemical Synthesis In Vitro Assays In Vitro Assays Chemical Synthesis->In Vitro Assays ADME Profiling ADME Profiling In Vitro Assays->ADME Profiling In Vivo Efficacy In Vivo Efficacy ADME Profiling->In Vivo Efficacy In Vivo Efficacy->Chemical Synthesis Iterative Improvement This compound (Candidate) This compound (Candidate) In Vivo Efficacy->this compound (Candidate)

Figure 1: A generalized workflow for the discovery of this compound.
Lead Optimization

Following the initial screen, promising hits underwent medicinal chemistry efforts to synthesize analogs with improved potency and selectivity. This iterative process involved the evaluation of structure-activity relationships (SAR) to guide the design of new compounds. This compound emerged as a lead candidate with low nanomolar potency against both SHMT1 and SHMT2 and favorable pharmacokinetic properties.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that can be adapted for large-scale production. A detailed, step-by-step synthetic route would be proprietary; however, a generalized scheme for the synthesis of pyranopyrazole-based SHMT inhibitors, a common scaffold, is outlined below.

(A detailed, specific synthetic pathway for a proprietary compound like "this compound" is not publicly available. The following is a representative synthesis of a related class of inhibitors.)

The synthesis would typically involve the construction of the core heterocyclic scaffold followed by the introduction of various substituents to optimize biological activity and physicochemical properties.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the enzymatic activity of both cytosolic SHMT1 and mitochondrial SHMT2. This dual inhibition disrupts the one-carbon metabolic pathway, leading to a depletion of essential metabolites required for nucleotide synthesis and cellular methylation processes.

One_Carbon_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 SHMT1 SHMT1 Serine_c->SHMT1 Serine_m Serine Serine_c->Serine_m MethyleneTHF_c 5,10-CH2-THF SHMT1->MethyleneTHF_c THF_c THF THF_c->SHMT1 Purine_Synth Purine Synthesis MethyleneTHF_c->Purine_Synth Thymidylate_Synth Thymidylate Synthesis MethyleneTHF_c->Thymidylate_Synth Glycine_m Glycine Serine_m->Glycine_m SHMT2 SHMT2 SHMT2 Serine_m->SHMT2 MethyleneTHF_m 5,10-CH2-THF SHMT2->MethyleneTHF_m THF_m THF THF_m->SHMT2 Formate Formate MethyleneTHF_m->Formate Formate->Purine_Synth SHMT_IN_3 This compound SHMT_IN_3->SHMT1 Inhibition SHMT_IN_3->SHMT2 Inhibition Enzyme_Assay_Workflow A Prepare Reaction Mixture (SHMT, PLP, THF) B Add this compound (Varying Concentrations) A->B C Initiate Reaction (Add L-Serine) B->C D Incubate at 37°C C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (Plate Reader) E->F G Calculate IC50 F->G

References

In-Depth Technical Guide to the Target Validation of SHMT-IN-3, a Selective Inhibitor of Serine Hydroxymethyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the target validation studies for SHMT-IN-3, a selective inhibitor of Serine Hydroxymethyltransferase (SHMT). SHMT is a critical enzyme in one-carbon metabolism, playing a pivotal role in the synthesis of nucleotides and amino acids, and has emerged as a promising target for cancer therapy. This document details the biochemical and cellular characterization of this compound, including its inhibitory potency, selectivity, and mechanism of action. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are provided to support researchers in the field of oncology and drug discovery. While publicly available data on the cellular and in-vivo activity of this compound is limited, this guide consolidates the existing information and, where necessary, draws parallels with more extensively studied SHMT inhibitors to provide a thorough understanding of this class of compounds.

Introduction to SHMT as a Therapeutic Target

Serine Hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a major source of one-carbon units, which are essential for the biosynthesis of purines, thymidylate, and other critical biomolecules. In mammals, two SHMT isoforms exist: the cytosolic SHMT1 and the mitochondrial SHMT2. Both isoforms are implicated in supporting the high proliferative rate of cancer cells, making them attractive targets for therapeutic intervention. The upregulation of SHMT, particularly SHMT2, is a common feature in many cancers and is often associated with poor prognosis.

This compound: A Selective SHMT1 Inhibitor

This compound, also identified as "Hit 1" in its discovery publication, is a small molecule inhibitor of both SHMT1 and SHMT2. It was identified through a high-throughput screening of over 200,000 compounds.

Biochemical Potency and Selectivity

This compound demonstrates a preference for inhibiting the cytosolic isoform, SHMT1, with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range. The binding of this compound to SHMT1 is an enthalpy-driven process.

Parameter Value Target
IC50 0.53 µMHuman SHMT1
Selectivity ~20-fold selective for SHMT1 over SHMT2-
Binding Thermodynamics Enthalpy-drivenHuman SHMT1

Table 1: Biochemical Profile of this compound

Mechanism of Action

Studies have indicated that this compound acts as a noncompetitive inhibitor with respect to the substrate serine. This suggests that this compound does not bind to the same active site as serine but rather to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.

Signaling Pathways and Experimental Workflows

The inhibition of SHMT by this compound disrupts the one-carbon metabolic pathway, leading to a depletion of essential building blocks for DNA synthesis and repair. This ultimately can induce cell cycle arrest and apoptosis in cancer cells.

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of SHMT1 and SHMT2 in one-carbon metabolism and the point of intervention for this compound.

One_Carbon_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_c Serine SHMT1 SHMT1 Serine_c->SHMT1 Serine_m Serine Serine_c->Serine_m Glycine_c Glycine Glycine_m Glycine Glycine_c->Glycine_m SHMT1->Glycine_c mTHF_c 5,10-CH2-THF SHMT1->mTHF_c THF_c THF THF_c->SHMT1 Purine_Synth Purine Synthesis mTHF_c->Purine_Synth Thymidylate_Synth Thymidylate Synthesis mTHF_c->Thymidylate_Synth SHMT_IN_3 This compound SHMT_IN_3->SHMT1 Inhibits SHMT2 SHMT2 Serine_m->SHMT2 SHMT2->Glycine_m mTHF_m 5,10-CH2-THF SHMT2->mTHF_m THF_m THF THF_m->SHMT2 Formate Formate mTHF_m->Formate Formate->Purine_Synth One-carbon source Inhibitor_Screening_Workflow cluster_workflow High-Throughput Screening Workflow Compound_Library Compound Library (>200,000 compounds) Primary_Screen Primary Screen: Fluorescence-based Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: IC50 Determination (HPLC) Hit_Identification->Secondary_Screen Hit_Validation Hit Validation Secondary_Screen->Hit_Validation Tertiary_Screen Tertiary Screen: Thermal Shift Assay (DSF) Hit_Validation->Tertiary_Screen Binding_Confirmation Binding Confirmation Tertiary_Screen->Binding_Confirmation Final_Screen Final Screen: Inhibition in Liver Homogenate (19F NMR) Binding_Confirmation->Final_Screen Lead_Compound Lead Compound (this compound / Hit 1) Final_Screen->Lead_Compound

The Dual Role of Serine Hydroxymethyltransferase Isoforms in Cellular Metabolism and Disease: A Technical Guide to SHMT1 and SHMT2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Serine hydroxymethyltransferase (SHMT) is a critical pyridoxal 5'-phosphate (PLP)-dependent enzyme at the nexus of serine and one-carbon metabolism. The two isoforms, cytosolic SHMT1 and mitochondrial SHMT2, play distinct yet interconnected roles in providing one-carbon units for the biosynthesis of nucleotides, amino acids, and for methylation reactions. Dysregulation of SHMT1 and SHMT2 has been increasingly implicated in various pathologies, most notably in cancer, where metabolic reprogramming is a key hallmark. This technical guide provides an in-depth overview of the biological functions of SHMT1 and SHMT2, with a particular focus on the consequences of their inhibition for researchers, scientists, and drug development professionals. We present a compilation of quantitative data on the effects of various SHMT inhibitors, detailed experimental protocols for studying SHMT inhibition, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Central Role of SHMT1 and SHMT2 in One-Carbon Metabolism

One-carbon (1C) metabolism is a complex network of biochemical reactions essential for cellular proliferation, survival, and maintenance of genomic integrity. This network facilitates the transfer of one-carbon units for the synthesis of purines, thymidylate, and for the remethylation of homocysteine to methionine. Serine is the primary donor of these one-carbon units through the action of serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF)[1][2].

In mammals, this crucial metabolic function is compartmentalized between the cytoplasm and mitochondria, orchestrated by two key isoforms:

  • SHMT1 (Cytosolic Isoform): Primarily located in the cytoplasm, SHMT1 is involved in the de novo synthesis of thymidylate and purines in this compartment. It can also be translocated to the nucleus during the S-phase of the cell cycle to support DNA replication[3][4].

  • SHMT2 (Mitochondrial Isoform): Localized to the mitochondria, SHMT2 is the main driver of serine catabolism in rapidly proliferating cells, including cancer cells[5]. The one-carbon units generated by SHMT2 are typically exported to the cytoplasm in the form of formate to fuel biosynthetic pathways[6]. SHMT2 also plays a role in mitochondrial protein synthesis and in maintaining redox balance[1][7]. Interestingly, an alternative transcript of SHMT2, SHMT2α, lacks a mitochondrial targeting sequence and can be found in the cytoplasm and nucleus[3][8][9].

Given their central role in supporting the metabolic demands of highly proliferative cells, both SHMT1 and SHMT2 have emerged as attractive therapeutic targets, particularly in oncology.

Biological Roles and Rationale for Inhibition

Differential Roles in Cancer Metabolism

The expression and function of SHMT1 and SHMT2 are often dysregulated in cancer. SHMT2 is frequently overexpressed in a wide range of tumors, including breast, lung, colon, and liver cancers, and this high expression often correlates with poor patient prognosis[10][11][12]. The increased reliance of cancer cells on serine and one-carbon metabolism for biomass production and to counteract oxidative stress makes SHMT2 a critical node for tumor survival and growth.

While SHMT2 is consistently implicated as a pro-tumorigenic enzyme, the role of SHMT1 is more context-dependent. In some cancers, like non-small cell lung cancer, SHMT1 acts as a tumor promoter[13]. However, in other contexts, such as hepatocellular carcinoma, it can function as a tumor suppressor[13]. This dual role highlights the complexity of one-carbon metabolism and the need for a nuanced understanding when considering therapeutic targeting.

Consequences of SHMT Inhibition

Inhibition of SHMT1 and SHMT2 disrupts the supply of one-carbon units, leading to a cascade of downstream effects that can be detrimental to cancer cells:

  • Impaired Nucleotide Synthesis: The depletion of 5,10-CH₂-THF, a direct product of the SHMT reaction, hinders the synthesis of purines and thymidylate, which are essential for DNA replication and repair. This can lead to cell cycle arrest and apoptosis[13][14].

  • Disrupted Amino Acid Homeostasis: SHMT inhibition directly impacts the intracellular balance of serine and glycine. As glycine is a crucial building block for proteins and glutathione, its depletion can have widespread consequences on cellular function[5].

  • Increased Oxidative Stress: The mitochondrial one-carbon pathway is a significant source of NADPH, which is vital for maintaining redox balance. Inhibition of SHMT2 can lead to increased reactive oxygen species (ROS) and cellular damage[15][16].

  • Modulation of Signaling Pathways: Emerging evidence suggests that SHMT2 can influence key cancer-related signaling pathways, including the MAPK and VEGF pathways, further impacting cell proliferation and angiogenesis[1][10].

The functional redundancy and compensatory mechanisms between SHMT1 and SHMT2 suggest that dual inhibition of both isoforms may be a more effective therapeutic strategy in many cancer types[4][14].

Quantitative Data on SHMT Inhibition

The following tables summarize the quantitative effects of various SHMT inhibitors on cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of SHMT Inhibitors (IC₅₀ Values)

InhibitorTarget(s)Cancer TypeCell LineIC₅₀ (nM)Reference(s)
SHIN1 SHMT1/2Colon CancerHCT-116870[5][17]
SHMT1Colon CancerHCT-116 (SHMT2 KO)< 50[5][17]
SHIN2 SHMT1/2Colon CancerHCT-116300[18]
Compound 2.12 SHMT1 > SHMT2Lung CancerA54934,000 (LD₅₀)[4][9]
Lung CancerH129934,000 (LD₅₀)[4][9]
Metformin SHMT2HAP131,000,000[19]
SHMT1HAP1 (SHMT2 KO)~60,000,000[19]
Pyrazolopyrans SHMT1/2VariousVarious10 - 5,000[15]
Lometrexol SHMT1--20,000 (Kᵢ)[4]
SHMT2--~100,000[4]
Pemetrexed SHMT1--19,100 (Kᵢ)[4]

Table 2: Effects of SHMT Inhibition on Cellular Metabolites

ConditionCell LineKey Metabolite ChangesReference(s)
SHIN1 Treatment HCT-116↓ Glycine, ↓ Purines, ↑ Serine, ↑ AICAR[5][17]
SHIN2 Treatment HCT-116↓ Purines, ↑ Purine biosynthetic intermediates[18]
SHMT2 Knockdown HeLa↓ Glycine, ↑ AICAR[7]
Compound 2.12 Treatment A549, H1299↓ Glycine, ↑ Serine (slight)[9]
Hypoxia (leading to reduced SHMT2 activity) Hepa1-6↑ L-serine[20]

Table 3: In Vivo Efficacy of SHMT Inhibition

InterventionCancer ModelEfficacyReference(s)
Dual SHMT1/2 Knockout HCT-116 XenograftComplete block of tumor formation[5][17]
SHMT2 Knockdown Undifferentiated Thyroid Cancer XenograftReduced tumor growth[16]
AGF347 Treatment Ewing Sarcoma Xenograft~60% tumor growth inhibition[21]
SHIN2 Treatment T-ALL XenograftIncreased survival[22]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological role of SHMT1 and SHMT2 inhibition.

SHMT Enzymatic Activity Assay

This protocol is adapted from a spectrophotometric method that couples the SHMT reaction with 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)[3][23].

Materials:

  • Purified recombinant SHMT1 or SHMT2

  • Purified recombinant MTHFD

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP⁺

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, 5 µM MTHFD, 2 mM L-serine, 0.4 mM THF, and 0.25 mM NADP⁺.

  • Incubate the mixture at 25°C for 3-4 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the purified SHMT enzyme to the cuvette.

  • Immediately monitor the increase in absorbance at 340 nm (for NADPH formation) or 375 nm to avoid interference from THF absorbance[3].

  • Record the absorbance change over time and determine the initial linear rate of the reaction.

  • For inhibitor studies, pre-incubate the SHMT enzyme with the inhibitor for a defined period before adding it to the reaction mixture.

  • One unit of SHMT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Cellular SHMT Inhibition Assay using Isotope Tracing

This protocol utilizes stable isotope-labeled serine to trace its conversion to glycine, providing a direct measure of cellular SHMT activity[5][17].

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • U-¹³C-serine

  • SHMT inhibitor (e.g., SHIN1)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with a medium containing U-¹³C-serine.

  • Treat the cells with the SHMT inhibitor at various concentrations or a vehicle control (e.g., DMSO).

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Harvest the cells and extract intracellular metabolites.

  • Analyze the metabolite extracts by LC-MS to determine the fractional labeling of glycine and other downstream metabolites (e.g., purines, glutathione) from U-¹³C-serine.

  • A reduction in the M+2 labeling of glycine in inhibitor-treated cells compared to control cells indicates inhibition of cellular SHMT activity.

CRISPR/Cas9-Mediated Knockout of SHMT1/SHMT2

This protocol provides a general workflow for generating SHMT1 or SHMT2 knockout cell lines using the CRISPR/Cas9 system[8][12][24].

Materials:

  • Mammalian cell line

  • Cas9 nuclease expression vector

  • Guide RNA (gRNA) expression vector targeting SHMT1 or SHMT2

  • Transfection reagent or viral transduction system

  • Fluorescence-activated cell sorting (FACS) or limiting dilution for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing service

  • Western blot reagents and antibodies against SHMT1 and SHMT2

Procedure:

  • gRNA Design and Cloning: Design and clone two or more gRNAs targeting an early exon of the SHMT1 or SHMT2 gene into a suitable expression vector.

  • Transfection/Transduction: Co-transfect or transduce the target cells with the Cas9 and gRNA expression vectors.

  • Single-Cell Isolation: Isolate single cells from the transfected/transduced population using FACS (if a fluorescent marker is present in the vectors) or by limiting dilution into 96-well plates.

  • Clonal Expansion: Expand the single-cell clones into larger populations.

  • Genomic DNA Verification: Extract genomic DNA from the expanded clones. PCR amplify the genomic region targeted by the gRNAs and sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot Analysis: Confirm the absence of SHMT1 or SHMT2 protein expression in the knockout clones by Western blotting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by SHMT2 and a general workflow for SHMT inhibitor discovery.

Signaling Pathways

SHMT2_Signaling_Pathways SHMT2 SHMT2 HIF1a HIF1α SHMT2->HIF1a stabilizes pERK p-ERK1/2 SHMT2->pERK activates pP38 p-p38 SHMT2->pP38 activates VEGF VEGF HIF1a->VEGF STAT3 STAT3 VEGF->STAT3 VEGF_Pathway VEGF/STAT3 Pathway Proliferation Cell Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis pERK->Proliferation MAPK_Pathway MAPK Pathway pP38->Proliferation

Caption: SHMT2 signaling network in cancer.

Experimental Workflows

SHMT_Inhibitor_Discovery_Workflow Start Compound Library Screening Biochemical_Assay In Vitro Biochemical Assay (SHMT1 & SHMT2) Start->Biochemical_Assay Cellular_Assay Cellular Thermal Shift Assay (CETSA) or Isotope Tracing Biochemical_Assay->Cellular_Assay Hit_Identification Hit Identification & Lead Optimization Cellular_Assay->Hit_Identification Cell_Viability Cancer Cell Line Viability Assays Hit_Identification->Cell_Viability Lead Compounds Metabolomics Metabolomic Analysis Cell_Viability->Metabolomics In_Vivo In Vivo Xenograft Models Metabolomics->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Candidate Preclinical Candidate PK_PD->Candidate CRISPR_KO_Workflow Start Design & Clone gRNAs for SHMT1/SHMT2 Transfection Transfect/Transduce Cells with Cas9 & gRNAs Start->Transfection Cloning Single-Cell Cloning (FACS or Limiting Dilution) Transfection->Cloning Expansion Clonal Expansion Cloning->Expansion Verification Verification of Knockout Expansion->Verification Sanger Sanger Sequencing of Target Locus Verification->Sanger Genotype Western Western Blot for Protein Expression Verification->Western Phenotype Validated_Clone Validated Knockout Cell Line Sanger->Validated_Clone Western->Validated_Clone

References

SHMT-IN-3: A Technical Guide to its Effects on One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a complex network of interconnected metabolic pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, methionine), and for methylation reactions critical to epigenetic regulation and cellular homeostasis. This pathway is frequently upregulated in cancer cells to meet the high demands of proliferation and growth, making its key enzymes attractive targets for therapeutic intervention. Serine Hydroxymethyltransferase (SHMT), a pyridoxal phosphate (PLP)-dependent enzyme, plays a pivotal role in 1C metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). Mammals express two major isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2.

This technical guide focuses on SHMT-IN-3 , a small molecule inhibitor of both SHMT1 and SHMT2. Identified as "Hit 1" in a high-throughput screen, this compound serves as a valuable tool for probing the function of SHMT in one-carbon metabolism and as a lead compound for the development of novel anticancer therapeutics.[1][2][3] This document provides a comprehensive overview of the quantitative data available for this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data for this compound

This compound has been characterized as a potent inhibitor of both human SHMT1 and SHMT2. The following tables summarize the key quantitative metrics reported for this compound.

ParameterHuman SHMT1Human SHMT2Reference
IC50 0.53 µM~10.6 µM (estimated 20-fold selectivity for SHMT1)[1][2]
Dissociation Constant (Kd) 2.0 µMNot Reported[2]
Inhibition Mechanism Noncompetitive with respect to SerineNot explicitly reported, but likely similar to SHMT1[4]

Table 1: In Vitro Inhibitory Activity of this compound against Human SHMT Isoforms.

Thermodynamic ParameterValue (for hSHMT1)Reference
Binding Enthalpy (ΔH) -11.7 kcal/mol[2]
Entropy Term (-TΔS) 3.6 kcal/mol[2]
Gibbs Free Energy of Binding (ΔG) -8.1 kcal/mol[2]

Table 2: Thermodynamic Profile of this compound Binding to Human SHMT1.

Signaling Pathways and Mechanism of Action

This compound disrupts one-carbon metabolism by directly inhibiting the enzymatic activity of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. This inhibition blocks the conversion of serine to glycine and the simultaneous production of 5,10-methylenetetrahydrofolate, a key one-carbon donor.

SHMT_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Purine_Synth Purine Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHMT1->Glycine_cyto SHMT1->CH2THF_cyto Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF Formate Formate CH2THF_mito->Formate SHMT2->Glycine_mito SHMT2->CH2THF_mito Formate->Purine_Synth Exported to Cytosol SHMT_IN_3 This compound SHMT_IN_3->SHMT1 Inhibits SHMT_IN_3->SHMT2 Inhibits

Figure 1. Mechanism of Action of this compound on One-Carbon Metabolism.

The consequences of SHMT inhibition include:

  • Depletion of Glycine: Reduced intracellular glycine levels can impair protein synthesis and the synthesis of other essential metabolites like glutathione.

  • Reduced One-Carbon Units: The decreased production of 5,10-CH2-THF limits the de novo synthesis of purines and thymidylate, which are essential for DNA replication and repair. This is a primary mechanism by which SHMT inhibitors exert their anti-proliferative effects on cancer cells.[5]

  • Disruption of Redox Homeostasis: Mitochondrial one-carbon metabolism is also linked to the production of NADPH, which is crucial for maintaining cellular redox balance. Inhibition of SHMT2 can therefore lead to increased oxidative stress.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's effect on one-carbon metabolism.

SHMT1 and SHMT2 Enzymatic Inhibition Assay

This protocol is adapted from the high-throughput screening method used for the discovery of this compound ("Hit 1").[2]

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against purified human SHMT1 and SHMT2.

Materials:

  • Purified recombinant human SHMT1 and SHMT2

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal-5'-phosphate (PLP)

  • NADP+

  • 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing reaction buffer, L-serine, THF, PLP, NADP+, and MTHFD.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Initiate the reaction by adding purified SHMT1 or SHMT2 to each well.

  • The reaction is a coupled enzyme assay. SHMT produces 5,10-CH2-THF, which is then converted by MTHFD to 5,10-methenyl-THF, with the concomitant reduction of NADP+ to NADPH.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH, over time.

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

SHMT_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (Serine, THF, PLP, NADP+, MTHFD) start->prepare_mix add_inhibitor Add this compound (or DMSO control) prepare_mix->add_inhibitor add_enzyme Add Purified SHMT1/SHMT2 add_inhibitor->add_enzyme measure_absorbance Measure Absorbance at 340 nm (NADPH production) add_enzyme->measure_absorbance calculate_velocity Calculate Initial Velocity measure_absorbance->calculate_velocity plot_data Plot % Inhibition vs. [Inhibitor] calculate_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 end End determine_ic50->end

Figure 2. Experimental Workflow for SHMT Enzymatic Inhibition Assay.
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to SHMT1 and SHMT2 in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • This compound

  • Cell lysis buffer

  • Antibodies against SHMT1 and SHMT2

  • Western blotting reagents and equipment

Procedure:

  • Treat cultured cells with this compound or a vehicle control.

  • Harvest and lyse the cells.

  • Divide the cell lysates into aliquots and heat them to a range of temperatures.

  • Centrifuge the heated lysates to pellet aggregated proteins.

  • Collect the supernatants containing the soluble proteins.

  • Analyze the amount of soluble SHMT1 and SHMT2 in each supernatant by Western blotting.

  • The binding of this compound is expected to stabilize the SHMT proteins, resulting in a higher melting temperature compared to the control.

Stable Isotope Tracing of One-Carbon Metabolism

Objective: To quantify the effect of this compound on the flux of one-carbon units from serine into downstream metabolites.

Materials:

  • Cancer cell line of interest

  • Culture medium with and without this compound

  • [U-13C]-serine (or other appropriate stable isotope-labeled tracer)

  • Metabolite extraction solution (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Culture cells in the presence of this compound or a vehicle control.

  • Replace the culture medium with medium containing the stable isotope-labeled serine for a defined period.

  • Quench metabolism and extract intracellular metabolites.

  • Analyze the metabolite extracts by LC-MS/MS to determine the isotopic labeling patterns of key metabolites in the one-carbon pathway (e.g., glycine, purines, thymidylate).

  • A decrease in the incorporation of the 13C label from serine into these downstream metabolites in the this compound-treated cells would indicate inhibition of SHMT activity.

Isotope_Tracing_Workflow start Start culture_cells Culture Cells with This compound or Vehicle start->culture_cells add_tracer Incubate with [U-13C]-Serine culture_cells->add_tracer extract_metabolites Quench Metabolism and Extract Metabolites add_tracer->extract_metabolites lcms_analysis Analyze by LC-MS/MS extract_metabolites->lcms_analysis determine_labeling Determine Isotopic Labeling Patterns lcms_analysis->determine_labeling compare_flux Compare Metabolic Flux determine_labeling->compare_flux end End compare_flux->end

Figure 3. Experimental Workflow for Stable Isotope Tracing.

Conclusion

This compound is a valuable chemical probe for the study of one-carbon metabolism. Its ability to inhibit both SHMT1 and SHMT2 allows for the investigation of the distinct and overlapping roles of cytosolic and mitochondrial one-carbon metabolism in cellular physiology and disease. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of targeting SHMT in cancer and other diseases characterized by metabolic dysregulation. Future studies should aim to further characterize the in vivo efficacy and pharmacokinetic properties of this compound and its analogs to advance their development as clinical candidates.

References

A Technical Review of Serine Hydroxymethyltransferase (SHMT) Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a cornerstone of cancer biology, enabling transformed cells to meet the heightened bioenergetic and biosynthetic demands of rapid proliferation.[1] Central to this reprogramming is one-carbon (1C) metabolism, a complex network of enzymatic reactions that transfers one-carbon units for the synthesis of nucleotides, amino acids, and other essential macromolecules.[2] Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme in this pathway, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[3][4] This reaction serves as the primary source of 1C units for the cell.

Mammals possess two major SHMT isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[5] While both catalyze the same reaction, the mitochondrial isoform, SHMT2, is frequently upregulated in a wide range of cancers and its elevated expression often correlates with poor patient prognosis.[1][6][7] This dependency of cancer cells on SHMT activity, particularly SHMT2, has positioned it as a compelling target for novel anticancer therapies.[6][8] While established antifolates like methotrexate and pemetrexed indirectly affect this pathway, they primarily target dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS), respectively.[2] The development of direct SHMT inhibitors represents a more targeted approach to disrupt cancer cell metabolism.[3]

This technical guide provides a comprehensive literature review of small-molecule SHMT inhibitors, detailing their mechanism of action, associated signaling pathways, quantitative efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action and Metabolic Consequences

SHMT inhibitors primarily function by binding to the active site of SHMT1 and/or SHMT2, preventing the enzyme from converting serine into glycine and 5,10-CH₂-THF.[9] This blockade has two major consequences for cancer cells:

  • Depletion of One-Carbon Units : The inhibition of 5,10-CH₂-THF production starves the cell of the 1C units necessary for de novo purine and thymidylate synthesis.[3][9] This leads to a halt in DNA synthesis and repair, ultimately triggering cell cycle arrest and apoptosis.[9]

  • Glycine Starvation : The SHMT reaction is a primary source of intracellular glycine.[3] Certain cancer types, particularly diffuse large B-cell lymphomas (DLBCL), exhibit defective glycine import machinery, making them uniquely dependent on SHMT activity for their glycine supply.[3] In these cancers, SHMT inhibition leads to a lethal glycine deficiency.[3]

Paradoxically, in most cancer cells, the cytotoxic effects of SHMT inhibition can be rescued by providing an exogenous source of 1C units, such as formate.[3] However, in glycine-dependent cancers like DLBCL, formate supplementation can enhance the inhibitor's cytotoxicity.[3] This is likely because formate drives the residual SHMT activity in the glycine-consuming direction, further exacerbating the glycine shortage.[10]

Key Signaling Pathways Involving SHMT

SHMT2, in particular, is integrated with several critical oncogenic signaling pathways, influencing cell proliferation, survival, and metabolism beyond its canonical role in 1C metabolism.

// Edges Receptor -> PI3K [color="#202124"]; Receptor -> RAS [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> mTOR [color="#202124"];

RAS -> RAF -> MEK -> ERK [color="#202124"];

SHMT2 -> AKT [label="regulates\nexpression", color="#EA4335", style=dashed]; Wnt -> SHMT2 [label="target gene", color="#34A853", style=dashed]; SHMT2 -> Wnt [label="stabilizes\nβ-catenin", color="#EA4335", style=dashed]; cMyc -> SHMT2 [label="transcriptional\nregulation", color="#34A853", style=dashed];

mTOR -> Proliferation [color="#202124"]; ERK -> Proliferation [color="#202124"]; SHMT2 -> VEGF [label="upregulates", color="#EA4335", style=dashed]; VEGF -> Proliferation [color="#202124"]; } tcod Figure 1: Interplay of SHMT2 with major oncogenic signaling pathways.

  • PI3K/AKT/mTOR Pathway : SHMT2 expression can be regulated by the PI3K/AKT/mTOR pathway, a central node in cell growth and survival.[11] In turn, silencing SHMT2 has been shown to reduce AKT expression and activity in certain cancer models, suggesting a potential feedback loop.[11]

  • MAPK Pathway : In breast cancer, SHMT2 has been demonstrated to promote cell proliferation by activating the MAPK signaling pathway.[5] The use of p38 and ERK inhibitors can counteract the effects of SHMT2 overexpression.[5]

  • VEGF Signaling : SHMT2 overexpression can increase the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, thereby promoting tumor growth.[5]

  • Wnt/β-catenin Pathway : A positive feedback loop has been identified where SHMT2 interacts with and stabilizes β-catenin, while also being a target gene of the Wnt/β-catenin pathway.[11] This interaction can enhance cancer cell sensitivity to therapies.[11]

Classes and Quantitative Data of SHMT Inhibitors

Several chemical scaffolds have been developed to target human SHMT enzymes. The most prominent are based on a pyrazolopyran core, with others being folate analogues.[1][12] A significant challenge has been achieving isoform selectivity, though most inhibitors show dual activity against SHMT1 and SHMT2.[12]

Inhibitor Name/ScaffoldTarget(s)Biochemical IC₅₀Cellular GI₅₀ (Growth Inhibition)Cell Line(s)Reference(s)
Pyrazolopyrans
SHIN1 (Compound 3)SHMT1/2~10 nM870 nMHCT-116[3][13]
SHIN1 (+) enantiomerSHMT16 nM<50 nMHCT-116 (ΔSHMT2)[13]
SHIN2SHMT1/2Not specified~200-500 nMMolt4 (T-ALL)[14][15]
Compound 2.12SHMT1 selective1.8 µM (SHMT1)34 µMA549, H1299[1][12]
Folate Analogues
AGF347SHMT1/21.2 µM (SHMT1), 1.6 µM (SHMT2)Not specifiedPancreatic models[12]
Lometrexol (LTX)SHMT (competitive)Kᵢ in low µM rangeNot specifiedIn vitro enzyme assay[16]
PemetrexedMulti-targetLow µM rangeNot specifiedVarious[1][2]
Other Small Molecules
AM-807/42004633SHMT29.43 µMNot specifiedIn vitro enzyme assay[17]
MetforminSHMT2IC₅₀ = 31 mmol/L (cellular activity)Not specifiedHAP1[18]

Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values can vary based on assay conditions and cell lines used.

Experimental Protocols

The evaluation of SHMT inhibitors involves a multi-step process, from initial biochemical validation to cellular and in vivo efficacy studies.

// Nodes start [label="Compound Library\n(e.g., Pyrazolopyrans)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; biochem_assay [label="1. Biochemical Assay\n(Recombinant SHMT1/2)\n- Measure IC₅₀/Kᵢ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular_assay [label="2. Cellular Assays\n(Cancer Cell Lines)", fillcolor="#FBBC05", fontcolor="#202124"]; target_engagement [label="3. On-Target Validation\n- Isotope Tracing (¹³C-Serine)\n- Cellular Thermal Shift Assay (CETSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; invivo_model [label="4. In Vivo Efficacy\n(Xenograft Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pk_pd [label="5. PK/PD Studies\n- Determine half-life, bioavailability\n- Correlate exposure with target inhibition", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Lead Optimization / \nClinical Candidate", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> biochem_assay; biochem_assay -> cellular_assay [label="Select potent hits"]; cellular_assay -> target_engagement; target_engagement -> invivo_model [label="Confirm on-target effect"]; invivo_model -> pk_pd [label="Evaluate in vivo activity"]; pk_pd -> end; } tcod Figure 2: General experimental workflow for SHMT inhibitor evaluation.

Biochemical SHMT Activity Assays

Objective: To determine the direct inhibitory activity of a compound against purified, recombinant SHMT enzyme and calculate its IC₅₀ or Kᵢ.

Methodology (Coupled Enzyme Assay):

  • Principle: The activity of recombinant human SHMT is measured in a coupled reaction. The 5,10-CH₂-THF produced by SHMT is reduced by a second enzyme, methylenetetrahydrofolate dehydrogenase (MTHFD).[16]

  • Reagents: Purified recombinant hcSHMT or hSHMT2, L-serine, tetrahydrofolate (H₄PteGlu), NADP⁺, and a source of MTHFD.

  • Procedure:

    • The reaction is initiated by adding L-serine to a mixture containing the SHMT enzyme, H₄PteGlu, NADP⁺, MTHFD, and varying concentrations of the test inhibitor.

    • The rate of NADPH formation (from the MTHFD-catalyzed oxidation of 5,10-CH₂-THF) is monitored spectrophotometrically by the increase in absorbance at 340 nm.

    • IC₅₀ values are calculated by plotting the reaction rate against the inhibitor concentration.[16]

Methodology (Quinonoid Intermediate Assay):

  • Principle: This competitive binding assay measures the formation of a stable ternary complex between the SHMT enzyme, glycine, and a folate substrate (like leucovorin), which produces a distinct quinonoid intermediate with a strong absorbance around 500 nm.[16]

  • Procedure: The inhibitor competes with the folate substrate for binding, and the reduction in the 500 nm absorbance signal is measured to determine the extent of inhibition.[16]

Cellular Target Engagement and Isotope Tracing

Objective: To confirm that the inhibitor engages SHMT within intact cells and produces the expected metabolic effects.

Methodology (Stable Isotope Tracing):

  • Principle: Cells are cultured with a stable isotope-labeled substrate, typically uniformly labeled L-serine (U-¹³C-serine). The flux of these labeled carbons through the SHMT-catalyzed reaction and into downstream metabolites is measured by Liquid Chromatography-Mass Spectrometry (LC-MS).[3][13]

  • Procedure:

    • Cancer cells (e.g., HCT-116) are cultured in media containing U-¹³C-serine in the presence or absence of the SHMT inhibitor for a defined period (e.g., 24 hours).[13]

    • Metabolites are extracted from the cells using a cold 80:20 methanol:water solution.[13]

    • LC-MS is used to analyze the extracts and quantify the fractional labeling of key metabolites.

    • Expected Outcome: Effective SHMT inhibition will significantly reduce the incorporation of ¹³C from serine into glycine, purines, and thymidine.[3][15] It will also lead to an accumulation of upstream intermediates like serine and AICAR (aminoimidazole carboxamide ribotide).

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of the SHMT inhibitor in a living organism.

Methodology (Xenograft Model):

  • Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice). Once tumors are established, the mice are treated with the SHMT inhibitor, and tumor growth is monitored.[3]

  • Procedure:

    • HCT-116, T-ALL, or other relevant human cancer cells are injected into the flanks of nude mice.[15]

    • When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The inhibitor (e.g., SHIN2) is administered via a clinically relevant route, such as intraperitoneal injection or oral gavage, on a defined schedule (e.g., twice daily).[15]

    • Tumor volume is measured regularly with calipers. Mouse body weight and overall health are monitored as indicators of toxicity.

    • At the end of the study, tumors can be excised for metabolomic or proteomic analysis to confirm in vivo target engagement.

Therapeutic Strategies and Clinical Outlook

The development of SHMT inhibitors opens several promising therapeutic avenues.

  • Monotherapy in Susceptible Cancers : Cancers with a specific metabolic vulnerability, such as the defective glycine import in DLBCL, are prime candidates for SHMT inhibitor monotherapy.[3] Screening for such metabolic defects could identify patient populations most likely to respond.

  • Combination Therapy : SHMT inhibitors show strong synergistic potential with existing antifolates. The DHFR inhibitor methotrexate depletes the cellular pool of THF, a substrate for SHMT.[19] Combining methotrexate with an SHMT inhibitor like SHIN2 creates a powerful dual blockade of the folate pathway, demonstrating significant synergy in T-cell acute lymphoblastic leukemia (T-ALL) models.[14][15]

  • Overcoming Resistance : Cancer cells that have developed resistance to methotrexate have been shown to exhibit enhanced sensitivity to SHMT inhibitors.[2][15] This suggests that SHMT inhibition could be a viable strategy for treating relapsed or refractory T-ALL and other cancers where methotrexate resistance is a clinical challenge.[15]

Currently, SHMT inhibitors are in the preclinical stage of development.[1] Further optimization is needed to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, to produce viable clinical candidates.[12]

Conclusion

Serine hydroxymethyltransferase is a clinically relevant and validated target in oncology. Its central role in providing one-carbon units for nucleotide synthesis and its unique function in glycine production create targetable metabolic dependencies in cancer cells. A growing pipeline of small-molecule inhibitors, particularly those based on the pyrazolopyran scaffold, has demonstrated potent preclinical activity. These compounds effectively engage their target in cellular and in vivo models, leading to cell cycle arrest and tumor growth inhibition. The strong synergistic effects observed with standard-of-care chemotherapeutics like methotrexate highlight a clear path toward clinical application. Future research will focus on advancing these promising preclinical candidates into clinical trials and identifying biomarkers to select patients who will benefit most from this targeted metabolic therapy.

References

An In-depth Technical Guide to SHMT-IN-3 and its Role in Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serine Hydroxymethyltransferase (SHMT) plays a pivotal role in one-carbon metabolism, a network of pathways essential for the biosynthesis of nucleotides and amino acids, and for methylation reactions. Cancer cells, with their high proliferative rate, exhibit a significant dependence on this metabolic route, making SHMT an attractive target for therapeutic intervention. This guide provides a comprehensive overview of SHMT inhibition in the context of cancer cell metabolism, with a specific focus on the dual SHMT1/SHMT2 inhibitor, SHMT-IN-3. While detailed primary literature on this compound is not extensively available, this document consolidates the known information and places it within the broader context of well-characterized SHMT inhibitors. We will delve into the mechanism of action, present available quantitative data, provide representative experimental protocols for inhibitor characterization, and visualize key pathways and workflows to offer a thorough understanding for researchers in oncology and drug development.

Introduction: The Critical Role of SHMT in Cancer Metabolism

One-carbon metabolism is a fundamental metabolic network that supports the rapid growth and proliferation of cancer cells.[1] This pathway is responsible for generating one-carbon units, which are essential for the synthesis of purines, thymidylate, and various amino acids.[2] Serine is the primary source of these one-carbon units, and the enzyme Serine Hydroxymethyltransferase (SHMT) catalyzes the initial and rate-limiting step in this process.

SHMT exists in two isoforms: SHMT1, located in the cytoplasm, and SHMT2, found in the mitochondria.[3] Both isoforms catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[4] Notably, SHMT2 is frequently overexpressed in a variety of cancers and its elevated expression often correlates with poor prognosis, highlighting its critical role in tumorigenesis.[1] The dependence of cancer cells on the one-carbon metabolic pathway makes SHMT a compelling target for the development of novel anti-cancer therapeutics.

This compound: A Dual Inhibitor of SHMT1 and SHMT2

This compound, also identified as "Hit 1," is a small molecule inhibitor that targets both isoforms of serine hydroxymethyltransferase. As a dual inhibitor, it has the potential to comprehensively shut down the initial step of one-carbon metabolism in both the cytoplasm and mitochondria.

Mechanism of Action

This compound acts as a noncompetitive inhibitor with respect to the substrate serine.[5][6][7][8][9] This mode of inhibition suggests that this compound binds to a site on the enzyme that is distinct from the serine-binding site, and its inhibitory effect is not overcome by increasing concentrations of serine. This characteristic can be advantageous in a physiological setting where substrate concentrations may fluctuate.

Quantitative Data on SHMT Inhibitors

To provide a comparative landscape of SHMT inhibition, the following table summarizes the available quantitative data for this compound and other well-characterized SHMT inhibitors.

InhibitorTarget(s)IC50 (Human SHMT1)IC50 (Human SHMT2)Mode of Inhibition (vs. Serine)Reference
This compound SHMT1/SHMT20.53 µMNot ReportedNoncompetitive[5][6][7][8][9]
SHIN1 (RZ-2994) SHMT1/SHMT25 nM13 nMNot Reported[3]
(+)SHIN2 SHMT1/SHMT2Not ReportedNot ReportedNot Reported[10]

Impact of SHMT Inhibition on Cancer Cell Metabolism

Inhibition of SHMT by compounds like this compound has profound effects on cancer cell metabolism, primarily by disrupting the one-carbon metabolic pathway.

Disruption of Nucleotide Synthesis

The primary consequence of SHMT inhibition is the depletion of 5,10-CH2-THF, a critical one-carbon donor for the synthesis of purines and thymidylate. This leads to an arrest of DNA synthesis and repair, ultimately halting cell proliferation and inducing apoptosis in rapidly dividing cancer cells.[1]

Alteration of Amino Acid Homeostasis

The SHMT-catalyzed reaction is a major source of glycine in the cell.[2] Inhibition of SHMT can lead to glycine auxotrophy in cancer cells that have a limited capacity to import exogenous glycine. This is particularly relevant in certain cancer types, such as B-cell lymphomas, which have been shown to be highly sensitive to SHMT inhibition due to their defective glycine import machinery.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

SHMT_Pathway cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito mTHF_mito 5,10-CH2-THF SHMT2->mTHF_mito THF_mito THF THF_mito->SHMT2 One_C_pool_mito One-Carbon Pool mTHF_mito->One_C_pool_mito Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto mTHF_cyto 5,10-CH2-THF SHMT1->mTHF_cyto THF_cyto THF THF_cyto->SHMT1 Nucleotide_Syn Nucleotide Synthesis mTHF_cyto->Nucleotide_Syn SHMT_IN_3 This compound SHMT_IN_3->SHMT2 inhibits SHMT_IN_3->SHMT1 inhibits

Caption: Signaling pathway of this compound action.

Experimental_Workflow start Start: Characterization of SHMT Inhibitor step1 Biochemical Assay: Determine IC50 against recombinant SHMT1/SHMT2 start->step1 step2 Cell-Based Assay: Measure inhibition of cell proliferation (e.g., MTT, CellTiter-Glo) step1->step2 step3 Metabolic Flux Analysis: Use stable isotope tracing (e.g., 13C-Serine) to confirm target engagement step2->step3 step4 In Vivo Efficacy Study: Test inhibitor in cancer xenograft models step3->step4 end End: Preclinical Candidate step4->end

Caption: Experimental workflow for SHMT inhibitor characterization.

Logical_Relationship Inhibitor This compound Target Inhibition of SHMT1 & SHMT2 Inhibitor->Target Effect1 Decreased 5,10-CH2-THF Target->Effect1 Effect2 Decreased Glycine Synthesis Target->Effect2 Outcome1 Impaired Nucleotide Synthesis Effect1->Outcome1 Outcome2 Amino Acid Imbalance Effect2->Outcome2 Final_Outcome Inhibition of Cancer Cell Proliferation and Survival Outcome1->Final_Outcome Outcome2->Final_Outcome

Caption: Logical relationship of SHMT inhibition's effects.

Experimental Protocols

The following are representative, detailed methodologies for key experiments used to characterize SHMT inhibitors. While the specific protocols for this compound are not publicly available, these methods are standard in the field.

Recombinant SHMT Enzyme Activity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against purified recombinant SHMT1 and SHMT2.

Principle: The assay measures the conversion of serine and THF to glycine and 5,10-CH2-THF. The rate of reaction can be monitored using various methods, including a coupled enzymatic assay or by quantifying product formation using LC-MS.

Materials:

  • Purified recombinant human SHMT1 and SHMT2

  • L-Serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well microplates

  • Plate reader or LC-MS system

Procedure:

  • Prepare a reaction mixture containing assay buffer, PLP, and THF.

  • Add varying concentrations of the test inhibitor to the wells of a 96-well plate. Include a DMSO control (no inhibitor).

  • Add the SHMT enzyme (either SHMT1 or SHMT2) to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding L-serine to each well.

  • Monitor the reaction progress over time. For a coupled assay, this may involve measuring the change in absorbance or fluorescence of a reporter molecule. For an LC-MS-based method, the reaction is stopped at a specific time point (e.g., by adding a quenching solution), and the amount of glycine or 5,10-CH2-THF formed is quantified.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cancer Cell Proliferation Assay

Objective: To assess the effect of an SHMT inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound)

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance for MTT, luminescence for CellTiter-Glo) using a plate reader.

  • Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Stable Isotope Tracing and Metabolite Analysis

Objective: To confirm target engagement of an SHMT inhibitor in cells by monitoring the flux of serine through the one-carbon pathway.

Materials:

  • Cancer cell line

  • Culture medium with and without L-serine

  • [U-13C5]-L-serine

  • Test inhibitor

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS/MS system

Procedure:

  • Culture cancer cells in the presence or absence of the test inhibitor for a defined period.

  • Replace the culture medium with medium containing [U-13C5]-L-serine and incubate for a specific time to allow for metabolic labeling.

  • Aspirate the medium and quench metabolism by adding cold extraction solvent.

  • Collect the cell extracts and analyze the isotopic labeling patterns of key metabolites (e.g., glycine, ATP, GTP) by LC-MS/MS.

  • A reduction in the incorporation of 13C from serine into glycine and downstream metabolites in the presence of the inhibitor confirms on-target activity.

Conclusion and Future Directions

SHMT inhibitors, including the dual SHMT1/SHMT2 inhibitor this compound, represent a promising therapeutic strategy for a variety of cancers that are dependent on one-carbon metabolism. The ability to disrupt nucleotide synthesis and amino acid homeostasis provides a powerful mechanism to halt the proliferation of rapidly dividing cancer cells. While the publicly available data on this compound is currently limited, its profile as a noncompetitive, dual inhibitor warrants further investigation.

Future research should focus on a more detailed characterization of this compound, including its efficacy in a broader range of cancer cell lines, its in vivo pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies with existing anti-cancer agents. A deeper understanding of the structural basis for its noncompetitive inhibition could also guide the development of next-generation SHMT inhibitors with improved potency and selectivity. The continued exploration of SHMT as a therapeutic target holds significant promise for advancing cancer treatment.

References

Understanding the Enzymatic Kinetics of Serine Hydroxymethyltransferase (SHMT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific enzymatic kinetic data for a compound designated "SHMT-IN-3." This guide provides a comprehensive overview of the enzymatic kinetics of Serine Hydroxymethyltransferase (SHMT) and its inhibitors, based on available research for other compounds, to serve as a foundational resource for professionals in the field.

Introduction

Serine Hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][2][3][4][5] This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, thus fueling the rapid proliferation of cancer cells.[1][6] SHMT exists in two main isoforms in humans: the cytosolic SHMT1 and the mitochondrial SHMT2, both of which are recognized as promising targets for cancer therapy.[5][7][8] Understanding the enzymatic kinetics of SHMT and the mechanism of its inhibitors is paramount for the development of novel anticancer therapeutics.

Enzymatic Mechanism of SHMT

SHMT is a pyridoxal phosphate (PLP)-dependent enzyme.[3][4] The catalytic cycle involves the formation of an external aldimine with the substrate L-serine, followed by a retro-aldol cleavage to release glycine and a formaldehyde equivalent, which is then captured by tetrahydrofolate to form 5,10-CH2-THF.[2][3][9] The reaction is reversible and can proceed through a ternary complex mechanism, requiring the formation of an enzyme-serine-THF complex for catalysis.[4][10]

SHMT_Mechanism PLP PLP InhibitedComplex InhibitedComplex PLP->InhibitedComplex Binding Inhibitor Inhibitor Inhibitor->InhibitedComplex caption Canonical SHMT reaction and competitive inhibition.

Kinetics of SHMT Inhibition

While specific data for "this compound" is unavailable, research on other SHMT inhibitors provides insight into their kinetic profiles. These inhibitors are often designed to bind to the active site of the enzyme, preventing the binding of substrates.[11] The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).

Inhibitor Class/NameTarget Isoform(s)Reported IC50 ValuesReference
Pyranopyrazole derivativesPlant, Human SHMT210 nM - 5 µM[6]
Spirocyclic pyrazolopyransPlasmodium falciparum SHMT14 - 76 nM (target affinity)[12]
SHIN1Human SHMT1/SHMT2< 50 nM (in SHMT2 deletion cells)
Compound 2 (SHIN1 precursor)Human SHMT1/SHMT2870 nM (active enantiomer)

Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentrations). Ki values provide a more absolute measure of inhibitor potency.

Experimental Protocols for Determining Enzymatic Kinetics

The characterization of SHMT inhibitors involves a series of in vitro experiments to determine their potency, mechanism of action, and kinetic parameters.

1. SHMT Enzyme Activity Assay: A common method to measure SHMT activity is a continuous spectrophotometric assay or a radioactivity-based assay. A modified Taylor and Weissbach method is often cited, which involves the use of L-[3-¹⁴C]serine.[13]

  • Principle: The assay measures the rate of conversion of radiolabeled serine to glycine.

  • Reaction Mixture: Typically contains the SHMT enzyme, pyridoxal 5'-phosphate (PLP), L-serine (including L-[3-¹⁴C]serine), and tetrahydrofolate.

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction at various time points.

    • Separate the product (glycine) from the substrate (serine).

    • Quantify the amount of radiolabeled glycine formed using liquid scintillation counting.

  • Data Analysis: The initial reaction velocity is calculated from the rate of product formation.

2. Inhibitor Potency (IC50) Determination:

  • Principle: To determine the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Procedure:

    • Perform the SHMT activity assay in the presence of varying concentrations of the inhibitor.

    • Keep substrate concentrations constant (typically at or near their Km values).

    • Plot the enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

3. Mechanism of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive):

  • Principle: To understand how the inhibitor interacts with the enzyme and its substrates.

  • Procedure:

    • Measure the initial reaction velocities at various substrate concentrations (e.g., L-serine or THF) in the presence of different fixed concentrations of the inhibitor.

    • Generate double-reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[substrate].

  • Data Analysis: The pattern of lines on the Lineweaver-Burk plot reveals the mechanism of inhibition. For example, intersecting lines on the y-axis are characteristic of competitive inhibition.

4. Determination of Kinetic Parameters (Km, Vmax, Ki, kon, koff):

  • Km and Vmax: These are determined from the substrate saturation curves in the absence of an inhibitor.

  • Ki (Inhibitory Constant): For a competitive inhibitor, Ki can be calculated from the IC50 value and the Km of the substrate.

  • kon (Association Rate Constant) and koff (Dissociation Rate Constant): These can be determined using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which measure the binding and dissociation of the inhibitor to the enzyme in real-time.

Experimental_Workflow cluster_AssayDev Assay Development & Validation cluster_Screening Primary Screening cluster_Kinetics Kinetic Characterization cluster_Confirmation Cellular Confirmation Assay Develop SHMT Activity Assay (e.g., Spectrophotometric, Radioactive) Validation Assay Validation (Z', S/N ratio) Assay->Validation Screening High-Throughput Screening (HTS) of Compound Library Assay->Screening HitID Hit Identification Screening->HitID IC50 IC50 Determination HitID->IC50 MOA Mechanism of Action Studies (Lineweaver-Burk Plots) IC50->MOA Kinetics Determination of Ki, kon, koff (e.g., SPR, ITC) MOA->Kinetics CellAssay Cell-based Assays (e.g., Proliferation, Apoptosis) Kinetics->CellAssay caption Workflow for SHMT inhibitor characterization.

Conclusion

The inhibition of SHMT presents a promising strategy for the development of targeted cancer therapies. A thorough understanding of the enzymatic kinetics and the mechanism of action of novel inhibitors is crucial for their preclinical and clinical development. While specific kinetic data for "this compound" remains elusive in the current body of scientific literature, the methodologies and principles outlined in this guide provide a robust framework for the evaluation of any novel SHMT inhibitor. The continued exploration of SHMT inhibitors, supported by detailed kinetic and mechanistic studies, will be instrumental in advancing this class of therapeutics toward clinical application.

References

Methodological & Application

Application Notes and Protocols: SHMT-IN-3 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, a metabolic network essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[1][2] This pathway is frequently upregulated in cancer cells to meet the high demand for biomass production, making its components attractive targets for cancer therapy.[3] SHMT exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[1][4] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[5][6][7] The product, 5,10-CH2-THF, is a primary source of one-carbon units for the synthesis of purines and thymidylate.[6][8]

SHMT-IN-3, also known as SHIN1, is a potent small-molecule inhibitor of both human SHMT1 and SHMT2.[8][9] It belongs to a class of pyrazolopyran compounds that have been optimized for human SHMT inhibition.[9] This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar inhibitors.

Signaling Pathway

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the point of inhibition by this compound.

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_c Serine SHMT1 SHMT1 Serine_c->SHMT1 Glycine_c Glycine THF_c THF THF_c->SHMT1 CH2THF_c 5,10-CH2-THF Purines_c Purine Synthesis CH2THF_c->Purines_c dTMP dTMP Synthesis CH2THF_c->dTMP SHMT1->Glycine_c SHMT1->CH2THF_c Serine_m Serine SHMT2 SHMT2 Serine_m->SHMT2 Glycine_m Glycine THF_m THF THF_m->SHMT2 CH2THF_m 5,10-CH2-THF Formate Formate CH2THF_m->Formate SHMT2->Glycine_m SHMT2->CH2THF_m Formate->Purines_c One-carbon source SHMT_IN_3 This compound SHMT_IN_3->SHMT1 Inhibition SHMT_IN_3->SHMT2 Inhibition

Figure 1: SHMT-mediated one-carbon metabolism and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activity of this compound (and related compounds) against purified SHMT enzymes and in various cancer cell lines.

Table 1: Biochemical Inhibition of Human SHMT Isoforms

CompoundTargetIC50 (nM)Reference
This compound (SHIN1)SHMT1~10[9]
This compound (SHIN1)SHMT2~10[9]
Compound 2SHMT111[9]
Compound 2SHMT214[9]
SEL302-01612SHMT110[10]
SEL302-01612SHMT220[10]

Table 2: Cellular Growth Inhibition by SHMT Inhibitors

Cell LineCancer TypeCompoundIC50 (µM)NotesReference
HCT-116Colon CancerThis compound (SHIN1)0.87[9]
HCT-116Colon CancerCompound 24Median IC50 across ~300 cell lines
B-cell Lymphoma LinesB-cell LymphomaCompound 2Enriched in sensitive halfP < 0.001 vs. other lines
T-ALL cell lines (average)T-cell Acute Lymphoblastic LeukemiaRZ-2994 (SHIN1)~0.1-1Average of 16 cell lines[3]
DLBCL LinesDiffuse Large B-cell Lymphoma(+)-SHIN1VariesFormate fails to rescue growth[11]

Experimental Protocols

Biochemical Assay for SHMT Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human SHMT1 or SHMT2. The assay is based on the spectrophotometric measurement of a quinonoid intermediate formed in the presence of glycine and leucovorin.[5]

Materials:

  • Purified recombinant human SHMT1 or SHMT2

  • Test compound (e.g., this compound)

  • L-Serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer, pH 7.5

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, PLP, and the SHMT enzyme.

  • Add varying concentrations of the test compound to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding L-serine and THF.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[12]

  • Measure the absorbance at a specific wavelength to quantify the formation of 5,10-CH2-THF or a coupled product.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Growth Inhibition Assay

This protocol outlines a method to assess the effect of SHMT inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, DLBCL cell lines)

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • 96-well or 384-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed cells into the wells of a microplate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control.

  • For rescue experiments, a parallel set of plates can be co-treated with the inhibitor and a one-carbon source like sodium formate (typically 1 mM).[2][11]

  • Incubate the plates for a period of 24 to 72 hours.[11]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Isotope Tracer Analysis for Target Engagement

This advanced protocol uses stable isotope-labeled serine to monitor the activity of SHMT within cells and confirm target engagement by an inhibitor.

Materials:

  • Cancer cell line of interest

  • Culture medium lacking serine and glycine

  • U-13C-serine

  • Test compound (e.g., this compound)

  • LC-MS/MS system

Procedure:

  • Culture cells in serine and glycine-free medium supplemented with dialyzed fetal bovine serum.

  • Add a known concentration of U-13C-serine to the medium.

  • Treat the cells with the test compound or vehicle control for a specified duration (e.g., 24 hours).[11]

  • Quench metabolism by rapidly aspirating the medium and adding a cold extraction solution (e.g., 80:20 methanol:water).[11]

  • Collect the cell extracts and analyze the isotopic labeling of downstream metabolites such as glycine, purines, and glutathione by LC-MS/MS.[11]

  • Inhibition of SHMT will result in a decreased incorporation of the 13C label from serine into these downstream metabolites.

Experimental Workflow

The following diagram provides a general workflow for the in vitro characterization of a novel SHMT inhibitor.

Experimental_Workflow cluster_workflow In Vitro Evaluation of SHMT Inhibitors start Start: Novel SHMT Inhibitor biochemical_assay Biochemical Assay (IC50 against SHMT1/SHMT2) start->biochemical_assay cell_growth_assay Cell Growth Inhibition Assay (IC50 in cancer cell lines) biochemical_assay->cell_growth_assay rescue_experiment Formate Rescue Experiment cell_growth_assay->rescue_experiment target_engagement Target Engagement Assay (Isotope Tracing) rescue_experiment->target_engagement Confirm on-target effect data_analysis Data Analysis and Lead Optimization target_engagement->data_analysis end End: Characterized Inhibitor data_analysis->end

References

Application Notes and Protocols for Cell-Based Assay Design Using SHMT-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for designing and implementing cell-based assays to investigate the effects of SHMT-IN-3, a dual inhibitor of Serine Hydroxymethyltransferase 1 and 2 (SHMT1/2).

Introduction

Serine Hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine to glycine and transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate.[1][2] This process is fundamental for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[3][4] SHMT exists in two isoforms: SHMT1 in the cytoplasm and SHMT2 in the mitochondria, both of which play significant roles in cellular proliferation and survival.[2][5] Due to its central role in supporting the metabolic demands of rapidly dividing cells, SHMT is a compelling target in cancer therapy.[1][4]

This compound is a potent inhibitor of both SHMT1 and SHMT2, with a reported IC50 of 0.53 µM for human SHMT1.[6][7] It acts as a noncompetitive inhibitor with respect to serine.[6][7] These application notes will guide users in designing experiments to characterize the cellular consequences of SHMT inhibition by this compound.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueReference
TargetSHMT1 and SHMT2[6][7]
IC50 (human SHMT1)0.53 µM[6][7]
Mechanism of ActionNoncompetitive inhibition against serine[6][7]

Table 2: Expected Cellular Outcomes of this compound Treatment

AssayExpected OutcomePotential Rescue ConditionReference
Cell Viability/ProliferationDecreased cell growth and proliferationAddition of formate (1 mM)[8][9]
Cell Cycle AnalysisCell cycle arrest, potentially at the S-phaseNot applicable[9]
Metabolite ProfilingDecreased intracellular glycine and formate levels. Accumulation of purine biosynthetic intermediates (e.g., AICAR).Addition of formate (1 mM)[8][9][10]
Western BlotNo direct change in total SHMT1/2 protein levels. Potential downstream effects on proteins involved in apoptosis or cell cycle.Not applicable[11]

Mandatory Visualizations

SHMT_Pathway Signaling Pathway of SHMT Inhibition cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Purine_Synth Purine Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHMT1->Glycine_cyto SHMT1->CH2THF_cyto Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF Formate Formate CH2THF_mito->Formate SHMT2->Glycine_mito SHMT2->CH2THF_mito Formate->Purine_Synth Rescue SHMT_IN_3 This compound SHMT_IN_3->SHMT1 SHMT_IN_3->SHMT2

Caption: Inhibition of SHMT1 and SHMT2 by this compound.

Experimental_Workflow Experimental Workflow for this compound Cell-Based Assays cluster_assays Perform Assays start Seed cells in appropriate culture plates treat Treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) start->treat incubate Incubate for desired time points (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (MTT/MTS) incubate->viability metabolomics Metabolite Extraction & LC-MS Analysis incubate->metabolomics western Cell Lysis & Western Blot incubate->western analyze Data Analysis and Interpretation viability->analyze metabolomics->analyze western->analyze

Caption: General workflow for this compound cell-based assays.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MOLT-4)[9]

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 100 µM to determine the IC50. Include a vehicle control (DMSO).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • For rescue experiments, include a set of wells treated with this compound and 1 mM formate.[9]

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • At the end of the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours to allow for the formation of formazan crystals.

  • If using MTT, add the solubilization solution and incubate until the crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Metabolite Extraction and Analysis

This protocol is for the analysis of intracellular metabolites affected by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • LC-MS system

Procedure:

  • Seed cells in 6-well plates and grow to ~80% confluency.

  • Treat cells with this compound at a concentration around its IC50 (e.g., 1 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • To quench metabolism, rapidly aspirate the medium and wash the cells with ice-cold saline.

  • Immediately add ice-cold 80% methanol to each well and scrape the cells.

  • Collect the cell lysate into a microcentrifuge tube.

  • Incubate on dry ice for 15 minutes.

  • Centrifuge at maximum speed for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

  • Analyze the samples for changes in the levels of serine, glycine, formate, and purine pathway intermediates.[8][10]

Western Blot Analysis

This protocol is to assess the expression of relevant proteins following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-SHMT1, anti-SHMT2, anti-PARP, anti-cleaved caspase-3, anti-p21, anti-actin or -tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with this compound as described for the metabolite extraction protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the relative protein expression levels, normalizing to the loading control.

References

Application Notes and Protocols for Preparing SHMT-IN-3 Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and application of stock solutions of Serine Hydroxymethyltransferase (SHMT) inhibitors, specifically focusing on SHMT-IN-1, for use in cell culture experiments. The methodologies outlined below are designed to ensure reproducibility and maintain the integrity of the compound.

Compound Information and Properties

Serine hydroxymethyltransferase (SHMT) is a key enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine to glycine and providing one-carbon units for the synthesis of nucleotides and other essential biomolecules.[1][2][3][4] SHMT inhibitors are valuable tools for studying the role of this pathway in various cellular processes, including cancer cell proliferation.[3][4] SHMT-IN-1 is a potent inhibitor of plasmodial SHMT and has demonstrated antitumor activity.[5]

Table 1: Properties of SHMT-IN-1
PropertyValueReference
Molecular Formula C₁₈H₁₆Cl₂N₄O[5]
Molecular Weight 375.25 g/mol [5]
CAS Number 1508286-18-7[5]
Appearance White to off-white solid[5]
Solubility in DMSO ≥ 250 mg/mL (666.22 mM)[5]

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a 10 mM stock solution of SHMT-IN-1 in Dimethyl Sulfoxide (DMSO).

Materials:

  • SHMT-IN-1 powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-weighing Preparation: Before opening the vial of SHMT-IN-1 powder, centrifuge it briefly at a low speed (200-500 RPM) to ensure all the powder is at the bottom of the vial.[6][7]

  • Calculating Required Mass: To prepare a 10 mM stock solution, calculate the mass of SHMT-IN-1 needed. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 375.25 g/mol x 1000 mg/g = 3.7525 mg

  • Dissolution:

    • Carefully weigh the calculated amount of SHMT-IN-1 powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO (in this example, 1 mL) to the tube.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aiding Solubilization (if necessary): If the compound does not dissolve completely, gentle warming in a water bath (not exceeding 50°C) or sonication can be used to aid dissolution.[5][6]

  • Sterilization: For sterile applications, the concentrated stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.[7]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[7][8][9]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][7][8] Protect from light if the compound is light-sensitive.[8]

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the high-concentration stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM SHMT-IN-1 stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM SHMT-IN-1 stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform an intermediate dilution of the stock solution in cell culture medium before adding it to the final cell culture vessel.[10]

    • For example, to achieve a final concentration of 10 µM in your cell culture, you can first prepare a 100-fold dilution of the 10 mM stock in culture medium to get a 100 µM intermediate solution.

    • Then, add the appropriate volume of the 100 µM intermediate solution to your cells.

  • Final Dilution: Add the diluted SHMT-IN-1 to the cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the cell culture is kept low, typically below 0.1% to 0.5%, to avoid solvent-induced toxicity.[6][7][8][10]

  • Vehicle Control: Always include a vehicle control in your experiments. This should be a culture treated with the same final concentration of DMSO as the experimental cultures.[10]

  • Mixing: Gently mix the culture medium after adding the inhibitor to ensure a uniform concentration.

  • Incubation: Incubate the cells for the desired experimental duration.

Visualizations

SHMT Signaling Pathway

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Glycine_cyto Glycine Glycine_mito Glycine Glycine_cyto->Glycine_mito SHMT1->Glycine_cyto Methylene_THF_cyto 5,10-Methylene-THF SHMT1->Methylene_THF_cyto THF_cyto THF THF_cyto->SHMT1 Purines_Thymidine Purine & Thymidine Synthesis Methylene_THF_cyto->Purines_Thymidine SHMT2 SHMT2 Serine_mito->SHMT2 SHMT2->Glycine_mito Methylene_THF_mito 5,10-Methylene-THF SHMT2->Methylene_THF_mito THF_mito THF THF_mito->SHMT2 Formate Formate Methylene_THF_mito->Formate Formate->Methylene_THF_cyto One-Carbon Unit Transport SHMT_IN SHMT-IN-1 SHMT_IN->SHMT1 SHMT_IN->SHMT2

Caption: Simplified SHMT signaling pathway in the cytosol and mitochondria.

Experimental Workflow for SHMT-IN-1 Stock Preparation

Stock_Preparation_Workflow start Start weigh 1. Weigh SHMT-IN-1 Powder start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex check_solubility 4. Check for Complete Solubilization vortex->check_solubility aid_solubilization 5. Gentle Heat or Sonication (if necessary) check_solubility->aid_solubilization No aliquot 6. Aliquot into Single-Use Vials check_solubility->aliquot Yes aid_solubilization->check_solubility store 7. Store at -20°C or -80°C aliquot->store end End store->end

References

Applications of SHMT-IN-3 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, a fundamental pathway for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[1][2] SHMT exists in two main isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2, both of which catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][3] This reaction is a primary source of one-carbon units essential for cell proliferation.[4] Dysregulation of SHMT activity is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1][3][5]

SHMT-IN-3, also identified as Hit 1 in high-throughput screening, is a dual inhibitor of both SHMT1 and SHMT2.[6][7] It exhibits noncompetitive inhibition with respect to serine.[6] This document provides detailed application notes and protocols for the use of this compound in metabolic research, aimed at facilitating the study of one-carbon metabolism and the development of novel therapeutics.

Quantitative Data

The primary quantitative data available for this compound is its inhibitory concentration. This value is crucial for designing experiments to probe its effects on cellular metabolism.

CompoundTargetIC50 (µM)Inhibition Type
This compound (Hit 1)Human SHMT10.53Noncompetitive vs. Serine

Table 1: Inhibitory activity of this compound against human SHMT1.[6][7]

Signaling Pathways and Experimental Workflows

To understand the context in which this compound acts, it is essential to visualize the one-carbon metabolism pathway and the general workflow for characterizing SHMT inhibitors.

one_carbon_metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Transport Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Purine_Synth Purine Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHMT1->Glycine_cyto SHMT1->CH2THF_cyto SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine Glycine_mito->Glycine_cyto Transport THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF Formate Formate CH2THF_mito->Formate SHMT2->Glycine_mito SHMT2->CH2THF_mito Formate->THF_cyto Transport & Metabolism SHMT_IN_3 This compound SHMT_IN_3->SHMT1 Inhibits SHMT_IN_3->SHMT2 Inhibits experimental_workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_invivo In Vivo Analysis (Optional) Enzyme_Assay Biochemical SHMT Activity Assay (Spectrophotometric or Radiometric) IC50_Det Determine IC50 of this compound Enzyme_Assay->IC50_Det Treat_Inhibitor Treat cells with this compound IC50_Det->Treat_Inhibitor Inform Dosing Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treat_Inhibitor Proliferation_Assay Cell Proliferation Assay Treat_Inhibitor->Proliferation_Assay Metabolite_Extraction Metabolite Extraction Treat_Inhibitor->Metabolite_Extraction Western_Blot Western Blot for SHMT1/2 Expression Treat_Inhibitor->Western_Blot LC_MS Isotope Tracing with U-13C-Serine followed by LC-MS Analysis Metabolite_Extraction->LC_MS Tumor_Growth Monitor Tumor Growth LC_MS->Tumor_Growth Validate Target Engagement Xenograft Establish Tumor Xenografts in Mice Treat_Animal Administer this compound Xenograft->Treat_Animal Treat_Animal->Tumor_Growth

References

Using SHMT Inhibitors to Probe the Folate Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism, orchestrated by the folate cycle, is a fundamental cellular process essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, methionine), and for epigenetic regulation through methylation.[1][2][3] Serine hydroxymethyltransferase (SHMT) is a critical enzyme at the crossroads of this network, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF).[4][5][6][7] This reaction serves as the primary source of one-carbon units for the cell.[8]

Mammalian cells possess two major isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2.[4][6][9] While both isoforms contribute to the cellular one-carbon pool, SHMT2 is frequently upregulated in various cancers, correlating with increased tumor growth and proliferation.[4][10][11] This has made SHMT, particularly SHMT2, an attractive target for cancer therapy.[4][10][12][13][14]

This document provides detailed application notes and protocols for utilizing potent and selective SHMT inhibitors, such as those from the pyrazolopyran series (e.g., SHIN1 and SHIN2), to investigate the folate pathway in cancer cells. These inhibitors are dual inhibitors of both SHMT1 and SHMT2.[4] While the specific inhibitor "SHMT-IN-3" is not prominently featured in the reviewed literature, the principles and methodologies described herein are applicable to other potent SHMT inhibitors that share a similar mechanism of action.

Mechanism of Action of SHMT and its Inhibition

SHMT is a pyridoxal phosphate (PLP)-dependent enzyme that facilitates the transfer of the hydroxymethyl group from serine to THF.[5][7] The reaction is crucial for generating the one-carbon units necessary for various biosynthetic pathways.[1][15]

SHMT inhibitors, such as those belonging to the pyrazolopyran class, act as competitive inhibitors with respect to the folate substrate.[10] By binding to the active site of both SHMT1 and SHMT2, these inhibitors block the production of CH2-THF from serine, thereby depleting the downstream one-carbon pool.[4] This leads to several key metabolic consequences:

  • Inhibition of Nucleotide Synthesis: The depletion of one-carbon units directly impairs the de novo synthesis of purines and thymidylate, leading to cell cycle arrest and inhibition of proliferation.[1][4][16]

  • Glycine Auxotrophy: The inhibition of the SHMT-catalyzed conversion of serine to glycine can render cells, particularly those with defective glycine import, dependent on an external supply of glycine for survival.[4]

  • Metabolic Reprogramming: Cells treated with SHMT inhibitors exhibit characteristic metabolic signatures, including the accumulation of upstream metabolites in the purine biosynthesis pathway, such as GAR and AICAR.[1]

Data Presentation: Efficacy of SHMT Inhibitors

The following tables summarize the quantitative data on the efficacy of representative SHMT inhibitors from the pyrazolopyran series in various cancer cell lines.

Table 1: In Vitro Biochemical and Cellular Potency of SHMT Inhibitors

InhibitorTargetBiochemical IC50 (nM)Cell LineCellular IC50 (µM)Reference
SHIN1 Human SHMT1~10HCT-116 (Colon)0.87[4]
Human SHMT2~10[4]
Compound 2 Human SHMT1-Cancer Cell Line PanelMedian: 4[4]
Human SHMT2-[4]
RZ-2994 --T-ALL Cell LinesAverage: ~1[17]
Pyrazolopyran Analogs Plasmodium falciparum SHMT14-76--[18]

Table 2: Effect of SHMT Inhibition on Cell Proliferation in Different Cancer Lineages

Cell LineageNumber of Cell LinesAverage IC50 of RZ-2994 (µM)Reference
T-ALL16~1[17]
B-ALL9> 10[17]
AML9> 10[17]

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the effects of SHMT inhibitors on the folate pathway.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of an SHMT inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, T-ALL cell lines)

  • Complete cell culture medium

  • SHMT inhibitor (e.g., SHIN1, SHIN2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Inhibitor Treatment: The following day, treat the cells with a serial dilution of the SHMT inhibitor. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol assesses the induction of apoptosis following SHMT inhibition.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Metabolite Extraction and Analysis

This protocol is for the analysis of key metabolites in the folate pathway to confirm on-target inhibitor activity.

Materials:

  • Treated and untreated cells

  • Cold 80% methanol

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Quenching and Extraction: Quickly wash the cells with cold saline and then add ice-cold 80% methanol to quench metabolic activity and extract metabolites.

  • Scraping and Collection: Scrape the cells and collect the methanol extract.

  • Centrifugation: Centrifuge the extract to pellet cell debris.

  • Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples using an LC-MS system to quantify the levels of key metabolites such as serine, glycine, and purine biosynthesis intermediates (e.g., GAR, AICAR).[1]

Protocol 4: Isotope Tracing with [U-13C]-Serine

This protocol allows for the direct measurement of SHMT activity in vivo or in cultured cells by tracing the flow of labeled serine.[1]

Materials:

  • [U-13C]-serine

  • Cell culture medium lacking serine or animal model

  • Metabolite extraction reagents (as in Protocol 3)

  • LC-MS system

Procedure:

  • Labeling: Introduce [U-13C]-serine into the cell culture medium or administer it to the animal model.

  • Inhibitor Treatment: Treat the cells or animals with the SHMT inhibitor or vehicle control.

  • Sample Collection: Collect cell or tissue samples at various time points.

  • Metabolite Extraction: Extract metabolites as described in Protocol 3.

  • LC-MS Analysis: Analyze the isotopic labeling patterns of serine, glycine, and other downstream metabolites using LC-MS to determine the flux through the SHMT reaction.[1]

Visualizations

The following diagrams illustrate the folate pathway, the mechanism of SHMT inhibition, and a typical experimental workflow.

Folate_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol cluster_Inhibitors Inhibitors Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito THF_mito THF THF_mito->SHMT2 Formate Formate CH2THF_mito->Formate THF_cyto THF Formate->THF_cyto Cytosolic Metabolism Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine SHMT1->Glycine_cyto CH2THF_cyto 5,10-CH2-THF SHMT1->CH2THF_cyto THF_cyto->SHMT1 Purines Purine Synthesis CH2THF_cyto->Purines Thymidylate Thymidylate Synthesis CH2THF_cyto->Thymidylate Methionine Methionine Synthesis CH2THF_cyto->Methionine DHF DHF Thymidylate->DHF DHFR DHFR DHFR->THF_cyto DHF->DHFR SHMT_IN SHMT Inhibitor (e.g., this compound) SHMT_IN->SHMT2 SHMT_IN->SHMT1 MTX Methotrexate MTX->DHFR

Caption: The folate pathway and points of inhibition by SHMT and DHFR inhibitors.

Experimental_Workflow Start Start: Select Cancer Cell Line Treatment Treat cells with SHMT Inhibitor (dose-response and time-course) Start->Treatment Proliferation Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Western Blot for cleaved caspases) Treatment->Apoptosis Metabolomics Metabolite Analysis (LC-MS) Treatment->Metabolomics IsotopeTracing Isotope Tracing with [U-13C]-Serine Treatment->IsotopeTracing DataAnalysis Data Analysis and Interpretation Proliferation->DataAnalysis Apoptosis->DataAnalysis Metabolomics->DataAnalysis IsotopeTracing->DataAnalysis Conclusion Conclusion on Inhibitor's Effect on Folate Pathway DataAnalysis->Conclusion

Caption: A typical experimental workflow for studying the effects of an SHMT inhibitor.

SHMT_Inhibition_Logic SHMT_Inhibitor SHMT Inhibitor Administration SHMT_Inhibition Inhibition of SHMT1 and SHMT2 SHMT_Inhibitor->SHMT_Inhibition OneCarbon_Depletion Depletion of One-Carbon Pool (5,10-CH2-THF) SHMT_Inhibition->OneCarbon_Depletion Glycine_Depletion Decreased Glycine Production SHMT_Inhibition->Glycine_Depletion Nucleotide_Inhibition Inhibition of Purine and Thymidylate Synthesis OneCarbon_Depletion->Nucleotide_Inhibition CellCycle_Arrest Cell Cycle Arrest Nucleotide_Inhibition->CellCycle_Arrest Glycine_Depletion->CellCycle_Arrest Apoptosis Apoptosis CellCycle_Arrest->Apoptosis

Caption: Logical flow of the consequences of SHMT inhibition in cancer cells.

References

Application Notes and Protocols for SHMT-IN-3 in Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, a metabolic network essential for the biosynthesis of nucleotides and amino acids, and for methylation reactions. This pathway is frequently upregulated in cancer to support rapid cell proliferation, making its components attractive targets for therapeutic intervention. SHMT exists in two isoforms: SHMT1, located in the cytoplasm, and SHMT2, found in the mitochondria. Both isoforms catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a key one-carbon donor.[1]

SHMT-IN-3 (also referred to as "Hit 1" in initial screening literature) is a small molecule inhibitor of both SHMT1 and SHMT2.[2][3] It was identified through a high-throughput screen and has been characterized as a non-competitive inhibitor with respect to serine.[3] These application notes provide a summary of its biochemical activity, protocols for its use in cancer cell line screening, and a framework for interpreting the results.

Biochemical Profile of this compound

This compound has been biochemically characterized for its inhibitory activity against human SHMT isoforms. The table below summarizes the available quantitative data.

InhibitorTargetIC50SelectivityMechanism of Action
This compound ("Hit 1")Human SHMT10.53 µM~20-fold selective for SHMT1 over SHMT2Non-competitive with serine

Table 1: Biochemical data for this compound. IC50 value was determined against the purified human enzyme.[2][3]

Signaling Pathway and Experimental Workflow

The inhibition of SHMT by this compound disrupts the one-carbon metabolic pathway, leading to a reduction in the building blocks necessary for DNA synthesis and repair. This ultimately results in cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway.

SHMT_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Serine_c Serine Glycine_c Glycine Serine_c->Glycine_c SHMT1 Serine_m Serine Serine_c->Serine_m THF_c THF CH2THF_c 5,10-CH2-THF THF_c->CH2THF_c SHMT1 dTMP dTMP CH2THF_c->dTMP Thymidylate Synthase Purine_Synth Purine Synthesis CH2THF_c->Purine_Synth SHMT1 SHMT1 dUMP dUMP dUMP->dTMP DNA_Synth DNA Synthesis & Repair dTMP->DNA_Synth Purine_Synth->DNA_Synth SHMT_IN_3 This compound SHMT_IN_3->SHMT1 Inhibition Glycine_m Glycine Serine_m->Glycine_m SHMT2 Glycine_m->Glycine_c THF_m THF CH2THF_m 5,10-CH2-THF THF_m->CH2THF_m SHMT2 Formate Formate CH2THF_m->Formate SHMT2 SHMT2 Formate->Purine_Synth SHMT_IN_3_m This compound SHMT_IN_3_m->SHMT2 Inhibition

Figure 1: Simplified signaling pathway of one-carbon metabolism and the inhibitory action of this compound.

The following diagram outlines a typical workflow for screening this compound against a panel of cancer cell lines.

Experimental_Workflow cluster_workflow This compound Cancer Cell Line Screening Workflow start Select Cancer Cell Line Panel cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CTG) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mechanism_studies->cell_cycle_assay data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

Figure 2: Experimental workflow for screening this compound in cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency after treatment.

    • After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value (e.g., 1x and 2x IC50) and a vehicle control.

    • Incubate for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Representative Data

As extensive cellular screening data for this compound is not publicly available, the following table presents representative IC50 values for another well-characterized dual SHMT1/2 inhibitor, SHIN1 (also known as RZ-2994), to illustrate the expected range of activity in different cancer cell lines.

Cell LineCancer TypeSHIN1 (RZ-2994) IC50 (µM)
HCT-116Colon Carcinoma~0.87
A549Lung Carcinoma>10
JurkatT-cell Leukemia~1
SU-DHL-4B-cell Lymphoma~0.5
OCI-Ly3B-cell Lymphoma~0.2

Table 2: Representative IC50 values for the dual SHMT1/2 inhibitor SHIN1 in various cancer cell lines. This data is provided for illustrative purposes due to the limited availability of cellular data for this compound.

Conclusion

This compound is a valuable tool for investigating the role of one-carbon metabolism in cancer. Its demonstrated biochemical potency and selectivity for SHMT1 make it a useful probe for dissecting the distinct roles of the cytosolic and mitochondrial isoforms of this enzyme. The provided protocols offer a standardized approach for screening this compound in various cancer cell lines to determine its anti-proliferative and pro-apoptotic effects, as well as its impact on cell cycle progression. Further studies are warranted to establish a comprehensive profile of this compound's activity across a broad panel of cancer cell lines and to evaluate its potential as a therapeutic agent.

References

Application Notes and Protocols: Measuring SHMT Activity with Pyrazolopyran-based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Hydroxymethyltransferase (SHMT) is a critical pyridoxal phosphate (PLP)-dependent enzyme in one-carbon (1C) metabolism.[1][2][3] It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[1][2] This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other crucial metabolic processes.[1][4] In humans, two major isoforms exist: the cytosolic SHMT1 and the mitochondrial SHMT2.[1][5][6][7][8] Both isoforms, particularly SHMT2, are implicated in cancer progression and have emerged as promising therapeutic targets.[3][9][10]

This document provides detailed protocols for measuring the enzymatic activity of SHMT and for evaluating the potency of inhibitors, with a focus on pyrazolopyran-based compounds like SHMT-IN-3 and its analogues (e.g., SHIN1/RZ-2994).

Signaling Pathway Involving SHMT2

SHMT2 plays a significant role in promoting tumor growth, partly through its influence on the MAPK and VEGF signaling pathways.[9] Overexpression of SHMT2 has been shown to increase the phosphorylation of ERK1/2 and p38, key components of the MAPK pathway, thereby activating it.[9] Additionally, SHMT2 can regulate the VEGF signaling pathway, which is crucial for angiogenesis.[9]

SHMT2_Signaling_Pathway cluster_Metabolism Mitochondrial 1C Metabolism cluster_Signaling Cancer Cell Signaling Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine SHMT2->Glycine One_Carbon_Units One-Carbon Units (for nucleotide synthesis) SHMT2->One_Carbon_Units MAPK_Pathway MAPK Pathway (ERK1/2, p38) SHMT2->MAPK_Pathway activates VEGF_Pathway VEGF Signaling SHMT2->VEGF_Pathway regulates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Angiogenesis Angiogenesis VEGF_Pathway->Angiogenesis

Caption: SHMT2's role in cancer metabolism and signaling pathways.

Quantitative Data: Inhibition of Human SHMT1 and SHMT2

Pyrazolopyran-based molecules are potent inhibitors of both human SHMT1 and SHMT2. The following table summarizes the in vitro inhibitory activity of a representative compound from this class, SHIN1 (also known as compound 3 or RZ-2994).[11]

CompoundTargetIC50 (in vitro assay)Reference
SHIN1 (compound 3)human SHMT1~10 nM[11]
SHIN1 (compound 3)human SHMT2~10 nM[11]
Compound 2human SHMT1~10 nM[11]
Compound 2human SHMT2~10 nM[11]

Experimental Protocols

Spectrophotometric Coupled-Enzyme Assay for SHMT Activity

This method provides a continuous, non-radioactive measurement of SHMT activity. The production of 5,10-CH₂-THF by SHMT is coupled to its oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which reduces NADP⁺ to NADPH. The increase in absorbance from NADPH formation is monitored.[12][13]

Materials:

  • Recombinant human SHMT1 or SHMT2

  • Recombinant E. coli 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP⁺

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT

  • SHMT inhibitor (e.g., this compound or analogue) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a reaction mixture in the assay buffer containing 5 µM MTHFD, 2 mM L-serine, and 0.25 mM NADP⁺.[12]

  • To determine the inhibitor's IC50, prepare serial dilutions of the SHMT inhibitor in DMSO. Add a small, fixed volume of the diluted inhibitor to the wells of the microplate. Include a DMSO-only control.

  • Add the SHMT enzyme (a final concentration of ~0.2 µM is a good starting point) to the reaction mixture.[13]

  • Initiate the reaction by adding THF to a final concentration of 0.4 mM.[12] The total reaction volume is typically 100-200 µL.

  • Immediately begin monitoring the increase in absorbance at 340 nm or 375 nm (to avoid interference from THF absorbance) at a constant temperature (e.g., 25°C or 37°C).[12][14]

  • Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Radioactive SHMT Activity Assay

This is a discontinuous assay that measures the conversion of radiolabeled serine to glycine.[15]

Materials:

  • Cell extracts or purified SHMT enzyme

  • L-[3-¹⁴C]serine

  • Pyridoxal 5'-phosphate (PLP)

  • Tetrahydrofolate (THF) or a polyglutamated form

  • β-mercaptoethanol

  • Reaction Buffer: e.g., 5 mM potassium phosphate, pH 7.4[15]

  • Stop Solution: 1 M Na-acetate, 0.1 M formaldehyde, 0.4 M dimedon in 50% ethanol[15]

  • Toluene

  • Scintillation fluid and counter

Procedure:

  • Prepare a 100 µL reaction mixture containing reaction buffer, 14 mM 6[R/S]-H₄ pentaglutamate, 0.25 mM PLP, 2 mM serine, 1 nCi L-[3-¹⁴C]serine, and 0.07% β-mercaptoethanol.[15]

  • Add the cell extract or purified enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with the inhibitor for a set period before adding the substrates.

  • Incubate the reaction at 37°C for 1 hour.[15]

  • Terminate the reaction by adding 75 µL of 1 M Na-acetate, followed by 50 µL of 0.1 M formaldehyde and 75 µL of 0.4 M dimedon in 50% ethanol.[15]

  • Heat the samples at 95°C for 5 minutes, then chill on ice for 5 minutes.[15]

  • Add 1 mL of toluene, vortex thoroughly, and centrifuge at 10,000 x g for 15 minutes.[15]

  • Transfer 800 µL of the organic (toluene) phase, which contains the radiolabeled formaldehyde product complexed with dimedon, to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.[15]

  • Calculate SHMT activity based on the amount of radioactivity transferred to the organic phase.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing SHMT inhibitors.

SHMT_Inhibitor_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Assay_Setup Set up SHMT activity assay (e.g., coupled-enzyme assay) Inhibitor_Addition Add serial dilutions of this compound Assay_Setup->Inhibitor_Addition Data_Acquisition Measure enzyme kinetics (e.g., absorbance change over time) Inhibitor_Addition->Data_Acquisition IC50_Calc Calculate IC50 value Data_Acquisition->IC50_Calc Cellular_IC50 Determine cellular IC50 Cell_Culture Culture cancer cell lines (e.g., HCT-116) Cell_Treatment Treat cells with this compound Cell_Culture->Cell_Treatment Proliferation_Assay Perform cell proliferation assay (e.g., MTS, CellTiter-Glo) Cell_Treatment->Proliferation_Assay Proliferation_Assay->Cellular_IC50

Caption: General workflow for SHMT inhibitor characterization.

Concluding Remarks

The protocols and data presented provide a framework for the robust measurement of SHMT activity and the characterization of its inhibitors. While specific data for "this compound" is not widely available in public literature, the methodologies described are standard for this class of pyrazolopyran-based inhibitors and can be readily adapted. Researchers should optimize assay conditions, such as enzyme and substrate concentrations, for their specific experimental setup to ensure reliable and reproducible results. The validation of inhibitor efficacy in cellular models is a critical step in the drug development process.

References

Troubleshooting & Optimization

troubleshooting SHMT-IN-3 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SHMT-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experiments involving this novel serine hydroxymethyltransferase (SHMT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also identified as "Hit 1" in some screening libraries, is an inhibitor of both isoforms of serine hydroxymethyltransferase, SHMT1 and SHMT2.[1] It has an IC50 of 0.53 µM for human SHMT1 and exhibits a noncompetitive inhibition pattern with respect to serine.[1] SHMT is a critical enzyme in one-carbon metabolism, responsible for the reversible conversion of serine to glycine, a process essential for the synthesis of nucleotides and other macromolecules vital for cell proliferation.[2] By inhibiting SHMT, this compound disrupts these crucial metabolic pathways.

Q2: I'm observing insolubility with my batch of this compound. What are the recommended solvents?

Q3: My this compound solution appears to have precipitated after storage. How should I store the compound and its solutions?

A3: Proper storage is crucial to maintain the integrity and solubility of small molecule inhibitors. For powdered this compound, it is advisable to store it at -20°C or -80°C as recommended for similar compounds. Stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month), protected from light. To avoid repeated freeze-thaw cycles which can lead to precipitation and degradation, it is best to aliquot the stock solution into smaller, single-use volumes. If precipitation is observed, gentle warming and vortexing or sonication may help to redissolve the compound.

Q4: I am not observing the expected biological effect in my cell-based assays. What could be the issue?

A4: Several factors could contribute to a lack of efficacy in cell-based assays. Firstly, confirm the solubility of this compound in your final culture medium. Even if a high-concentration stock is prepared in DMSO, the final concentration of DMSO in the medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity and to ensure the compound remains in solution. Secondly, consider the metabolic activity and the expression levels of SHMT1 and SHMT2 in your specific cell line, as this can influence the sensitivity to the inhibitor.[2] Finally, ensure that the compound has not degraded due to improper storage or handling.

Troubleshooting Guide for Insolubility Issues

Dealing with insolubility can be a significant challenge in experimental workflows. The following guide provides a systematic approach to addressing these issues with this compound.

Initial Solubility Assessment

If you are working with a new batch of this compound or are unsure of its solubility characteristics, it is prudent to perform a small-scale solubility test.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Weigh a small, precise amount of this compound powder (e.g., 1 mg) into a microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of the primary solvent to be tested (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM).

  • Dissolution Assistance: Vortex the tube for 30 seconds. If the solid does not completely dissolve, proceed with the following steps sequentially:

    • Sonication: Place the tube in a sonicator bath for 5-10 minutes.

    • Gentle Heating: Warm the tube in a water bath at 37°C for 10-15 minutes.

  • Observation: After each step, visually inspect the solution for any remaining particulate matter against a light source.

  • Documentation: Record the solvent used, the final concentration achieved, and the methods required for complete dissolution.

Troubleshooting Workflow

If you encounter insolubility during your experiments, follow this workflow to diagnose and resolve the issue.

G start Insolubility Observed check_stock Check Stock Solution (Precipitate? Cloudiness?) start->check_stock stock_ok Stock Solution Clear check_stock->stock_ok redissolve Attempt to Redissolve Stock (Vortex, Sonicate, Gentle Heat) stock_ok->redissolve No check_dilution Review Dilution Protocol (Solvent, Concentration, Temperature) stock_ok->check_dilution Yes redissolve->stock_ok new_stock Prepare Fresh Stock Solution redissolve->new_stock Fails new_stock->check_stock dilution_ok Protocol Correct check_dilution->dilution_ok modify_protocol Modify Dilution Protocol (e.g., pre-warm media, serial dilution) dilution_ok->modify_protocol No final_conc Consider Final Concentration (Is it above solubility limit in media?) dilution_ok->final_conc Yes modify_protocol->check_dilution test_solvent Test Alternative Solvents (e.g., Ethanol, DMF) consult Consult Literature for Formulation (e.g., use of cyclodextrins) test_solvent->consult final_conc->test_solvent No reduce_conc Lower Final Concentration final_conc->reduce_conc Yes end Solubility Issue Resolved reduce_conc->end consult->end SHMT_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 Methylene_THF_cyto 5,10-Methylene-THF Purine_synthesis Purine Synthesis Methylene_THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_synthesis SHMT1->Glycine_cyto SHMT1->Methylene_THF_cyto DNA_synthesis DNA Synthesis & Repair Purine_synthesis->DNA_synthesis Thymidylate_synthesis->DNA_synthesis Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 Methylene_THF_mito 5,10-Methylene-THF Formate Formate Methylene_THF_mito->Formate SHMT2->Glycine_mito SHMT2->Methylene_THF_mito Formate->THF_cyto Enters Cytoplasm SHMT_IN_3 This compound SHMT_IN_3->SHMT1 inhibits SHMT_IN_3->SHMT2 inhibits

References

Technical Support Center: Optimizing SHMT-IN-3 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of SHMT-IN-3 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of serine hydroxymethyltransferase (SHMT). SHMT is a key enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[1] This reaction is crucial for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are essential for cancer cell proliferation.[1][2][3] SHMT has two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2, both of which are targeted by this compound.[1][2] By inhibiting SHMT, this compound disrupts the supply of one-carbon units, leading to cell cycle arrest and inhibition of tumor growth.[1]

Q2: What is a typical starting concentration range for this compound in cell assays?

A2: Based on published data, the half-maximal inhibitory concentration (IC50) for cell growth inhibition by this compound (also referred to as SHIN1) can vary significantly depending on the cell line. For example, in HCT-116 colon cancer cells, the IC50 is approximately 870 nM.[1][2] A screen of nearly 300 human cancer cell lines showed a median IC50 of 4 µM for a similar compound.[1] Therefore, a good starting point for a dose-response experiment would be a broad range of concentrations, for instance, from 10 nM to 100 µM, to determine the sensitivity of your specific cell line.

Q3: How can I confirm that the observed effects of this compound are on-target?

A3: On-target activity of this compound can be confirmed through rescue experiments. Since SHMT inhibition depletes the pool of one-carbon units, the cytotoxic or anti-proliferative effects of the inhibitor can often be reversed by supplementing the cell culture medium with formate, a downstream source of one-carbon units.[1] Additionally, since the SHMT reaction also produces glycine, in some cellular contexts, supplementation with both formate and glycine may be necessary for a complete rescue.[1][2]

Q4: What are the potential off-target effects or cytotoxicity of this compound?

A4: At high concentrations, all small molecule inhibitors have the potential for off-target effects and cytotoxicity. It is crucial to distinguish between specific, on-target anti-proliferative effects and general toxicity. This can be achieved by performing a cytotoxicity assay, such as an MTT or LDH assay, in parallel with your functional assays. The optimal concentration of this compound should inhibit cell proliferation without causing significant, immediate cell death.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No effect of this compound on cell proliferation. Cell line may be insensitive to SHMT inhibition.- Test a different cell line known to be sensitive (e.g., HCT-116 or a B-cell lymphoma line).[1] - Increase the concentration range of this compound in your dose-response experiment.
Compound instability or degradation.- Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). - Prepare fresh dilutions for each experiment.
High variability in results between experiments. Inconsistent cell seeding density.- Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase.
Edge effects in multi-well plates.- Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.
Observed cell death at concentrations expected to only inhibit proliferation. Compound cytotoxicity at the tested concentrations.- Perform a cytotoxicity assay (e.g., MTT) to determine the cytotoxic concentration range. - Use concentrations below the cytotoxic threshold for your functional assays.
Off-target effects.- Perform a rescue experiment with formate and/or glycine. If the phenotype is not rescued, it may be due to off-target effects.[1]
Formate rescue is not working. Cell line has a defective glycine import mechanism.- In some cell lines, particularly diffuse large B-cell lymphoma (DLBCL), formate can paradoxically enhance cytotoxicity because these cells cannot import sufficient glycine and become reliant on the glycine produced by SHMT.[1][3] - Try co-supplementation with both formate and glycine.

Quantitative Data

Table 1: Reported IC50 Values for this compound (SHIN1) in Cancer Cell Lines

Cell LineCancer TypeIC50 (Growth Inhibition)Reference
HCT-116Colon Carcinoma870 nM[1][2]
HCT-116 (ΔSHMT2)Colon Carcinoma< 50 nM[1]
Panel of ~300 Cancer Cell Lines (median)Various4 µM (for a similar compound)[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay and MTT for Cytotoxicity

This protocol outlines a method to determine the effective concentration range of this compound for inhibiting cell proliferation and to assess its cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells per well).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 10 nM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a period relevant to your assay (typically 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570-590 nm using a plate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using a non-linear regression curve fit.

Visualizations

SHMT_Signaling_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito Methylene_THF_mito 5,10-CH2-THF SHMT2->Methylene_THF_mito Glycine_cyto Glycine Glycine_mito->Glycine_cyto Methylene_THF_cyto 5,10-CH2-THF Methylene_THF_mito->Methylene_THF_cyto Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 THF_cyto THF THF_cyto->SHMT1 SHMT1->Glycine_cyto SHMT1->Methylene_THF_cyto Amino_Acid_Homeostasis Amino Acid Homeostasis Glycine_cyto->Amino_Acid_Homeostasis Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) Methylene_THF_cyto->Nucleotide_Synthesis SHMT_IN_3 This compound SHMT_IN_3->SHMT2 SHMT_IN_3->SHMT1 Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Amino_Acid_Homeostasis->Cell_Proliferation

Caption: SHMT Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_Validation On-Target Validation start Start: Select Cell Line dose_response 1. Dose-Response Assay (e.g., 10 nM - 100 µM this compound) start->dose_response viability_assay 2. Cytotoxicity Assay (e.g., MTT) dose_response->viability_assay determine_ic50 3. Determine IC50 for Growth Inhibition viability_assay->determine_ic50 determine_cc50 4. Determine CC50 for Cytotoxicity viability_assay->determine_cc50 select_optimal_conc 7. Select Optimal Concentration (Effective & Non-Toxic) determine_ic50->select_optimal_conc determine_cc50->select_optimal_conc rescue_experiment 5. Rescue Experiment (with Formate +/- Glycine) target_engagement 6. Target Engagement Assay (e.g., CETSA) rescue_experiment->target_engagement downstream_assays Proceed to Downstream Functional Assays target_engagement->downstream_assays select_optimal_conc->rescue_experiment

Caption: Experimental Workflow for Optimizing this compound Concentration.

References

Technical Support Center: Understanding Potential Off-Target Effects of SHMT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific inhibitor "SHMT-IN-3" is not referenced in the currently available scientific literature. This guide focuses on the well-characterized, potent, and selective pyrazolopyran-based serine hydroxymethyltransferase (SHMT) inhibitors, SHIN1 and SHIN2 , to address general concerns and troubleshooting strategies relevant to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: How selective are pyrazolopyran-based SHMT inhibitors like SHIN1 and SHIN2?

Pyrazolopyran-based inhibitors such as SHIN1 have been developed to be highly potent and selective dual inhibitors of human cytosolic SHMT1 and mitochondrial SHMT2.[1][2] Extensive on-target activity has been validated through genetic and metabolomic approaches.[1] For instance, the metabolic changes induced by SHIN1 closely mirror those observed in SHMT1/2 double-knockout cells, suggesting a high degree of selectivity for the one-carbon metabolism pathway.[1] While SHIN1 itself has poor pharmacokinetic properties for in vivo studies, the related compound SHIN2 was developed for in vivo use and also demonstrates on-target activity.[3]

Q2: What are the expected on-target metabolic effects of SHMT inhibition?

Inhibition of SHMT blocks the conversion of serine to glycine and the transfer of a one-carbon unit to tetrahydrofolate (THF). This leads to predictable changes in cellular metabolism:

  • Accumulation of purine biosynthetic intermediates: A buildup of intermediates immediately upstream of one-carbon dependent reactions, such as aminoimidazole carboxamide ribotide (AICAR) and glycinamide ribonucleotide (GAR), is a key indicator of on-target SHMT inhibition.[3]

  • Depletion of downstream metabolites: A decrease in nucleotide triphosphates (ATP and GTP) and thymidine triphosphate (dTTP) is expected due to the block in one-carbon unit availability for their synthesis.

  • Rescue by formate: The cytotoxic and metabolic effects of SHMT inhibition can be rescued by the addition of sodium formate, which can provide a source of one-carbon units downstream of SHMT.[1][3]

Q3: I am observing unexpected cellular phenotypes with my SHMT inhibitor. Could these be due to off-target effects?

While pyrazolopyran-based inhibitors are generally selective, unexpected phenotypes should be carefully investigated. A key step in troubleshooting is to perform a formate rescue experiment. If the observed phenotype is reversed by the addition of formate, it is highly likely to be an on-target effect of SHMT inhibition.[1] If the phenotype persists despite formate rescue, off-target effects should be considered. Untargeted metabolomics analysis can also be a powerful tool to determine if there are widespread metabolic changes inconsistent with SHMT inhibition.[1]

Q4: Are there any known off-targets for pyrazolopyran-based SHMT inhibitors?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High cell toxicity at low concentrations On-target effect in sensitive cell lines (e.g., B-cell lymphomas with defective glycine import).[1]1. Perform a formate rescue experiment. If toxicity is rescued, it is likely an on-target effect. 2. Measure glycine levels in your cell line; low intracellular glycine can increase sensitivity.
Variability in experimental results Compound instability or degradation. SHIN1 is known to be unstable in liver microsome assays.[2]1. Ensure proper storage of the compound at -20°C. 2. Prepare fresh stock solutions in DMSO for each experiment.
Unexpected changes in signaling pathways unrelated to one-carbon metabolism Potential off-target effect.1. Perform a formate rescue experiment. 2. Conduct untargeted metabolomics to look for widespread metabolic perturbations. 3. Consider performing a broad kinase or receptor screening panel to identify potential off-targets.
No observable effect on cell proliferation Insufficient intracellular concentration or high intrinsic SHMT activity.1. Confirm cellular uptake of the inhibitor. 2. Increase the concentration of the inhibitor. 3. Use cell lines with known sensitivity to SHMT inhibition as a positive control.

Quantitative Data: Inhibitory Activity of Pyrazolopyran-Based SHMT Inhibitors

CompoundTargetIC50 (in vitro)Cell-Based IC50 (HCT-116)Reference
SHIN1 SHMT15 nM870 nM[2]
SHMT213 nM[2]
Compound 2.12 SHMT157.9 ± 5.5 µM11.5 - 34 µM (lung cancer cells)[4]
SHMT2227.2 ± 38.0 µM[4]

Experimental Protocols

Biochemical Assay for SHMT Inhibition (Spectrophotometric)

This assay measures the formation of a quinonoid intermediate when both glycine and a folate substrate are bound to SHMT, which can be monitored spectrophotometrically.

  • Reagents: Purified human SHMT1 or SHMT2, glycine, leucovorin (a stable folate analog), and the test inhibitor.

  • Procedure: a. To a solution of the SHMT enzyme, add a saturating concentration of glycine. b. Add varying concentrations of the test inhibitor. c. Initiate the reaction by adding leucovorin. d. Measure the absorbance at 500 nm to monitor the formation of the quinonoid intermediate.

  • Analysis: The inhibition constant (Ki) can be determined by competitive binding analysis against the known folate substrate.[5]

Cell-Based Assay for On-Target Activity (Metabolite Rescue)

This assay confirms that the cytotoxic effects of the inhibitor are due to the inhibition of SHMT.

  • Cell Culture: Plate cells of interest at a suitable density.

  • Treatment: Treat cells with a dose-response of the SHMT inhibitor in the presence or absence of 1 mM sodium formate.

  • Incubation: Incubate for a period relevant to the cell doubling time (e.g., 48-72 hours).

  • Analysis: Measure cell viability using a standard method (e.g., CellTiter-Glo®, crystal violet staining). A rightward shift in the dose-response curve in the presence of formate indicates on-target activity.[1]

Metabolomics and Isotope Tracing for Selectivity Assessment

This method provides a global view of the metabolic effects of the inhibitor to assess its selectivity.

  • Cell Culture and Labeling: Culture cells in media containing a stable isotope-labeled precursor, such as U-13C-serine.

  • Treatment: Treat the cells with the SHMT inhibitor or a vehicle control (e.g., DMSO).

  • Metabolite Extraction: After a defined period (e.g., 24 hours), quench metabolism and extract intracellular metabolites.

  • LC-MS Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to measure the levels of various metabolites and their isotopic labeling patterns.

  • Analysis: Compare the metabolic profiles of inhibitor-treated cells to control cells and to cells with genetic knockout of SHMT. A close match between the inhibitor-treated and knockout profiles indicates high selectivity.[1][3]

Visualizations

Signaling Pathway: One-Carbon Metabolism

One_Carbon_Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine Serine SHMT SHMT1 (cyto) SHMT2 (mito) Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT CH2_THF 5,10-Methylene-THF Purines Purine Synthesis CH2_THF->Purines Thymidylate Thymidylate Synthesis CH2_THF->Thymidylate SHMT->Glycine SHMT->CH2_THF Formate Formate Formate->Purines Formate Rescue SHMT2_node SHMT2 SHMT1_node SHMT1

Caption: The central role of SHMT in one-carbon metabolism.

Experimental Workflow: Assessing Off-Target Effects

Off_Target_Workflow Start Observe Unexpected Phenotype with SHMT Inhibitor Formate_Rescue Perform Formate Rescue Experiment Start->Formate_Rescue Phenotype_Reversed Phenotype Reversed? Formate_Rescue->Phenotype_Reversed On_Target Likely On-Target Effect Phenotype_Reversed->On_Target Yes Off_Target_Investigation Investigate Potential Off-Target Effects Phenotype_Reversed->Off_Target_Investigation No Metabolomics Untargeted Metabolomics Off_Target_Investigation->Metabolomics Kinase_Screening Broad Kinase/Enzyme Screening Panel Off_Target_Investigation->Kinase_Screening Conclusion Identify Off-Target(s) Metabolomics->Conclusion Kinase_Screening->Conclusion

Caption: A logical workflow for troubleshooting unexpected phenotypes.

References

Technical Support Center: Improving the Efficacy of SHMT-IN-3 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with SHMT-IN-3. As specific data for this compound is limited, the information provided is based on closely related and well-characterized pyrazolopyran-based SHMT inhibitors, such as SHIN1 and SHIN2. Researchers should use this guidance as a starting point and perform their own validation for this compound.

Troubleshooting Guides

This section addresses common issues encountered during experiments with SHMT inhibitors.

Problem 1: Low or Inconsistent Inhibitor Efficacy

Possible Causes:

  • Inhibitor degradation

  • Suboptimal inhibitor concentration

  • Cell culture media components interfering with the inhibitor

  • Issues with cell health or passage number

Recommended Solutions:

Solution Detailed Steps Expected Outcome
Verify Inhibitor Integrity Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles. Protect from light.Consistent and reproducible experimental results.
Optimize Inhibitor Concentration Perform a dose-response curve to determine the optimal IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 50 µM).[1]Identification of the most effective concentration for inhibiting cell growth or the desired biological effect.
Optimize Cell Culture Conditions Use dialyzed fetal bovine serum (FBS) to reduce the concentration of competing molecules like glycine and formate.[2] Ensure cells are in the logarithmic growth phase and at a consistent passage number for all experiments.Enhanced inhibitor efficacy due to reduced competition and consistent cellular metabolism.
Assess On-Target Activity Perform a rescue experiment by adding formate to the cell culture medium.[2][3] On-target SHMT inhibition should be rescued by formate supplementation.Confirmation that the observed effects are due to the inhibition of the one-carbon metabolic pathway.

Problem 2: Off-Target Effects or Cellular Toxicity

Possible Causes:

  • High inhibitor concentration

  • Solvent toxicity

  • Non-specific binding of the inhibitor

Recommended Solutions:

Solution Detailed Steps Expected Outcome
Titrate Inhibitor Concentration Use the lowest effective concentration determined from the dose-response curve to minimize off-target effects.Reduced cellular toxicity while maintaining on-target inhibition.
Control for Solvent Effects Ensure the final DMSO concentration in the cell culture medium is below 0.5%, and ideally below 0.1%.[4] Include a vehicle control (DMSO only) in all experiments.Elimination of solvent-induced cellular stress or toxicity as a confounding factor.
Assess Off-Target Effects Evaluate the expression of proteins unrelated to the SHMT pathway via western blot. Perform metabolomic analysis to check for widespread metabolic changes not directly linked to one-carbon metabolism.[2]Confirmation of the inhibitor's specificity for the SHMT pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for pyrazolopyran-based SHMT inhibitors like this compound?

A1: Pyrazolopyran derivatives are potent inhibitors of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[5][6] These inhibitors are competitive with the folate co-substrate.[2] SHMT is a key enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[7][8] By inhibiting SHMT, these compounds disrupt the synthesis of nucleotides (purines and thymidylate) and other essential molecules, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.[6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: While specific stability data for this compound is not available, based on similar compounds, it is recommended to:

  • Storage of Solid Compound: Store at -20°C, protected from light and moisture.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Storage of Stock Solution: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -80°C.[9]

  • Working Solution: When preparing the working solution, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration remains low (<0.5%) to avoid solvent toxicity.[4] If precipitation occurs upon dilution, gentle vortexing or warming at 37°C may help to redissolve the compound.[10]

Q3: How can I confirm that this compound is effectively inhibiting the SHMT pathway in my cells?

A3: Several methods can be used to verify on-target activity:

  • Metabolic Rescue: As mentioned in the troubleshooting guide, a key indicator of on-target SHMT inhibition is the reversal of the inhibitor's effects by the addition of formate to the culture medium.[2][3]

  • Metabolite Analysis: Use LC-MS to measure the intracellular levels of serine, glycine, and downstream metabolites of the one-carbon pathway. Inhibition of SHMT is expected to cause an accumulation of serine and a depletion of glycine.[11][12]

  • Isotope Tracing: Utilize stable isotope-labeled serine (e.g., U-13C-serine) to trace its conversion to glycine and other metabolites. A reduction in the incorporation of the label into downstream products indicates SHMT inhibition.[2]

Q4: What are the expected IC50 values for pyrazolopyran-based SHMT inhibitors?

A4: The IC50 values for pyrazolopyran-based SHMT inhibitors can vary depending on the specific compound and the cell line being tested. For reference, here are some reported IC50 values for similar, well-characterized inhibitors:

Inhibitor Target Cell Line IC50 Value Reference
SHIN1Human SHMT1/2 (biochemical)-~10 nM[2]
(+)-SHIN1Cell GrowthHCT-116870 nM[2]
Compound 2.12SHMT1 (biochemical)-59.6 ± 4.6 µM[6][13]
Compound 2.12SHMT2 (biochemical)-252.8 ± 30.7 µM[6][13]
Compound 2.12Cell GrowthA54934 µM[6]
Compound 2.12Cell GrowthH129934 µM[6]

Experimental Protocols & Visualizations

Signaling Pathway of SHMT Inhibition

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the downstream effects of its inhibition.

SHMT_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Glycine_cyto Glycine Glycine_mito Glycine Glycine_cyto->Glycine_mito THF_cyto THF THF_cyto->SHMT1 Methylene_THF_cyto 5,10-Methylene-THF Purine_synthesis Purine Synthesis Methylene_THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_synthesis SHMT1->Glycine_cyto SHMT1->Methylene_THF_cyto SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 Methylene_THF_mito 5,10-Methylene-THF Formate Formate Methylene_THF_mito->Formate SHMT2->Glycine_mito SHMT2->Methylene_THF_mito Formate->Purine_synthesis SHMT_IN_3 This compound SHMT_IN_3->SHMT1 SHMT_IN_3->SHMT2 Cell_Viability_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells adhere Allow cells to adhere overnight plate_cells->adhere treat Treat with this compound (dose-response) adhere->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT, MTS) incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_absorbance Read absorbance on a plate reader incubate_reagent->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze end End analyze->end

References

common experimental errors with SHMT-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SHMT-IN-3 and related pyrazolopyran-based Serine Hydroxymethyltransferase (SHMT) inhibitors. This guide provides troubleshooting for common experimental issues and answers to frequently asked questions to help researchers and drug development professionals effectively use these compounds in their experiments. As "this compound" is not widely documented, this guide leverages data from structurally similar and well-characterized dual SHMT1/2 inhibitors like SHIN1 and SHIN2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and related inhibitors?

A1: this compound is presumed to be a member of the pyrazolopyran class of inhibitors. These are potent, folate-competitive, small-molecule inhibitors of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] SHMT is a critical enzyme in one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylene-THF.[3][4] By blocking this step, the inhibitor disrupts the primary cellular source of 1C units, which are essential for the synthesis of nucleotides (purines and thymidylate) and other biosynthetic processes.[1][3] This leads to cell cycle arrest and inhibition of proliferation in cancer cells, which often have a high demand for 1C metabolism.[3]

Q2: How should I store and handle this compound?

A2: Proper storage is critical to maintain the inhibitor's stability and activity. Based on data for similar compounds like SHIN1 and SHIN2:

  • Powder: Store at -20°C for up to one year or at -80°C for up to two years.[5][6]

  • Stock Solutions (in DMSO): Prepare a concentrated stock solution (e.g., 10-80 mg/mL) in fresh, anhydrous DMSO.[6] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solution aliquots at -20°C for up to one month or at -80°C for six months to a year.[5][6][7]

  • Working Solutions: For in vitro experiments, dilute the DMSO stock in culture media immediately before use. For in vivo studies, prepare the formulation fresh on the day of use.[5][7]

Q3: What are the expected on-target effects of SHMT inhibition in cell culture?

A3: Successful SHMT inhibition should produce distinct metabolic changes that can be measured to confirm target engagement. The three primary hallmarks are:

  • Accumulation of Upstream Metabolites: Inhibition of 1C unit formation leads to a buildup of purine biosynthetic intermediates that require these units for their synthesis, such as GAR (glycinamide ribonucleotide) and AICAR (5-aminoimidazole-4-carboxamide ribonucleotide).[3]

  • Blockade of Isotope Incorporation: When using stable isotope tracers like U-¹³C-serine, you should observe a significant reduction in the incorporation of labeled carbons into downstream metabolites like glycine, purines (ATP, GTP), and thymidine (dTTP).[2][3]

  • Reversibility by Formate: The anti-proliferative effects of the inhibitor should be rescued by the addition of a soluble 1C donor like formate (typically 1 mM), provided the media also contains glycine.[3][8]

Troubleshooting Guide

Issue 1: Suboptimal or No Inhibitor Activity in In Vitro Assays

Q: I'm not observing the expected anti-proliferative effect or metabolic changes in my cell line. What could be wrong?

A: This is a common issue that can stem from several factors related to the compound, the experimental setup, or the specific biology of the cell line.

Potential Cause Troubleshooting Step Rationale
Inhibitor Degradation 1. Use a fresh aliquot of the inhibitor stock solution. 2. Confirm proper storage conditions (-80°C for long-term).[5][7]Pyrazolopyran compounds can degrade if improperly stored or subjected to multiple freeze-thaw cycles, leading to loss of activity.
Solubility Issues 1. Ensure the inhibitor is fully dissolved in DMSO before diluting in aqueous media. 2. Visually inspect the media for any precipitation after adding the inhibitor. 3. Consider using a vehicle control with the same final DMSO concentration.Poor solubility can drastically reduce the effective concentration of the inhibitor in the culture medium. SHIN1 is soluble in DMSO up to 80 mg/mL.[6]
Incorrect Dosing 1. Perform a dose-response curve to determine the IC50 in your specific cell line. 2. Consult literature for typical effective concentrations (e.g., SHIN2 IC50 in HCT116 is ~300 nM).[3]IC50 values can vary significantly between cell lines due to differences in metabolic dependencies and inhibitor uptake.
Cell Line Resistance 1. Ensure your cell line is dependent on de novo 1C metabolism. 2. Use a positive control cell line known to be sensitive (e.g., HCT-116, MOLM-13).[3]Some cell lines may have alternative pathways or be less reliant on the SHMT-mediated 1C cycle, rendering them insensitive to inhibition.
High Serum Concentration 1. Use dialyzed fetal bovine serum (FBS) in your culture medium.[3]Standard FBS contains high levels of serine, glycine, and other metabolites that can compete with or bypass the effects of SHMT inhibition.
Issue 2: My Rescue Experiment is Not Working as Expected

Q: I've added formate, but it's not rescuing the anti-proliferative effects of the inhibitor. In fact, it seems to be making things worse.

A: This is a known phenomenon and points to a specific metabolic vulnerability in your cell line.

Potential Cause Troubleshooting Step Rationale
Glycine Deficiency 1. Ensure that your culture medium contains a standard concentration of glycine. 2. If using custom or glycine-free media, supplement with glycine alongside formate.Formate rescue of 1C metabolism is only effective if the cell has sufficient glycine for other essential processes like protein and glutathione synthesis.[8] The SHMT reaction produces both 1C units and glycine; inhibiting it creates a dual deficiency.
Defective Glycine Import 1. Test whether your cell line can import glycine from the media. 2. This is a known vulnerability in Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[1][8]Some cancer cell lines lack effective glycine transporters. In these cells, SHMT is the primary source of intracellular glycine. When SHMT is inhibited, adding formate can paradoxically enhance cytotoxicity by driving any residual SHMT activity in the glycine-consuming direction, further depleting the cell of this critical amino acid.[9]
Issue 3: Inconsistent Results or Unexpected Toxicity in In Vivo Studies

Q: I'm having trouble with my in vivo experiments. The inhibitor seems to have poor efficacy or is causing unexpected toxicity.

A: In vivo experiments add layers of complexity, including pharmacokinetics (PK) and formulation.

Potential Cause Troubleshooting Step Rationale
Poor Pharmacokinetics 1. Use an inhibitor with optimized PK properties, such as SHIN2 over SHIN1.[3] 2. Perform a pilot PK study to determine the inhibitor's half-life and optimal dosing schedule in your model.Early generation inhibitors like SHIN1 have rapid clearance, making them unsuitable for many in vivo applications.[3]
Formulation/Solubility 1. Prepare the inhibitor in a suitable vehicle immediately before injection. A common vehicle for SHIN2 is a 20% 2-hydroxypropyl-β-cyclodextrin solution in water.[3] 2. Ensure the solution is clear and free of precipitates.Improper formulation can lead to poor bioavailability and inconsistent drug exposure.
Off-Target Toxicity 1. Include a control group treated with the inactive enantiomer of the inhibitor, if available (e.g., (-)-SHIN2).[3] 2. Monitor for common signs of toxicity (weight loss, behavioral changes) and perform hematological analysis.While generally well-tolerated, high doses may lead to off-target effects or on-target toxicity in highly proliferative normal tissues. Using the inactive enantiomer helps confirm that observed effects are due to specific SHMT inhibition.
Model-Specific Biology 1. Confirm target engagement in vivo using isotope tracing with U-¹³C-serine.[3]The tumor microenvironment and systemic metabolism can influence inhibitor efficacy. Directly measuring the blockade of SHMT activity in the animal is the definitive way to confirm the drug is reaching its target and is active.

Data Summary Tables

Table 1: In Vitro Inhibitory Activity of Pyrazolopyran-based SHMT Inhibitors

InhibitorTarget(s)Biochemical IC50 (SHMT1)Biochemical IC50 (SHMT2)Cell-Based IC50 (HCT-116)Reference(s)
SHIN1 SHMT1/25 nM13 nM870 nM[5][8]
SHIN2 SHMT1/2Similar to SHIN1Similar to SHIN1~300 nM[3]
Compound 2.12 SHMT1 > SHMT259.6 µM252.8 µMLD50 ~34 µM (A549)[10][11]

Note: IC50 values can vary based on assay conditions and cell line.

Key Experimental Protocols

1. Cell Proliferation Assay with Formate Rescue

  • Objective: To determine the IC50 of the SHMT inhibitor and confirm on-target activity via formate rescue.

  • Methodology:

    • Cell Plating: Seed cells (e.g., HCT-116) in 96-well plates at a density that allows for logarithmic growth over the assay period (e.g., 72-96 hours).

    • Compound Preparation: Prepare a 2x concentration serial dilution of the SHMT inhibitor in culture medium. For rescue wells, prepare an identical serial dilution in medium supplemented with 2 mM sodium formate (final concentration 1 mM). Use medium containing dialyzed FBS.[3]

    • Treatment: Add an equal volume of the 2x inhibitor or inhibitor + formate solution to the appropriate wells. Include vehicle control (DMSO) and vehicle + formate control wells.

    • Incubation: Incubate plates for 72-96 hours.

    • Viability Measurement: Assess cell viability using a standard method such as CellTiter-Glo® or crystal violet staining.

    • Analysis: Normalize data to vehicle-treated controls and plot the dose-response curves to calculate IC50 values for both inhibitor-only and formate-rescue conditions. A rightward shift in the curve in the presence of formate indicates a successful rescue.

2. In Vivo Target Engagement using U-¹³C-Serine Isotope Tracing

  • Objective: To confirm that the SHMT inhibitor is blocking enzyme activity in a live animal model.

  • Methodology:

    • Animal Model: Use tumor-bearing mice (e.g., xenografts).

    • Inhibitor Administration: Administer the SHMT inhibitor (e.g., 200 mg/kg (+)SHIN2 via IP injection) or vehicle control.[3]

    • Tracer Infusion: Simultaneously, begin a continuous infusion of tracer amounts of U-¹³C-serine (e.g., 30 mM solution at 0.1 µL/min/g).[3]

    • Blood Collection: Collect small blood samples via tail bleed at multiple time points post-injection (e.g., 0, 2, 4, 6, 8 hours).[3]

    • Sample Processing: Process blood to obtain plasma/serum and store at -80°C.

    • LC-MS Analysis: Extract metabolites from plasma and analyze via LC-MS to measure the isotopic labeling patterns of serine and glycine.

    • Analysis: In vehicle-treated animals, SHMT activity will convert M+3 serine into M+2 glycine.[3] Successful target engagement by the inhibitor will result in a significant reduction in the circulating levels of M+2 glycine and changes in serine labeling (decreased M+1 and M+2 serine).[3]

Visualizations

SHMT_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 mTHF_cyto 5,10-CH2-THF Purines_cyto Purine Synthesis mTHF_cyto->Purines_cyto dTMP_cyto dTMP Synthesis mTHF_cyto->dTMP_cyto SHMT1->Glycine_cyto SHMT1->mTHF_cyto 1C Unit Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 mTHF_mito 5,10-CH2-THF Formate_mito Formate mTHF_mito->Formate_mito SHMT2->Glycine_mito SHMT2->mTHF_mito 1C Unit Formate_cyto Formate Formate_mito->Formate_cyto Export Inhibitor This compound (Pyrazolopyran) Inhibitor->SHMT1 Inhibitor->SHMT2 Formate_cyto->mTHF_cyto Rescue Pathway

Caption: Simplified SHMT signaling pathway and inhibitor action.

Experimental_Workflow A 1. In Vitro Screening (Cell Proliferation Assay) B Determine IC50 in Cancer Cell Line Panel A->B C 2. On-Target Validation (Metabolomics / Isotope Tracing) B->C D Confirm Metabolic Hallmarks: - GAR/AICAR ↑ - ¹³C-Glycine ↓ C->D E 3. Specificity Check (Rescue Experiment) D->E F Confirm Formate Rescues Proliferation E->F G 4. In Vivo Efficacy (Xenograft Model) F->G H Assess Tumor Growth Inhibition & Tolerability G->H

Caption: Standard experimental workflow for SHMT inhibitor validation.

Troubleshooting_Guide Start Inhibitor Shows No Effect Solubility Is Compound Fully Dissolved? Start->Solubility Degradation Is Compound Stored Properly? Solubility->Degradation Yes Result1 Check Solubility, Use Fresh DMSO Solubility->Result1 No Dose Is Dose Optimized (IC50)? Degradation->Dose Yes Result2 Use Fresh Aliquot, Verify Storage Temp. Degradation->Result2 No Rescue Does Formate Rescue Fail? Dose->Rescue Yes Result3 Perform Dose- Response Assay Dose->Result3 No Glycine Is Glycine Present in Media? Rescue->Glycine Yes Result6 Use Positive Control Cell Line (e.g., HCT-116) Rescue->Result6 No Result4 Add Exogenous Glycine with Formate Glycine->Result4 No Result5 Cell Line Likely has Defective Glycine Import Glycine->Result5 Yes

References

Technical Support Center: Interpreting Unexpected Results with SHMT-IN-3 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with SHMT-IN-3, a dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and 2 (SHMT2).

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] This enzyme is a critical component of one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[2][3] By inhibiting SHMT1 and SHMT2, this compound disrupts the production of one-carbon units necessary for the synthesis of nucleotides (purines and thymidylate) and the amino acid glycine. This ultimately leads to cell cycle arrest and apoptosis, particularly in cancer cells with high metabolic demands.[1][4]

Q2: What are the expected effects of this compound in cancer cell lines?

A2: Typically, treatment with an effective dose of an SHMT inhibitor like this compound is expected to:

  • Inhibit cell proliferation and viability.

  • Induce cell cycle arrest, often in the S/G2 phase.[5]

  • Promote apoptosis.

  • Lead to the accumulation of purine biosynthetic intermediates, such as AICAR and GAR.

  • Deplete downstream metabolites like dTTP and ATP.

  • Be rescued by the addition of formate, which can replenish the one-carbon pool.[6]

Q3: Why is there variability in sensitivity to SHMT inhibitors across different cell lines?

A3: The sensitivity of cancer cell lines to SHMT inhibition can vary due to several factors, including:

  • Metabolic dependencies: Some cell lines may have a greater reliance on the one-carbon metabolism pathway for survival.

  • Expression levels of SHMT1 and SHMT2: Higher expression of the target enzymes may require higher inhibitor concentrations.

  • Glycine uptake capacity: Cells with defective glycine import are particularly sensitive to SHMT inhibition as they cannot compensate for the loss of endogenous glycine synthesis.

  • Mitochondrial folate metabolism defects: Certain cancer cells with genetic lesions in the mitochondrial folate pathway are more dependent on SHMT1 for one-carbon units and are thus more sensitive to inhibition.[6]

Q4: Can this compound be used in combination with other therapies?

A4: Yes, preclinical studies have shown that SHMT inhibitors can act synergistically with other anticancer agents. For example, SHMT inhibitors have demonstrated synergy with methotrexate, a dihydrofolate reductase (DHFR) inhibitor. Additionally, methotrexate-resistant T-cell acute lymphoblastic leukemia (T-ALL) cells have shown increased sensitivity to SHMT inhibition.

Q5: Are there known off-target effects of pyrazolopyran-based SHMT inhibitors?

A5: While all small molecules have the potential for off-target effects, metabolomic studies of well-characterized pyrazolopyran-based SHMT inhibitors like SHIN1 suggest that at effective doses, they selectively target one-carbon metabolism without causing other major metabolic disturbances. The rescue of inhibitor-induced effects by formate is a strong indicator of on-target activity.

Troubleshooting Guides

Issue 1: Unexpected Lack of Efficacy or Reduced Potency of this compound
Potential Cause Troubleshooting Steps
Cell Line Resistance - Verify the expression levels of SHMT1 and SHMT2 in your cell line. - Assess the glycine uptake capacity of your cells. Cell lines with robust glycine transporters may be less sensitive. - Consider the doubling time of your cells; slower-growing cells may show a less pronounced effect in short-term proliferation assays.
Compound Instability or Degradation - Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions at the recommended temperature and protect from light.
Suboptimal Assay Conditions - Optimize cell seeding density. High cell density can sometimes mask the effects of a cytotoxic agent. - Ensure the treatment duration is sufficient to observe an effect. A time-course experiment is recommended.
Incomplete Inhibition of Both SHMT Isoforms - In some cellular contexts, complete inhibition of both SHMT1 and SHMT2 is necessary to see a significant anti-proliferative effect.[5] Consider if your dosage is sufficient to inhibit both isoforms.
Issue 2: Paradoxical Enhancement of Cell Death with Formate Rescue
Potential Cause Explanation & Troubleshooting Steps
Defective Glycine Import in the Cell Line - This is a known phenomenon in certain cancer types, such as diffuse large B-cell lymphoma (DLBCL). - Explanation: These cells are highly dependent on SHMT activity for glycine synthesis. When SHMT is inhibited, adding formate can replenish the one-carbon pool for nucleotide synthesis but exacerbates the glycine deficiency, leading to increased cell death.[4] - Confirmation: 1. Perform a rescue experiment with both formate and glycine. If the combination of formate and glycine rescues the cells from this compound-induced death, this confirms a glycine-dependent mechanism. 2. Measure glycine levels in the cell culture medium and intracellularly to confirm depletion upon this compound treatment.
Issue 3: Inconsistent or Unreliable Results in Cell-Based Assays
Potential Cause Troubleshooting Steps
Edge Effects in Microplates - To minimize evaporation from the outer wells of your assay plates, fill the peripheral wells with sterile media or PBS.
Variability in Cell Seeding - Ensure a homogenous cell suspension before seeding. - Use a consistent volume for each well and verify pipette calibration.
Reagent Issues - Use fresh reagents and ensure they have been stored correctly. - For assays involving enzymes, test the activity of the enzyme-conjugate.
Incorrect Plate Reader Settings - Verify the wavelength and filter settings on the plate reader are appropriate for the assay being performed.

Quantitative Data Summary

Compound Target(s) IC50 (in vitro) Cell-based IC50 Notes
This compound SHMT1, SHMT2SHMT1: 0.53 µMNot specifiedA dual inhibitor of SHMT1 and SHMT2.
SHIN1 (RZ-2994) SHMT1, SHMT2SHMT1: 5 nM SHMT2: 13 nMHCT116 cells: 870 nM[4]A well-characterized dual SHMT inhibitor.
SHMT-IN-2 SHMT1, SHMT2SHMT1: 13 nM SHMT2: 66 nMNot specifiedA stereospecific dual inhibitor of human SHMT1/2.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cells.

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

    • Include vehicle control wells (medium with 0.1% DMSO) and untreated control wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the treatment period, carefully aspirate the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Apoptosis Detection using Annexin V-FITC Assay

This protocol describes the detection of apoptosis by flow cytometry following this compound treatment.

Materials:

  • 6-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to over-confluence by the end of the experiment.

    • Allow cells to attach overnight, then treat with the desired concentrations of this compound or vehicle control (DMSO) for the chosen duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium, which contains floating apoptotic cells.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Live cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be Annexin V-FITC and PI positive.

Metabolic Flux Analysis using 13C-Serine

This protocol provides a general framework for tracing the metabolic fate of serine in response to this compound treatment.

Materials:

  • Cell culture plates

  • Culture medium with and without serine

  • [U-13C]-Serine

  • This compound stock solution (in DMSO)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to mid-log phase.

    • Switch the cells to a serine-free medium for a short period to deplete endogenous serine pools.

    • Add back medium containing [U-13C]-Serine and the desired concentration of this compound or vehicle control.

    • Incubate for a time course (e.g., 0, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with cold PBS.

    • Quench metabolism by adding cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using an LC-MS/MS system to measure the isotopic enrichment in key metabolites of the one-carbon pathway, such as glycine, purines, and thymidylate.

  • Data Analysis:

    • Calculate the fractional labeling of each metabolite to determine the flux through the SHMT-dependent pathways.

    • Compare the labeling patterns between this compound treated and control cells to quantify the degree of pathway inhibition.

Signaling Pathways and Workflows

One-Carbon Metabolism and SHMT Inhibition

One_Carbon_Metabolism cluster_mito Mitochondria cluster_cyto Cytosol Serine Serine SHMT2 SHMT2 Serine->SHMT2 SHMT1 SHMT1 Serine->SHMT1 THF_mito THF (Mitochondria) THF_mito->SHMT2 Glycine_mito Glycine (Mitochondria) Methylene_THF_mito 5,10-Methylene-THF (Mitochondria) SHMT2->Glycine_mito SHMT2->Methylene_THF_mito SHMT_IN_3_mito This compound SHMT_IN_3_mito->SHMT2 THF_cyto THF (Cytosol) THF_cyto->SHMT1 Glycine_cyto Glycine (Cytosol) Methylene_THF_cyto 5,10-Methylene-THF (Cytosol) Purines Purine Synthesis Methylene_THF_cyto->Purines Thymidylate Thymidylate Synthesis Methylene_THF_cyto->Thymidylate SHMT1->Glycine_cyto SHMT1->Methylene_THF_cyto SHMT_IN_3_cyto This compound SHMT_IN_3_cyto->SHMT1

Caption: this compound inhibits both cytosolic (SHMT1) and mitochondrial (SHMT2) one-carbon metabolism.

Troubleshooting Logic for Unexpected Formate Effect

Formate_Troubleshooting Start Unexpected Result: Formate enhances this compound cytotoxicity Hypothesis Hypothesis: Cell line has defective glycine import Start->Hypothesis Experiment1 Experiment: Rescue with Formate + Glycine Hypothesis->Experiment1 Result1_Rescue Result: Cell viability is restored Experiment1->Result1_Rescue Observed Result1_NoRescue Result: Cell viability is not restored Experiment1->Result1_NoRescue Observed Conclusion_Glycine Conclusion: Paradoxical effect is due to glycine dependency Result1_Rescue->Conclusion_Glycine Conclusion_Other Conclusion: Investigate other mechanisms (e.g., off-target effects) Result1_NoRescue->Conclusion_Other Viability_Workflow Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate for 24h (Attachment) Seed->Incubate1 Treat 3. Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate for 2-4h Add_MTT->Incubate3 Solubilize 7. Add Solubilization Solution Incubate3->Solubilize Read 8. Read Absorbance at 570nm Solubilize->Read

References

Technical Support Center: Addressing Cytotoxicity of SHMT-IN-3 in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the potential cytotoxicity of SHMT-IN-3 in normal cells during their experiments.

FAQs and Troubleshooting Guide

This section addresses common issues encountered when using this compound and provides actionable solutions.

Q1: Why am I observing significant cytotoxicity in my normal cell lines treated with this compound?

A1: this compound is an inhibitor of serine hydroxymethyltransferase (SHMT), a crucial enzyme in one-carbon metabolism. This pathway provides the necessary building blocks (one-carbon units) for the synthesis of nucleotides (purines and thymidylate) and amino acids like glycine, which are essential for cell proliferation and survival.[1][2][3][4] While cancer cells often exhibit higher dependency on this pathway, normal proliferating cells also require SHMT activity. Inhibition of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms is generally required to block the production of one-carbon units from serine.[1][3] Consequently, high concentrations or prolonged exposure to this compound can lead to the depletion of these essential metabolites in normal cells, resulting in cytotoxicity.

Q2: How can I reduce the cytotoxic effects of this compound on my normal cells while maintaining its efficacy against cancer cells?

A2: A primary strategy to mitigate this compound cytotoxicity in normal cells is through metabolic rescue.

  • Formate Supplementation: The addition of formate to the cell culture medium can rescue normal cells from this compound-induced toxicity.[1][3] Formate serves as an alternative source of one-carbon units, bypassing the need for SHMT activity to produce 5,10-methylenetetrahydrofolate.[1][3] This is particularly effective in normal tissues that have efficient glycine uptake mechanisms.[1][3][4]

  • Glycine Supplementation: Since SHMT also produces glycine, supplementation with exogenous glycine may be necessary, especially if the medium is glycine-deficient. Formate rescue is dependent on the presence of glycine in the media.[1][3][4]

It is important to note that some cancer cell lines, such as diffuse large B-cell lymphoma (DLBCL), have defective glycine import and are reliant on SHMT for both one-carbon units and glycine. In such cases, formate supplementation can paradoxically increase the cytotoxicity of SHMT inhibitors, providing a potential therapeutic window.[1][3][4][5]

Q3: What are the expected IC50 values for SHMT inhibitors in normal versus cancer cell lines?

A3: The IC50 values for SHMT inhibitors can vary significantly between cell lines. Generally, cancer cell lines, particularly those with a high proliferation rate or specific metabolic vulnerabilities, are more sensitive to SHMT inhibition. While specific public data for this compound in a wide range of normal cell lines is limited, data from related SHMT inhibitors like SHIN1 and SHIN2 can provide an estimate. For example, the IC50 of SHIN1 in HCT-116 colon cancer cells is approximately 870 nM.[3] Another related compound, (Rac)-SHIN2, has been noted to have low cytotoxicity against Hep2 cells.[6] It is crucial to determine the IC50 for your specific normal and cancer cell lines empirically.

Table 1: Comparative IC50 Values of SHMT Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)Reference
SHIN1HCT-116Colon Cancer870[3]
(+)-SHIN1JurkatT-cell Leukemia~100-200[3]
SHIN2Molt4T-cell ALL~90[7]
SHMT-IN-2VariousB-cell LymphomasSensitive[6]

Note: This table provides examples from related compounds to illustrate the range of potencies. Researchers should determine the specific IC50 for this compound in their cell lines of interest.

Q4: My cell viability results are inconsistent. What are some common pitfalls in cytotoxicity assays?

A4: Inconsistent results in cytotoxicity assays can arise from several factors. Here are some troubleshooting tips:

  • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Too few cells can lead to low signal, while too many can result in nutrient depletion and signal saturation.

  • Compound Solubility and Stability: Verify that this compound is fully dissolved in your vehicle (e.g., DMSO) and is stable in the culture medium for the duration of the experiment.

  • Vehicle Control: The final concentration of the vehicle should be non-toxic to the cells (typically <0.5% for DMSO). Always include a vehicle-only control.

  • Assay Incubation Time: The incubation time for the viability reagent (e.g., resazurin) should be optimized for your cell line to ensure the signal is within the linear range of detection.

  • Edge Effects: To minimize "edge effects" in multi-well plates, avoid using the outer wells or fill them with sterile PBS.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin Assay

This protocol outlines the steps to determine the cytotoxicity of this compound using a resazurin-based assay, which measures the metabolic activity of viable cells.[1][2][8][9]

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include wells with vehicle control (e.g., DMSO) and untreated cells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Rescue Experiment (Optional):

    • For rescue experiments, co-treat cells with this compound and varying concentrations of formate (e.g., 1 mM) and/or glycine.

  • Resazurin Addition:

    • Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in DPBS).

    • Add resazurin solution to each well to a final concentration of 10% of the well volume.

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.

  • Data Acquisition:

    • Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following treatment with this compound.[10][11][12]

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing serum.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of MAPK Signaling Pathway

This protocol is for assessing the activation of key proteins in the MAPK signaling pathway (e.g., ERK, p38) in response to this compound treatment.[13][14][15][16][17]

  • Cell Lysis:

    • After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK pathway proteins (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

SHMT_Inhibition_Pathway cluster_0 One-Carbon Metabolism cluster_1 Cellular Processes Serine Serine SHMT SHMT1/2 Serine->SHMT THF Tetrahydrofolate (THF) THF->SHMT Glycine Glycine SHMT->Glycine Methylene_THF 5,10-Methylene-THF SHMT->Methylene_THF Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) Methylene_THF->Nucleotide_Synthesis One-Carbon Donation SHMT_IN_3 This compound SHMT_IN_3->SHMT Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Troubleshooting_Workflow Start High Cytotoxicity in Normal Cells Observed Check_Concentration Is this compound concentration within expected IC50 range? Start->Check_Concentration Optimize_Dose Optimize Dose: Perform dose-response curve Check_Concentration->Optimize_Dose No Metabolic_Rescue Implement Metabolic Rescue Check_Concentration->Metabolic_Rescue Yes Optimize_Dose->Check_Concentration Add_Formate Add Formate (e.g., 1 mM) Metabolic_Rescue->Add_Formate Add_Glycine Add Glycine to Medium Metabolic_Rescue->Add_Glycine Assess_Rescue Assess Viability: Did cytotoxicity decrease? Add_Formate->Assess_Rescue Add_Glycine->Assess_Rescue Success Continue Experiment with Rescue Conditions Assess_Rescue->Success Yes Further_Troubleshooting Further Troubleshooting: - Check cell line health - Test for off-target effects - Re-evaluate experimental design Assess_Rescue->Further_Troubleshooting No Experimental_Workflow Start Start: Prepare Normal and Cancer Cell Cultures Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation Endpoint_Assays Perform Endpoint Assays Incubation->Endpoint_Assays Viability Cell Viability Assay (Resazurin) Endpoint_Assays->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Endpoint_Assays->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Endpoint_Assays->Signaling Data_Analysis Data Analysis: - Calculate IC50 - Quantify Apoptosis - Analyze Protein Expression Viability->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis

References

SHMT-IN-3 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the serine hydroxymethyltransferase (SHMT) inhibitor, SHMT-IN-3.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A: While specific stability data for this compound is not publicly available, general guidelines for small molecule inhibitors, and specific information for other SHMT inhibitors like SHIN1, recommend storing the solid compound at -20°C.[1] For long-term storage, temperatures of -20°C are generally recommended for small molecules to ensure stability for up to three years.[2] It is also advisable to protect the compound from light and moisture.[3]

Q2: What is the recommended solvent for reconstituting this compound?

A: The solubility of a specific inhibitor can vary. For a similar SHMT inhibitor, SHIN1, solubility has been noted in DMSO (up to 50 mM).[1] It is common practice to dissolve small molecule inhibitors in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

Q3: How should I store stock solutions of this compound?

A: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C or, for longer-term storage (up to 6 months), at -80°C.[2] When preparing working solutions for cell culture, ensure the final concentration of DMSO is low (typically <0.5%) to prevent cellular toxicity.[2]

Q4: I am observing unexpected or inconsistent results in my experiments. What could be the cause?

A: Inconsistent results can arise from several factors, including compound degradation, improper storage, or off-target effects.[4][5] Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. To investigate if the observed phenotype is a result of off-target effects, consider performing a dose-response curve and using a structurally different inhibitor for the same target as a control.[4]

Q5: How can I assess the stability of this compound under my experimental conditions?

A: To determine the stability of this compound in your specific experimental setup, you can perform a forced degradation study.[6][7][8][9] This involves subjecting the compound to various stress conditions such as heat, light, acid, base, and oxidation to identify potential degradation products and establish its degradation pathway.[6][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
No or low activity of the inhibitor Degradation of the compound - Verify that the solid compound and stock solutions have been stored at the correct temperature and protected from light and moisture.- Prepare a fresh stock solution from the solid compound.- Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.[2]
Incorrect concentration - Confirm the calculations used to prepare the stock and working solutions.- Perform a dose-response experiment to determine the optimal concentration for your cell type and assay.
Insolubility in assay medium - Visually inspect the working solution for any precipitation.- Consider the final solvent concentration in your assay medium; high concentrations of some organic solvents can cause the compound to precipitate.
High cell toxicity observed Off-target effects - Lower the inhibitor concentration to the minimum required for on-target inhibition.- Use a secondary, structurally distinct inhibitor for the same target to see if the toxicity is recapitulated.[4]
Solvent toxicity - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%).[2]
Inconsistent results between experiments Variability in compound handling - Standardize the protocol for preparing and handling the inhibitor solutions.- Ensure consistent storage conditions for all aliquots.
Compound instability in experimental conditions - Assess the stability of the inhibitor in your specific assay buffer and under the experimental conditions (e.g., temperature, light exposure) over the duration of the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation at elevated temperatures.

  • Aliquot the stock solution into sterile, light-protected, single-use vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Workflow for a Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Solutions of this compound in appropriate solvents Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Expose to Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to Photo Photolytic Stress (UV/Vis light) Prep->Photo Expose to Analysis Analyze samples at time points (e.g., HPLC-UV/MS) Acid->Analysis Collect samples Base->Analysis Collect samples Oxidation->Analysis Collect samples Thermal->Analysis Collect samples Photo->Analysis Collect samples ID Identify & Characterize Degradation Products Analysis->ID Pathway Establish Degradation Pathway ID->Pathway Method Develop Stability-Indicating Analytical Method Pathway->Method

Forced Degradation Study Workflow

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent system.

  • Stress Conditions: Expose the solutions to a variety of stress conditions:

    • Acid/Base Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and solutions to elevated temperatures (e.g., 60°C).

    • Photodegradation: Expose the compound to UV and visible light.

  • Time Points: Collect samples at various time points during the stress testing.

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, to separate and quantify the parent compound and any degradation products.

  • Data Interpretation: Identify and characterize the major degradation products and elucidate the degradation pathway of the molecule.

Signaling Pathway

This compound is an inhibitor of Serine Hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This reaction is central to the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules. By inhibiting SHMT, this compound disrupts these downstream biosynthetic pathways, which can impede the proliferation of cancer cells that have a high demand for these building blocks.

SHMT_Pathway Serine Serine SHMT SHMT Serine->SHMT THF Tetrahydrofolate (THF) THF->SHMT Glycine Glycine SHMT->Glycine MethyleneTHF 5,10-Methylene-THF SHMT->MethyleneTHF SHMT_IN_3 This compound SHMT_IN_3->SHMT Purine Purine Synthesis MethyleneTHF->Purine Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate

SHMT Inhibition Pathway

References

Validation & Comparative

Validating SHMT-IN-3 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel cancer therapeutics, serine hydroxymethyltransferase (SHMT) has emerged as a compelling target. This enzyme is a critical node in one-carbon metabolism, supplying the building blocks for nucleotide synthesis and methylation reactions essential for rapidly proliferating cancer cells. SHMT-IN-3 is a known inhibitor of SHMT1 and SHMT2. However, confirming that a compound like this compound engages its intended target within the complex environment of a living cell is a critical step in drug development. This guide provides a comparative overview of state-of-the-art methods to validate the cellular target engagement of SHMT inhibitors, using this compound as a focal point and drawing comparisons with other known SHMT inhibitors where cellular data is available.

Understanding the Target: SHMT and the Action of this compound

Serine hydroxymethyltransferase exists in two main isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2. Both isoforms catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units for the synthesis of purines and thymidylate, which are vital for DNA replication and repair.[1][2][3] The dual inhibition of both SHMT1 and SHMT2 is often necessary to effectively block cancer cell proliferation.[3]

This compound has been identified as an inhibitor of human SHMT1 with a reported IC50 of 0.53 µM in biochemical assays. While this provides a measure of its potency against the purified enzyme, it does not confirm its activity within a cellular context. Factors such as cell permeability, efflux pumps, and off-target effects can significantly influence a compound's efficacy in a living system.[4] Therefore, robust cellular target engagement assays are indispensable.

Comparative Analysis of SHMT Inhibitors

To contextualize the importance of validating cellular target engagement for this compound, it is useful to compare it with other well-characterized SHMT inhibitors for which cellular data exists.

CompoundTarget(s)Biochemical IC50Cellular Target Engagement DataReference
This compound SHMT1/SHMT20.53 µM (hSHMT1)Not publicly available-
SHIN1 SHMT1/SHMT25 nM (hSHMT1), 13 nM (hSHMT2)Confirmed by metabolomics and isotope tracer studies in HCT-116 cells.[5]
SHIN2 SHMT1/SHMT2Not specifiedIn vivo target engagement demonstrated using 13C-serine tracing.[6]

This table highlights the gap in our understanding of this compound's cellular activity. While its biochemical potency is established, the crucial evidence of its ability to engage SHMT in a cellular environment is missing. The following sections outline the key experimental approaches to generate this critical data.

Key Methodologies for Validating Cellular Target Engagement

Several robust methods can be employed to confirm that this compound engages SHMT within cells. The choice of method will depend on available resources, throughput requirements, and the specific questions being addressed.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that relies on the principle of ligand-induced thermal stabilization of the target protein.[7][8] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. This stabilization can be quantified and is a direct measure of target engagement.

The general workflow for a CETSA experiment is as follows:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis start Intact Cells treatment Treat with this compound or Vehicle (DMSO) start->treatment heat Heat aliquots at different temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation detection Quantify soluble SHMT (e.g., Western Blot, ELISA) centrifugation->detection analysis Plot melt curves and determine thermal shift detection->analysis

CETSA Experimental Workflow

A successful CETSA experiment with this compound would show a rightward shift in the melting curve of SHMT in treated cells compared to vehicle-treated cells, indicating that the compound stabilizes the protein.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a target protein in living cells.[9][10] This technology uses a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. When a test compound displaces the tracer, the BRET signal decreases in a dose-dependent manner, allowing for the determination of cellular affinity.

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Assay Setup cluster_detection Signal Detection cluster_analysis Data Analysis cells Cells expressing SHMT-NanoLuc® fusion add_tracer Add fluorescent tracer cells->add_tracer add_compound Add this compound (dose-response) add_tracer->add_compound measure_bret Measure BRET signal add_compound->measure_bret plot_curve Plot dose-response curve and calculate cellular EC50 measure_bret->plot_curve

NanoBRET™ Target Engagement Workflow

The NanoBRET™ assay would provide a quantitative measure of this compound's potency in a cellular context, which can then be directly compared to its biochemical IC50.

Isotope Tracer Metabolomics

This method provides an indirect but highly physiologically relevant measure of target engagement by assessing the functional consequences of SHMT inhibition. As demonstrated with SHIN1 and SHIN2, stable isotope-labeled serine (e.g., 13C-serine) can be used to trace the flow of one-carbon units through the metabolic network.[5][6] Inhibition of SHMT would lead to a decrease in the incorporation of the isotope label into downstream metabolites such as glycine and purines.

SHMT_Pathway Serine Serine (13C-labeled) SHMT SHMT1/2 Serine->SHMT THF Tetrahydrofolate THF->SHMT Glycine Glycine (13C-labeled) SHMT->Glycine Methylene_THF 5,10-Methylene-THF (13C-labeled) SHMT->Methylene_THF SHMT_IN_3 This compound SHMT_IN_3->SHMT Purines Purines (13C-labeled) Methylene_THF->Purines

SHMT-Mediated One-Carbon Metabolism

By quantifying the levels of 13C-labeled metabolites using mass spectrometry, a clear picture of this compound's on-target activity can be obtained.

Experimental Protocols

Detailed protocols for the aforementioned assays are provided below to guide researchers in the validation of this compound's cellular target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

1. Cell Culture and Treatment:

  • Culture cells to 80-90% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Treatment:

  • Harvest cells and resuspend in PBS supplemented with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.

4. Detection of Soluble SHMT:

  • Analyze the soluble SHMT levels by Western blotting using an SHMT-specific antibody.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin from a non-heated sample).

5. Data Analysis:

  • Plot the normalized band intensities as a function of temperature to generate melting curves for both vehicle- and this compound-treated samples.

  • Determine the temperature at which 50% of the protein is denatured (Tm). A shift in Tm (ΔTm) in the presence of the compound indicates target engagement.

Detailed Protocol: NanoBRET™ Target Engagement Assay

1. Cell Preparation:

  • Transfect cells with a vector encoding for an SHMT-NanoLuc® fusion protein.

  • Culture the transfected cells for 24-48 hours to allow for protein expression.

2. Assay Plate Preparation:

  • Prepare serial dilutions of this compound in the assay medium.

  • Add the compound dilutions to a white, low-volume 384-well plate.

3. Cell Plating and Tracer Addition:

  • Harvest the transfected cells and resuspend them in the assay medium containing the NanoBRET™ fluorescent tracer at its predetermined optimal concentration.

  • Dispense the cell suspension into the assay plate containing the compound dilutions.

4. Incubation and Signal Detection:

  • Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound and tracer binding to reach equilibrium.

  • Add the Nano-Glo® substrate to the wells.

  • Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.

5. Data Analysis:

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the cellular EC50 value.

Conclusion

Validating the cellular target engagement of this compound is a non-negotiable step in its development as a potential therapeutic agent. While its biochemical potency is a promising starting point, the true measure of its potential lies in its ability to interact with SHMT in the complex milieu of a living cell. The methodologies outlined in this guide, particularly CETSA, NanoBRET™, and isotope tracer metabolomics, provide a robust framework for achieving this validation. By generating quantitative cellular data, researchers can confidently advance this compound through the drug discovery pipeline, bringing a potentially life-saving therapy one step closer to the clinic.

References

comparison of SHMT-IN-3 with other SHMT inhibitors like SHIN1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Serine Hydroxymethyltransferase (SHMT) represents a critical enzymatic hub in one-carbon metabolism, fueling the synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation. Its pivotal role in cancer metabolism has positioned it as a compelling target for novel therapeutic interventions. This guide provides an objective comparison of two prominent SHMT inhibitors, SHMT-IN-3 and SHIN1, offering insights into their biochemical potency, cellular activity, and the experimental frameworks used for their evaluation.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and SHIN1 against the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the enzyme. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorTargetIC50Source
SHIN1 SHMT15 nM[1][2][3][4]
SHMT213 nM[1][2][3][4]
This compound SHMT10.53 µMMedChemExpress Website
SHMT2Not Reported

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments used to characterize SHMT inhibitors.

In Vitro SHMT Enzymatic Assay (Coupled Spectrophotometric Assay)

This assay indirectly measures SHMT activity by coupling the production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF) to a dehydrogenase reaction that can be monitored spectrophotometrically.[5][6][7]

Materials:

  • Recombinant human SHMT1 or SHMT2 enzyme

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP+

  • 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) from E. coli

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT)

  • Inhibitors (this compound, SHIN1) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, 5 µM MTHFD, 2 mM L-serine, 0.4 mM THF, and 0.25 mM NADP+.

  • Add varying concentrations of the SHMT inhibitor (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Initiate the reaction by adding the SHMT enzyme to each well.

  • Immediately monitor the increase in absorbance at 375 nm at 25°C, which corresponds to the formation of NADPH.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • SHMT inhibitors (this compound, SHIN1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the SHMT inhibitors for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of the MAPK Signaling Pathway

This protocol details the detection of total and phosphorylated proteins in the MAPK signaling pathway to assess the downstream effects of SHMT inhibition.[8][9][10][11]

Materials:

  • Cancer cells treated with SHMT inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total MAPK pathway proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SHMT inhibitors in a mouse xenograft model.[12][13][14][15]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • SHMT inhibitors formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the SHMT inhibitors and vehicle control to their respective groups according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor volume and body weight of each mouse regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth rates between the treatment and control groups to evaluate the efficacy of the inhibitors.

Visualizing the Mechanism and Workflow

To better understand the context and evaluation of these inhibitors, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a standard experimental workflow.

SHMT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Ras Ras RTK->Ras Serine_in Serine SHMT1 SHMT1 Serine_in->SHMT1 Glycine_out Glycine THF_in THF THF_in->SHMT1 CH2THF_out 5,10-CH2-THF Purine Synthesis Purine Synthesis CH2THF_out->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis CH2THF_out->Thymidylate Synthesis SHMT1->Glycine_out SHMT1->CH2THF_out DNA Replication DNA Replication Purine Synthesis->DNA Replication Thymidylate Synthesis->DNA Replication Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF SHMT2->Glycine_mito SHMT2->CH2THF_mito SHMT_IN_3 SHMT_IN_3 SHMT_IN_3->SHMT1 SHIN1 SHIN1 SHIN1->SHMT1 SHIN1->SHMT2

Caption: SHMT in One-Carbon Metabolism and Signaling.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Biochemical Assay Biochemical Assay (IC50 Determination) CellViability Cell Viability Assay (e.g., MTT) Biochemical Assay->CellViability TargetEngagement Target Engagement (e.g., CETSA) CellViability->TargetEngagement DownstreamEffects Downstream Effects (Western Blot for MAPK) TargetEngagement->DownstreamEffects XenograftModel Tumor Xenograft Model (Efficacy & Toxicity) DownstreamEffects->XenograftModel

References

A Comparative Guide: SHMT Inhibitors vs. Methotrexate in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics, targeting metabolic pathways essential for tumor growth and proliferation remains a cornerstone of drug development. Folate metabolism, a critical pathway for nucleotide synthesis, is a well-established target. This guide provides a detailed comparison of a novel class of targeted therapies, Serine Hydroxymethyltransferase (SHMT) inhibitors, represented here by SHIN2 due to the availability of direct comparative data, and the classical antifolate agent, Methotrexate.

While the user requested a comparison with SHMT-IN-3, publicly available, direct comparative studies against methotrexate are not available for this specific compound. Therefore, this guide utilizes data from SHIN2, a potent and well-characterized SHMT inhibitor, to provide a representative comparison against methotrexate. This analysis focuses on their mechanisms of action, preclinical efficacy in cancer models, and the methodologies behind these pivotal studies.

Mechanism of Action: A Tale of Two Targets in the Folate Pathway

Both SHMT inhibitors and methotrexate disrupt one-carbon metabolism, a vital process for the synthesis of nucleotides (the building blocks of DNA and RNA) and other essential biomolecules. However, they do so by targeting different key enzymes in the folate pathway.

Methotrexate , a structural analog of folic acid, primarily inhibits dihydrofolate reductase (DHFR) .[1][2] This enzyme is crucial for regenerating tetrahydrofolate (THF), the active form of folate. By blocking DHFR, methotrexate leads to a depletion of THF, which in turn inhibits the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3]

SHMT inhibitors , on the other hand, target serine hydroxymethyltransferase (SHMT) , which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[4][5] SHMT catalyzes the conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate. This reaction is a major source of one-carbon units for the folate pathway.[4] By inhibiting SHMT, these drugs directly block the entry of one-carbon units into the folate cycle, leading to a similar downstream effect as methotrexate – the inhibition of nucleotide synthesis.[5] The mitochondrial isoform, SHMT2, is frequently overexpressed in cancer and plays a critical role in supplying one-carbon units for tumor growth.[6]

Folate Pathway Inhibition Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR MethyleneTHF 5,10-Methylene-THF Tetrahydrofolate->MethyleneTHF SHMT Purines Purines Tetrahydrofolate->Purines Serine Serine Glycine Glycine Serine->Glycine SHMT MethyleneTHF->Tetrahydrofolate Thymidylate dTMP MethyleneTHF->Thymidylate DNA DNA Purines->DNA Thymidylate->DNA Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR inhibits SHMT_Inhibitor SHMT Inhibitor (e.g., SHIN2) SHMT SHMT SHMT_Inhibitor->SHMT inhibits

Mechanism of action of Methotrexate and SHMT inhibitors.

Preclinical Efficacy: A Focus on T-cell Acute Lymphoblastic Leukemia (T-ALL)

Direct comparative studies between SHMT inhibitors and methotrexate have been conducted in the context of T-cell Acute Lymphoblastic Leukemia (T-ALL), a cancer for which methotrexate is a standard treatment.[2] These studies reveal interesting insights into the potential of SHMT inhibition as a monotherapy and in combination with methotrexate.

In Vitro Cytotoxicity

Studies using the human T-ALL cell line, Molt-4, have demonstrated the cytotoxic effects of both SHIN2 and methotrexate.

Compound Cell Line IC50 (nM) Reference
SHIN2Molt-4~90[1][2]
MethotrexateMolt-4~20-30[3]

Note: The IC50 value for methotrexate in Molt-4 cells is estimated from graphical data in the cited reference.

Interestingly, a key finding is the enhanced sensitivity of methotrexate-resistant Molt-4 cells to SHIN2. Molt-4 cells with acquired resistance to methotrexate (displaying a >2-fold increase in methotrexate IC50) showed increased sensitivity to SHIN2, suggesting that SHMT inhibition could be a viable strategy to overcome methotrexate resistance.[2]

In Vivo Efficacy in a T-ALL Xenograft Model

The combination of SHIN2 and methotrexate has shown synergistic effects in a patient-derived xenograft (PDX) model of T-ALL.

Treatment Group Outcome Reference
VehicleBaseline tumor progression[2]
SHIN2 (200 mg/kg)Significantly increased survival[2]
Methotrexate (10 mg/kg)Increased survival
SHIN2 + MethotrexateSynergistic effect with further extended survival compared to monotherapies[2]

These in vivo results highlight the potential of a dual-targeted approach to folate metabolism inhibition, leading to a more profound anti-leukemic effect.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Molt-4) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment (for adherent cells) or stabilization.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (SHIN2 or methotrexate) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_drug Add SHIN2 or Methotrexate incubate1->add_drug incubate2 Incubate for 72 hours add_drug->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solvent Add solubilization solution incubate3->add_solvent read_plate Measure absorbance at 570 nm add_solvent->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Workflow for a typical MTT cytotoxicity assay.
In Vivo Patient-Derived Xenograft (PDX) Model of T-ALL

PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell line-derived xenografts.

Protocol:

  • Animal Model: Utilize severely immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG mice) to ensure successful engraftment of human leukemia cells.

  • Cell Implantation: Inject T-ALL patient-derived cells intravenously or intra-femorally into the mice.

  • Tumor Engraftment and Monitoring: Monitor the mice for signs of leukemia development, which can include weight loss, hind-limb paralysis, and an increase in human CD45+ cells in the peripheral blood, as assessed by flow cytometry. Tumor burden can also be monitored non-invasively using bioluminescence imaging if the leukemia cells are transduced with a luciferase reporter gene.

  • Treatment Initiation: Once the tumor is established (e.g., a certain percentage of human CD45+ cells is detected in the blood or a detectable bioluminescent signal is observed), randomize the mice into treatment groups.

  • Drug Administration: Administer the compounds (e.g., SHIN2 at 200 mg/kg via intraperitoneal injection and methotrexate at 10 mg/kg via intraperitoneal injection) according to a predetermined schedule.

  • Efficacy Evaluation: Monitor tumor progression and the overall health of the mice throughout the study. The primary endpoint is typically overall survival. Tumor burden can be assessed at various time points.

  • Humane Endpoints: Euthanize mice when they reach predefined humane endpoints, such as significant weight loss or signs of distress.

PDX Model Workflow start Start implant_cells Implant T-ALL PDX cells into immunodeficient mice start->implant_cells monitor_engraftment Monitor tumor engraftment (Flow cytometry, Bioluminescence) implant_cells->monitor_engraftment randomize Randomize mice into treatment groups monitor_engraftment->randomize treat Administer Vehicle, SHIN2, Methotrexate, or Combination randomize->treat monitor_efficacy Monitor tumor burden and survival treat->monitor_efficacy end End of study (Humane endpoints) monitor_efficacy->end

Workflow for an in vivo T-ALL PDX study.

Conclusion and Future Directions

The comparison between SHMT inhibitors and methotrexate reveals a nuanced picture. While both effectively target the folate pathway, their distinct mechanisms of action present unique therapeutic opportunities. The preclinical data in T-ALL suggests that SHMT inhibition is a promising strategy, not only as a monotherapy but also as a synergistic partner for methotrexate. The ability of an SHMT inhibitor to overcome methotrexate resistance is a particularly compelling finding that warrants further investigation.

For researchers and drug development professionals, these findings underscore the potential of developing novel SHMT inhibitors. Future studies should aim to:

  • Conduct direct comparative studies of various SHMT inhibitors, including this compound, against methotrexate across a broader range of cancer types.

  • Elucidate the precise molecular mechanisms underlying the synergy between SHMT inhibitors and methotrexate.

  • Identify predictive biomarkers to select patients who are most likely to respond to SHMT inhibitor therapy.

As our understanding of cancer metabolism deepens, the targeted inhibition of key metabolic enzymes like SHMT holds great promise for the future of precision oncology.

References

SHMT-IN-3: A Comparative Analysis of Selectivity for SHMT1 vs. SHMT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of pyrazolopyran-based inhibitors, exemplified by compounds such as SHIN1, for the two isoforms of serine hydroxymethyltransferase, SHMT1 and SHMT2. This class of inhibitors, which includes SHMT-IN-3, has demonstrated potent dual inhibition of both the cytosolic (SHMT1) and mitochondrial (SHMT2) enzymes, which are critical nodes in one-carbon metabolism. Understanding the selectivity of these inhibitors is paramount for their development as therapeutic agents, particularly in oncology.

Quantitative Selectivity Profile

The following table summarizes the in vitro inhibitory activity of a representative pyrazolopyran-based SHMT inhibitor against human SHMT1 and SHMT2. These compounds demonstrate potent inhibition of both isoforms with low nanomolar efficacy.

CompoundTargetIC50 (nM)Selectivity (SHMT1/SHMT2)
Pyrazolopyran Inhibitor (e.g., SHIN1)Human SHMT1~10~1
Human SHMT2~10

Note: The data presented is based on biochemical assays performed on purified human enzymes. Cellular activity and selectivity may vary depending on cell type, metabolic state, and compound permeability. For instance, in HCT116 colon cancer cells, the growth inhibition by SHIN1 was shown to be primarily driven by the inhibition of SHMT2[1].

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for SHMT inhibitors is typically conducted using an in vitro enzymatic assay.

In Vitro SHMT Enzymatic Assay

This assay measures the enzymatic activity of purified human SHMT1 or SHMT2. The principle of the assay is to quantify the rate of conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).

Materials:

  • Purified recombinant human SHMT1 and SHMT2

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • SHMT inhibitor (e.g., this compound)

  • Detection reagent (e.g., a fluorescent probe that reacts with a product or cofactor)

Procedure:

  • Enzyme Preparation: The purified SHMT1 or SHMT2 enzyme is pre-incubated with PLP, a necessary cofactor.

  • Inhibitor Incubation: A range of concentrations of the SHMT inhibitor is added to the enzyme solution and incubated for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, L-serine and THF.

  • Signal Detection: The reaction progress is monitored over time by measuring the change in fluorescence or absorbance resulting from the formation of the product or consumption of a cofactor.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.

Visualizing Key Pathways and Processes

To better understand the context of SHMT inhibition and the methods used to assess it, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 SHMT1 SHMT1 Serine_cyto->SHMT1 SHMT1->Glycine_cyto CH2THF_cyto 5,10-CH2-THF SHMT1->CH2THF_cyto THF_cyto THF THF_cyto->SHMT1 THF_cyto->CH2THF_cyto SHMT1 Purine_synthesis Purine Synthesis CH2THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis CH2THF_cyto->Thymidylate_synthesis Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 SHMT2 SHMT2 Serine_mito->SHMT2 SHMT2->Glycine_mito CH2THF_mito 5,10-CH2-THF SHMT2->CH2THF_mito THF_mito THF THF_mito->SHMT2 THF_mito->CH2THF_mito SHMT2 Formate Formate CH2THF_mito->Formate Formate->Purine_synthesis Export to Cytosol

Caption: One-Carbon Metabolism Pathway highlighting the roles of SHMT1 and SHMT2.

Experimental_Workflow cluster_workflow IC50 Determination Workflow A Prepare Reagents: - Purified SHMT1/SHMT2 - Substrates (Serine, THF) - Cofactor (PLP) - Inhibitor (this compound) B Dispense serial dilutions of this compound into assay plate A->B C Add SHMT enzyme and cofactor B->C D Initiate reaction with substrates C->D E Monitor reaction kinetics (e.g., fluorescence) D->E F Analyze data and calculate IC50 values E->F

Caption: Experimental workflow for determining the IC50 of SHMT inhibitors.

Concluding Remarks

The pyrazolopyran class of inhibitors, including compounds often referred to as this compound, are potent dual inhibitors of both SHMT1 and SHMT2.[2] While they exhibit minimal selectivity between the two isoforms in biochemical assays, their cellular effects can be isoform-dependent, with SHMT2 inhibition often being the primary driver of anti-proliferative effects in cancer cells. The methodologies described provide a robust framework for the continued evaluation and development of novel SHMT inhibitors. Further research into achieving isoform-selectivity may unlock new therapeutic strategies targeting specific cellular compartments and metabolic vulnerabilities.

References

SHMT Knockout vs. Pharmacological Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of genetic versus small-molecule approaches to targeting serine hydroxymethyltransferase in cancer research and drug development.

Serine hydroxymethyltransferase (SHMT) has emerged as a critical enzyme in cellular metabolism, particularly in cancer, where it plays a pivotal role in the synthesis of nucleotides and amino acids essential for rapid cell proliferation. This guide provides an objective comparison between two primary experimental approaches for studying and targeting SHMT: genetic knockout (KO) and pharmacological inhibition. Understanding the nuances, advantages, and limitations of each method is crucial for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison of SHMT Knockout and Inhibition

The following tables summarize quantitative data from studies investigating the effects of SHMT knockout and inhibition on various cancer cell lines.

Parameter SHMT Knockout (SHMT1/2 double KO) SHMT Inhibition (SHIN1) Cell Line Reference
Tumor Growth Complete block of xenograft formation-HCT-116 (Colon Cancer)[1]
Cell Proliferation (IC50) Not Applicable870 nMHCT-116 (Wild-Type)[1][2]
Cell Proliferation (IC50) in SHMT2 KO background Not Applicable< 50 nMHCT-116 (SHMT2 KO)[1]
Cell Proliferation (IC50) in SHMT1 KO background Not ApplicableIndistinguishable from WTHCT-116 (SHMT1 KO)[1]
Metabolic Effect SHMT Knockout (SHMT2 KO) SHMT Inhibition ((+)SHIN2) Cell Line Reference
dTTP Levels DepletedDepletedHCT116[3]
ATP Levels DepletedDepletedHCT116[3]
Serine Levels AccumulationAccumulationHCT116[3]
Glycine Levels DecreasedNot specifiedJurkat[4]
AICAR Accumulation -YesHCT116[3]
GAR Accumulation -YesHCT116[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.

CRISPR/Cas9-Mediated SHMT Knockout

This protocol outlines the generation of SHMT knockout cell lines using CRISPR/Cas9 technology.

1. sgRNA Design and Cloning:

  • Design single guide RNAs (sgRNAs) targeting the initial exons of the SHMT1 or SHMT2 gene to ensure complete loss of function. Online tools can be used for sgRNA design.

  • Anneal and clone the oligo DNAs encoding the sgRNA into a suitable CRISPR/Cas9 vector, such as pSpCas9(BB)-2A-Puro (PX459), which co-expresses Cas9 and the sgRNA.

2. Transfection and Selection:

  • Transfect the chosen cell line (e.g., HCT-116) with the sgRNA-Cas9 plasmid using a suitable transfection reagent.

  • For dual SHMT1/2 knockout, sequentially transfect cells with constructs targeting each gene.

  • Select for transfected cells using the appropriate antibiotic (e.g., puromycin). For dual knockouts, it may be necessary to culture cells in formate-supplemented media to ensure survival.

3. Clonal Isolation and Expansion:

  • Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

  • Expand individual clones for subsequent verification.

4. Verification of Knockout:

  • Western Blotting: Screen clones for the absence of SHMT protein expression.

  • Genomic DNA Sequencing: Extract genomic DNA from putative knockout clones, PCR amplify the targeted region, and sequence to confirm the presence of insertions or deletions (indels) that result in a frameshift and premature stop codon.

SHMT Inhibitor Treatment in Cell Culture

This protocol describes the treatment of cell lines with an SHMT inhibitor to assess its effects.

1. Cell Seeding:

  • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.

2. Inhibitor Preparation and Treatment:

  • Prepare a stock solution of the SHMT inhibitor (e.g., SHIN1) in a suitable solvent like DMSO.

  • Dilute the stock solution to the desired final concentrations in cell culture medium.

  • Treat cells with a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50). Include a vehicle control (DMSO) group.

3. Incubation:

  • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

4. Assessment of Cell Viability:

  • Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Calculate the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

5. Metabolite Extraction and Analysis (for metabolomics studies):

  • After inhibitor treatment for the desired duration (e.g., 24 hours), quench metabolism and extract metabolites using a cold 80:20 methanol:water solution.

  • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify changes in metabolite levels.

Visualizations

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of SHMT1 and SHMT2 in one-carbon metabolism, showing the conversion of serine to glycine and the generation of one-carbon units for nucleotide synthesis and other essential cellular processes.

One_Carbon_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Glycine_mito Glycine Glycine_cyto->Glycine_mito SHMT1 SHMT1 THF_cyto THF mTHF_cyto 5,10-methylene-THF THF_cyto->mTHF_cyto SHMT1 Purine_synth Purine Synthesis mTHF_cyto->Purine_synth Thymidylate_synth Thymidylate Synthesis mTHF_cyto->Thymidylate_synth Serine_mito->Glycine_mito SHMT2 SHMT2 SHMT2 THF_mito THF mTHF_mito 5,10-methylene-THF THF_mito->mTHF_mito SHMT2 Formate Formate mTHF_mito->Formate Formate->Purine_synth exported

Caption: Overview of SHMT-mediated one-carbon metabolism in the cytosol and mitochondria.

Experimental Workflow: Knockout vs. Inhibition

This diagram outlines the parallel workflows for investigating SHMT function using genetic knockout and pharmacological inhibition.

Experimental_Workflow cluster_KO SHMT Knockout cluster_Inhibition SHMT Inhibition sgRNA_design sgRNA Design Cloning Cloning into CRISPR vector sgRNA_design->Cloning Transfection Transfection Cloning->Transfection Selection Selection & Clonal Isolation Transfection->Selection KO_Verification Verification (Sequencing, WB) Selection->KO_Verification KO_Phenotype Phenotypic Analysis KO_Verification->KO_Phenotype Cell_seeding Cell Seeding Inhibitor_prep Inhibitor Preparation Cell_seeding->Inhibitor_prep Treatment Cell Treatment Inhibitor_prep->Treatment Incubation Incubation Treatment->Incubation Viability_assay Viability/Metabolomics Assay Incubation->Viability_assay Inhibitor_Phenotype Phenotypic Analysis Viability_assay->Inhibitor_Phenotype Start Start Start->sgRNA_design Start->Cell_seeding

Caption: Comparative workflow for SHMT knockout and inhibitor studies.

Discussion and Conclusion

Both SHMT knockout and pharmacological inhibition are powerful tools for dissecting the role of one-carbon metabolism in cancer.

SHMT Knockout offers a "cleaner" system by completely ablating the target protein, avoiding potential off-target effects of small molecules. This approach is ideal for definitively establishing the genetic requirement of SHMT for a particular phenotype, such as tumor formation[1]. However, generating and validating knockout cell lines is a time-consuming process. Moreover, complete loss of a crucial enzyme may lead to compensatory mechanisms or cellular states that differ from a more acute and titratable inhibition. For instance, dual knockout of SHMT1 and SHMT2 can be lethal to cells unless rescued by an external source of one-carbon units like formate.

Pharmacological Inhibition provides a more dynamic and therapeutically relevant model. Small molecule inhibitors allow for dose-dependent and temporal control over enzyme activity, mimicking a clinical scenario more closely. This approach is also more scalable for screening across multiple cell lines[1]. However, inhibitors can have off-target effects, and their efficacy can be influenced by factors such as cellular uptake and metabolism. For example, the inhibitor SHIN1 shows significantly higher potency in a SHMT2 knockout background, highlighting the contribution of both isoforms to cell proliferation[1][2].

References

A Comparative Guide to SHMT Inhibitors: Evaluating SHMT-IN-3 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for the serine hydroxymethyltransferase (SHMT) inhibitor, SHMT-IN-3, alongside other notable SHMT inhibitors. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate research tools for studying one-carbon metabolism and its role in various diseases, particularly cancer.

Executive Summary

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine to glycine and providing one-carbon units for the synthesis of nucleotides and other essential biomolecules. Its two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2, are both implicated in cancer cell proliferation, making them attractive targets for therapeutic intervention. This guide focuses on this compound, a dual inhibitor of both isoforms, and compares its publicly available data with that of other well-characterized inhibitors to provide a resource for researchers in the field.

Data Presentation: Quantitative Comparison of SHMT Inhibitors

The following table summarizes the biochemical potencies of this compound and other selected SHMT inhibitors against both human SHMT1 and SHMT2 isoforms.

CompoundTarget(s)SHMT1 IC50SHMT2 IC50SelectivityReference
This compound (Hit 1) SHMT1/SHMT20.53 µM~10.6 µM*~20-fold for SHMT1[1][2]
SHIN1 (RZ-2994)SHMT1/SHMT25 nM13 nM~2.6-fold for SHMT1[2]
(+)SHIN2SHMT1/SHMT2Not ReportedNot ReportedDual Inhibitor[2]
SHMT-IN-2SHMT1/SHMT213 nM66 nM~5-fold for SHMT1[2]
AGF347SHMT1/SHMT2Not ReportedNot ReportedDual Inhibitor[3]

*Note: The IC50 value for this compound against SHMT2 is an approximation derived from the reported ~20-fold selectivity for SHMT1.[1]

Signaling Pathway and Experimental Workflow

To understand the context of SHMT inhibition, the following diagrams illustrate the one-carbon metabolic pathway and a general workflow for evaluating SHMT inhibitors.

OneCarbonMetabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Transport Glycine_cyto Glycine Glycine_mito Glycine Glycine_cyto->Glycine_mito Transport THF_cyto THF THF_cyto->SHMT1 CH2THF_cyto 5,10-CH2-THF Purine_Synth Purine Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHMT1->Glycine_cyto SHMT1->CH2THF_cyto SHMT2 SHMT2 Serine_mito->SHMT2 THF_mito THF THF_mito->SHMT2 CH2THF_mito 5,10-CH2-THF Formate Formate CH2THF_mito->Formate SHMT2->Glycine_mito SHMT2->CH2THF_mito Formate->Purine_Synth Export

Fig. 1: One-Carbon Metabolism Pathway

SHMT_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assay (Cell Viability) Biochemical_Assay->Cell_Based_Assay Target_Engagement Target Engagement (Isotope Tracing) Cell_Based_Assay->Target_Engagement Xenograft_Model Xenograft Models Target_Engagement->Xenograft_Model PD_Analysis Pharmacodynamics Xenograft_Model->PD_Analysis Efficacy_Studies Efficacy Studies PD_Analysis->Efficacy_Studies Start Compound Synthesis Start->Biochemical_Assay

Fig. 2: SHMT Inhibitor Evaluation Workflow

Experimental Protocols

To ensure the reproducibility of the cited data, this section outlines the general methodologies for key experiments used in the characterization of SHMT inhibitors.

Biochemical Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Principle: The enzymatic activity of purified recombinant human SHMT1 or SHMT2 is measured in the presence of varying concentrations of the inhibitor. The conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate is monitored, often through a coupled-enzyme assay or by direct detection of a product.

General Protocol:

  • Enzyme and Substrate Preparation: Purified recombinant human SHMT1 or SHMT2 is pre-incubated at a specific concentration. A reaction mixture is prepared containing a suitable buffer, pyridoxal 5'-phosphate (PLP), and the substrate L-serine.

  • Inhibitor Preparation: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the co-substrate tetrahydrofolate (THF).

  • Detection: The reaction progress is monitored over time. A common method involves a coupled assay where the product, 5,10-methylenetetrahydrofolate, is converted by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) to 5,10-methenyltetrahydrofolate, which can be detected spectrophotometrically.

  • Data Analysis: The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

Cell viability assays are used to determine the number of viable cells in a culture after exposure to a test compound.

Principle: The metabolic activity of cultured cells is used as an indicator of cell viability. A common method is the MTT assay, where the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT116, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the SHMT inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is calculated.

Reproducibility and Further Considerations

The data presented for this compound is currently limited in the public domain. The provided IC50 value for SHMT1 is a valuable starting point, but further characterization, including a confirmed IC50 for SHMT2 and comprehensive cell-based screening, is necessary for a complete understanding of its biological activity. Researchers are encouraged to perform their own validation experiments to confirm the activity and selectivity of this compound in their specific experimental systems.

The development of more selective inhibitors for SHMT1 and SHMT2 remains an active area of research. Such tools will be invaluable for dissecting the distinct roles of the cytosolic and mitochondrial one-carbon metabolic pathways in health and disease.

References

Cross-Validation of SHMT Inhibitor Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of serine hydroxymethyltransferase (SHMT) using the inhibitor SHMT-IN-3 and its analogs (e.g., SHIN1, SHIN2) with genetic knockdown or knockout of SHMT enzymes. This cross-validation is crucial for target validation and understanding the on-target effects of these potential cancer therapeutics.

Data Presentation: Pharmacological vs. Genetic Inhibition of SHMT

The following tables summarize quantitative data from various studies, comparing the effects of SHMT inhibitors with genetic models on cancer cell viability, tumor growth, and key metabolic and cellular processes.

Table 1: Impact on Cancer Cell Viability (IC50 Values in nM)
Cell Line Compound Wild-Type SHMT1 Knockout
HCT-116(+)-SHIN1870870
Data from studies on HCT-116 colon cancer cells demonstrates the on-target effect of SHMT inhibitors.
Table 2: Effects on Tumor Growth in Xenograft Models
Model Intervention Tumor Growth Reduction
Burkitt Lymphoma (BL60 cells)Inducible SHMT2 knockdown70.1%
Undifferentiated Thyroid Cancer (FRO-luc cells)shSHMT2Significant reduction
Undifferentiated Thyroid Cancer (FRO-luc cells)SHIN2 treatmentSignificant reduction
In vivo studies consistently show that both genetic silencing of SHMT2 and pharmacological inhibition significantly impede tumor progression.
Table 3: Cellular and Metabolic Consequences of SHMT Inhibition/Knockdown
Parameter Genetic Knockdown (SHMT2) Pharmacological Inhibition (SHIN1/SHIN2)
Cell Cycle G0/G1 arrest in Burkitt lymphoma cells[1][2]G0/G1 arrest in T-ALL cells[3]
Apoptosis Increased cleaved PARP and caspase 3 in Burkitt lymphoma cells[1][2]Increased apoptosis in ccRCC cells[4]
Glycine Levels Reduced intracellular levels[1]Reduced intracellular levels
Formate Levels Reduced intracellular levels[1]Reduced intracellular levels[1]
Both approaches lead to similar downstream effects, including cell cycle arrest, induction of apoptosis, and depletion of key metabolites.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are summaries of key experimental protocols.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic or cytostatic effects of SHMT inhibitors or the consequence of SHMT knockdown.

General Protocol (MTT/MTS Assay):

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Pharmacological: Add serial dilutions of the SHMT inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).

    • Genetic: For inducible knockdown models, add the inducing agent (e.g., doxycycline). For constitutive knockdown/knockout models, proceed to the next step after the desired period of gene silencing.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Measurement:

    • MTT: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • MTS: The formazan product is soluble in the culture medium.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the control-treated cells. IC50 values for inhibitors are determined by plotting viability against inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model Studies

Objective: To evaluate the anti-tumor efficacy of SHMT inhibition or knockdown in a living organism.

General Protocol:

  • Cell Preparation: Harvest cancer cells (e.g., those with inducible shRNA against SHMT2 or parental cells for inhibitor studies) and resuspend them in a suitable medium like PBS or Matrigel.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject the prepared cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., >140 mm³). Measure tumor volume regularly using calipers (Volume = (width² x length)/2).

  • Treatment Administration:

    • Pharmacological: Administer the SHMT inhibitor (e.g., SHIN2) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A vehicle control group is essential.

    • Genetic (Inducible Knockdown): Provide the inducing agent (e.g., doxycycline) in the drinking water or chow to activate shRNA expression.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the efficacy of the intervention. A 70.1% reduction in tumor growth was observed with inducible SHMT2 knockdown in a Burkitt lymphoma model[1][2].

Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To quantify changes in key intracellular metabolites, such as serine and glycine, following SHMT inhibition or knockdown.

General Protocol:

  • Cell Culture and Treatment: Grow cells under the desired experimental conditions (e.g., with or without SHMT inhibitor, or with SHMT knockdown).

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold saline to remove extracellular metabolites.

    • Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the metabolite extract onto a suitable liquid chromatography column (e.g., a HILIC or reversed-phase column) to separate the amino acids.

    • Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer operating in a targeted mode (e.g., Multiple Reaction Monitoring - MRM) to specifically detect and quantify serine and glycine based on their unique mass-to-charge ratios and fragmentation patterns.

  • Data Analysis: Integrate the peak areas for serine and glycine and normalize to an internal standard and cell number or protein content. Compare the relative abundance of these metabolites between treated and control samples. Studies have shown a significant reduction in intracellular glycine and formate levels following both SHMT2 knockdown and pharmacological inhibition[1].

Mandatory Visualization

Signaling Pathway Diagram

SHMT_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 Serine_mito Serine Serine_cyto->Serine_mito Transport Glycine_cyto Glycine THF_cyto THF THF_cyto->SHMT1 Methylene_THF_cyto 5,10-Methylene-THF Nucleotide_Synthesis_cyto Nucleotide Synthesis Methylene_THF_cyto->Nucleotide_Synthesis_cyto Purine & Thymidylate Synthesis SHMT1->Glycine_cyto SHMT1->Methylene_THF_cyto SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine Glycine_mito->Glycine_cyto Transport THF_mito THF THF_mito->SHMT2 Methylene_THF_mito 5,10-Methylene-THF Formate_mito Formate Methylene_THF_mito->Formate_mito Formate_cyto Formate Formate_mito->Formate_cyto Transport SHMT2->Glycine_mito SHMT2->Methylene_THF_mito SHMT_IN_3 This compound (and analogs) SHMT_IN_3->SHMT1 SHMT_IN_3->SHMT2 KO Genetic Knockout/ Knockdown KO->SHMT1 KO->SHMT2

Caption: Serine-Glycine One-Carbon Metabolism Pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_approaches Intervention Approaches cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Pharmacological Pharmacological Inhibition (this compound) Cell_Viability Cell Viability Assays (MTT/MTS) Pharmacological->Cell_Viability Metabolomics Metabolomics (LC-MS) Pharmacological->Metabolomics Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Pharmacological->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/Caspase) Pharmacological->Apoptosis Xenograft Xenograft Tumor Models Pharmacological->Xenograft Genetic Genetic Manipulation (Knockdown/Knockout) Genetic->Cell_Viability Genetic->Metabolomics Genetic->Cell_Cycle Genetic->Apoptosis Genetic->Xenograft Data_Comparison Quantitative Data Comparison (Tables & Figures) Cell_Viability->Data_Comparison Metabolomics->Data_Comparison Cell_Cycle->Data_Comparison Apoptosis->Data_Comparison Xenograft->Data_Comparison

Caption: Experimental Workflow for Cross-Validation.

References

SHMT-IN-3 as a Reference Compound for SHMT Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Serine Hydroxymethyltransferase (SHMT) plays a pivotal role in one-carbon metabolism, supplying one-carbon units for the synthesis of nucleotides, amino acids, and other essential biomolecules. Its two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2, are crucial for cellular proliferation and have emerged as attractive therapeutic targets in oncology and infectious diseases. This guide provides a comparative analysis of SHMT-IN-3 as a reference inhibitor for SHMT, evaluating its performance against other known SHMT inhibitors and detailing the experimental protocols for their characterization.

Performance Comparison of SHMT Inhibitors

This compound has been identified as a potent inhibitor of human SHMT1. To provide a comprehensive understanding of its utility as a reference compound, its inhibitory activity is compared with other small molecule inhibitors of SHMT1 and SHMT2. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against both isoforms.

CompoundSHMT1 IC50 (µM)SHMT2 IC50 (µM)SelectivityChemical ScaffoldReference
This compound (Hit 1) 0.53Not ReportedSHMT1 selective (~20-fold)Thiophene-based[1]
Hit 2 0.72~0.14SHMT2 selective (~5-fold)Not Specified[1]
SHIN1 (RZ-2994) 0.0050.013Dual InhibitorPyrazolopyran[2]
(+)-SHIN2 Not ReportedNot ReportedDual InhibitorPyrazolopyran
AGF347 Not ReportedNot ReportedDual InhibitorFolate Mimetic[1]
Compound 2.12 Mid-micromolarLess PotentSHMT1 selectivePyrazolopyran[1]
Pemetrexed ~19.1 (Ki)>100WeakFolate Analogue[3]
Lometrexol ~20 (Ki)~100WeakFolate Analogue[3]
3-Bromopyruvate SelectiveNot ActiveSHMT1 selectiveCysteine-reactive[1]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes. "Not Reported" indicates that the specific data was not found in the reviewed literature.

Experimental Protocols

Accurate and reproducible assessment of SHMT inhibition is critical for drug discovery efforts. Below are detailed methodologies for key experiments cited in the evaluation of SHMT inhibitors.

Protocol 1: High-Throughput Screening (HTS) of SHMT Inhibitors using a Fluorescence-Based Assay

This protocol is adapted from a novel fluorescent assay that directly measures SHMT activity, making it suitable for HTS campaigns.

Objective: To identify novel inhibitors of SHMT1 and SHMT2 from a compound library.

Materials:

  • Recombinant human SHMT1 and SHMT2 enzymes

  • Fluorescent probe (e.g., a serine analog that becomes fluorescent upon enzymatic conversion)

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal-5'-phosphate (PLP)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5)

  • 384-well microplates

  • Compound library

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Dispense compounds from the library into 384-well plates at a final concentration range (e.g., 1-100 µM). Include appropriate controls (DMSO for 0% inhibition and a known inhibitor for 100% inhibition).

  • Enzyme Preparation: Prepare a solution of recombinant SHMT1 or SHMT2 in assay buffer containing PLP.

  • Reaction Initiation: Add the enzyme solution to the compound-plated wells.

  • Substrate Addition: To initiate the reaction, add a mixture of L-serine, THF, and the fluorescent probe to each well.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition are selected as "hits" for further validation.

Protocol 2: Determination of IC50 Values for SHMT Inhibitors

This protocol outlines the steps to determine the potency of a hit compound by generating a dose-response curve.

Objective: To quantify the inhibitory potency (IC50) of a compound against SHMT1 and SHMT2.

Materials:

  • Purified recombinant SHMT1 and SHMT2

  • Hit compound (inhibitor)

  • L-serine

  • [14C]-L-serine (radiolabeled substrate)

  • Tetrahydrofolate (THF)

  • Pyridoxal-5'-phosphate (PLP)

  • Assay buffer

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Serial Dilution of Inhibitor: Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, PLP, THF, and a specific concentration of the inhibitor.

  • Enzyme Addition: Add the purified SHMT enzyme to each tube and pre-incubate for a short period.

  • Reaction Initiation: Start the reaction by adding a mixture of L-serine and [14C]-L-serine.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction (e.g., by adding a strong acid).

  • Separation of Product: Separate the product (glycine) from the substrate (serine). This can be achieved using various methods, such as ion-exchange chromatography.

  • Quantification: Measure the radioactivity of the product using a scintillation counter.

  • IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

To better understand the context of SHMT inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

SHMT_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_ext Serine Serine_in Serine Serine_ext->Serine_in SHMT1 SHMT1 Serine_in->SHMT1 Serine_m Serine Serine_in->Serine_m Glycine_c Glycine mTOR_pathway mTOR Pathway Glycine_c->mTOR_pathway THF_c THF THF_c->SHMT1 CH2THF_c 5,10-CH2-THF Nucleotide_syn Nucleotide Synthesis CH2THF_c->Nucleotide_syn Methionine_cycle Methionine Cycle CH2THF_c->Methionine_cycle SHMT1->Glycine_c SHMT1->CH2THF_c SHMT2 SHMT2 Serine_m->SHMT2 Glycine_m Glycine THF_m THF THF_m->SHMT2 CH2THF_m 5,10-CH2-THF SHMT2->Glycine_m SHMT2->CH2THF_m MAPK_pathway MAPK Pathway SHMT2->MAPK_pathway regulates VEGF_pathway VEGF Pathway SHMT2->VEGF_pathway regulates HIF1a_pathway HIF1α/VEGF/STAT3 Pathway SHMT2->HIF1a_pathway regulates Experimental_Workflow start Start: Compound Library hts High-Throughput Screening (Fluorescence-based Assay) start->hts hit_id Hit Identification (% Inhibition > Threshold) hts->hit_id dose_response Dose-Response Studies (IC50 Determination) hit_id->dose_response biochem_assay Biochemical Assays (e.g., Radiolabeled Assay) dose_response->biochem_assay cell_based_assay Cell-based Assays (e.g., Proliferation Assay) dose_response->cell_based_assay selectivity Selectivity Profiling (SHMT1 vs. SHMT2) biochem_assay->selectivity cell_based_assay->selectivity lead_opt Lead Optimization selectivity->lead_opt

References

Benchmarking SHMT-IN-3 Against Novel SHMT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Serine Hydroxymethyltransferase (SHMT) has emerged as a critical therapeutic target in oncology due to its central role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1][2] The development of potent and selective SHMT inhibitors is a key focus in the discovery of novel anticancer agents. This guide provides an objective comparison of SHMT-IN-3 against other novel SHMT inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug development efforts.

Data Presentation: A Comparative Analysis of SHMT Inhibitors

The following table summarizes the in vitro potency of this compound and a selection of other novel SHMT inhibitors against the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorSHMT1 IC50SHMT2 IC50Cellular IC50Notes
This compound 0.53 µM--Exhibits noncompetitive inhibition against serine.
SHIN1 (RZ-2994) 5 nM[3][4][5]13 nM[3][4][5]870 nM (HCT-116 cells)[2][6]A potent dual inhibitor of SHMT1 and SHMT2.
(+)SHIN2 --300 nM (HCT116 cells); 89 nM (Molt4 T-ALL cells)[7]Demonstrates in vivo activity and synergizes with methotrexate.[8]
SHMT-IN-2 13 nM[1][9][10]66 nM[1][9][10]2.8 µM (SHMT1); 36 nM (SHMT2)[1]A stereospecific dual inhibitor with sensitivity in B-cell lymphomas.[1]
Pyrazolopyran 2.12 57.9 µM[11]227.2 µM[11]-Preferentially inhibits the cytosolic isoform, SHMT1.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of SHMT in one-carbon metabolism and a typical experimental workflow for evaluating SHMT inhibitors.

SHMT_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 Serine_mito Serine Serine_cyto->Serine_mito THF_cyto THF CH2THF_cyto 5,10-CH2-THF THF_cyto->CH2THF_cyto SHMT1 Purine_Synth Purine Synthesis CH2THF_cyto->Purine_Synth Thymidylate_Synth Thymidylate Synthesis CH2THF_cyto->Thymidylate_Synth SHMT1 SHMT1 Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 Glycine_mito->Glycine_cyto THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito SHMT2 Formate Formate CH2THF_mito->Formate SHMT2 SHMT2 Formate->Purine_Synth

SHMT in One-Carbon Metabolism

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme_Prep Enzyme Purification (SHMT1 & SHMT2) Activity_Assay Enzyme Activity Assay (Spectrophotometric) Enzyme_Prep->Activity_Assay Inhibitor_Prep Inhibitor Stock Preparation Inhibitor_Prep->Activity_Assay Cell_Culture Cancer Cell Line Culture Inhibitor_Prep->Cell_Culture IC50_Calc IC50 Determination Activity_Assay->IC50_Calc Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Target_Engage Target Engagement (CETSA) Cell_Culture->Target_Engage Data_Analysis Data Analysis Viability_Assay->Data_Analysis Target_Engage->Data_Analysis Inhibitor_Comparison Potency Potency (IC50) High_Potency High Potency (Low nM) Moderate_Potency Moderate Potency (High nM - Low µM) Low_Potency Low Potency (µM) SHIN1 SHIN1 (SHMT1: 5 nM SHMT2: 13 nM) SHMT_IN_2 SHMT-IN-2 (SHMT1: 13 nM SHMT2: 66 nM) SHMT_IN_3 This compound (SHMT1: 530 nM) Pyrazolopyran_2_12 Pyrazolopyran 2.12 (SHMT1: 57.9 µM SHMT2: 227.2 µM)

References

A Comparative Analysis of SHMT-IN-3 and Pemetrexed in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the targeting of metabolic pathways essential for tumor growth and proliferation remains a cornerstone of drug development. This guide provides a detailed comparative analysis of two distinct inhibitors: SHMT-IN-3, a targeted inhibitor of serine hydroxymethyltransferase (SHMT), and pemetrexed, a multi-targeted antifolate chemotherapy agent. This comparison aims to equip researchers with a comprehensive understanding of their mechanisms, preclinical efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

Pemetrexed is a well-established chemotherapeutic agent that disrupts the folate-dependent metabolic processes vital for cell replication by inhibiting multiple enzymes. In contrast, this compound represents a more targeted approach by specifically inhibiting serine hydroxymethyltransferase, a key enzyme in one-carbon metabolism. This guide presents a side-by-side comparison of their biochemical potency, cellular activity, and the underlying pathways they affect.

Data Presentation

Table 1: Biochemical and Cellular Potency
ParameterThis compoundPemetrexed
Target(s) Serine Hydroxymethyltransferase 1 (SHMT1), Serine Hydroxymethyltransferase 2 (SHMT2)Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), Glycinamide Ribonucleotide Formyltransferase (GARFT)
IC50 (SHMT1) 0.53 µMNot Applicable
IC50 (SHMT2) ~100 µM (Reported for Pemetrexed)[1]Not a primary target; weak inhibition reported[1]
Ki (DHFR) Not Applicable7.0 nM[2]
Ki (TS) Not Applicable109 nM[2]
Ki (GARFT) Not Applicable9,300 nM[2]
Cellular IC50 HCT-116: 870 nM (for the related compound SHIN1)[3][4]A549 (NSCLC): 1.82 ± 0.17 µM (48h)[4], HCC827 (NSCLC): 1.54 ± 0.30 µM (48h)[4], H1975 (NSCLC): 3.37 ± 0.14 µM (48h)[4]
Table 2: In Vivo Efficacy in Preclinical Models
CompoundCancer ModelDosing RegimenOutcome
SHIN1 (related SHMT inhibitor) T-cell Acute Lymphoblastic Leukemia (T-ALL) XenograftNot specifiedIncreased survival[3]
AGF347 (related SHMT inhibitor) Pancreatic Cancer Xenograft15 mg/kg, every 2 days for 8 dosesSignificant tumor growth inhibition[5]
Pemetrexed Non-Small Cell Lung Cancer (NSCLC) Xenograft150 mg/kg, twice a week for 3 weeksAdditive inhibitory effects when combined with metformin

Mechanism of Action and Signaling Pathways

Pemetrexed exerts its cytotoxic effects by simultaneously inhibiting three key enzymes in the folate pathway. This leads to the depletion of essential precursors for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[1][6]

This compound, by inhibiting both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, blocks the conversion of serine to glycine and the generation of one-carbon units necessary for nucleotide biosynthesis. This targeted inhibition disrupts the central carbon metabolism that is often upregulated in cancer cells.

SHMT_vs_Pemetrexed_Pathway cluster_0 Pemetrexed Mechanism cluster_1 This compound Mechanism Pemetrexed Pemetrexed DHFR DHFR Pemetrexed->DHFR inhibits TS TS Pemetrexed->TS inhibits GARFT GARFT Pemetrexed->GARFT inhibits Purine_Synthesis Purine_Synthesis GARFT->Purine_Synthesis DHF DHF THF THF DHF->THF DHFR dTMP dTMP THF->dTMP dUMP dUMP dUMP->dTMP TS DNA_RNA_Synthesis_P DNA/RNA Synthesis dTMP->DNA_RNA_Synthesis_P Purine_Synthesis->DNA_RNA_Synthesis_P Apoptosis_P Apoptosis DNA_RNA_Synthesis_P->Apoptosis_P SHMT_IN_3 This compound SHMT1 SHMT1 (Cytosol) SHMT_IN_3->SHMT1 inhibits SHMT2 SHMT2 (Mitochondria) SHMT_IN_3->SHMT2 inhibits Serine Serine Glycine Glycine Serine->Glycine SHMT1/2 One_Carbon_Units One-Carbon Units Serine->One_Carbon_Units SHMT1/2 Nucleotide_Synthesis Nucleotide Synthesis Glycine->Nucleotide_Synthesis One_Carbon_Units->Nucleotide_Synthesis DNA_RNA_Synthesis_S DNA/RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis_S Apoptosis_S Apoptosis DNA_RNA_Synthesis_S->Apoptosis_S

Figure 1: Comparative Signaling Pathways. This diagram illustrates the distinct mechanisms of action of Pemetrexed and this compound in disrupting nucleotide synthesis, ultimately leading to apoptosis.

Experimental Protocols

SHMT Enzyme Inhibition Assay

A common method to determine the inhibitory potential of compounds against SHMT is a spectrophotometric assay.

Principle: This assay measures the decrease in the rate of the SHMT-catalyzed reaction in the presence of an inhibitor. A coupled enzyme reaction is often used to produce a detectable signal.

Protocol:

  • Reagents: Purified recombinant human SHMT1 or SHMT2 enzyme, L-serine, tetrahydrofolate (THF), NADP+, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), potassium phosphate buffer (pH 7.2), and the test inhibitor (this compound).

  • Assay Setup: The reaction mixture typically contains the buffer, L-serine, THF, NADP+, and MTHFD in a microplate well.

  • Initiation: The reaction is initiated by the addition of the SHMT enzyme.

  • Inhibitor Addition: For inhibition studies, the enzyme is pre-incubated with varying concentrations of the inhibitor before initiating the reaction.

  • Measurement: The rate of NADPH production, which is coupled to the SHMT reaction, is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.[7][8]

SHMT_Inhibition_Assay cluster_workflow SHMT Inhibition Assay Workflow start Prepare Reagents setup Set up reaction mixture in microplate (Buffer, Serine, THF, NADP+, MTHFD) start->setup preincubate Pre-incubate SHMT enzyme with this compound setup->preincubate initiate Initiate reaction by adding SHMT preincubate->initiate measure Measure absorbance at 340 nm over time initiate->measure analyze Calculate IC50 value measure->analyze

Figure 2: SHMT Inhibition Assay Workflow. A schematic representation of the key steps involved in determining the inhibitory activity of a compound against SHMT.
Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549 non-small cell lung cancer cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound or pemetrexed) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined.[3][5]

MTT_Assay_Workflow cluster_workflow MTT Cell Proliferation Assay Workflow start Seed cells in 96-well plate treat Treat cells with compound (this compound or Pemetrexed) start->treat add_mtt Add MTT solution to wells treat->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate IC50 value measure->analyze

References

Safety Operating Guide

Prudent Disposal Practices for SHMT-IN-3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety data sheets (SDS) and disposal procedures for SHMT-IN-3 were not publicly available at the time of this writing. The following guidelines are based on general best practices for the disposal of research chemicals and hazardous waste in a laboratory environment. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Immediate Safety and Handling Considerations

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep containers tightly closed and clearly labeled.

Step-by-Step Disposal Procedure for this compound Waste

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection. The following steps outline a general procedure for managing this compound waste.

  • Waste Identification and Characterization:

    • Determine if the this compound waste is hazardous. This determination can be based on knowledge of the chemical's properties or through analysis.[1] Since specific hazard information for this compound is unavailable, it is safest to manage it as hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes, when mixed, can react violently or release toxic gases.[2] For instance, acids should be stored separately from bases and cyanides.[2]

  • Waste Segregation and Collection:

    • Collect this compound waste in a designated, compatible, and leak-proof container.[3] The original container is often a suitable choice.[4]

    • Ensure the waste container is properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the accumulation start date.[5]

    • Solid and liquid waste should be collected in separate containers.

  • Satellite Accumulation Area (SAA):

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the waste container closed except when adding waste.[2][6]

    • Secondary containment should be used to prevent spills from reaching drains.[6]

  • Waste Pickup and Disposal:

    • Schedule a waste pickup with your institution's EHS department. Do not allow waste to accumulate beyond established limits.[5]

    • Do not dispose of this compound by pouring it down the drain or by evaporation in a fume hood.[2][6]

    • All hazardous waste must be disposed of through a licensed hazardous waste vendor coordinated by your EHS office.[6]

Decontamination of Empty Containers

Empty containers that held this compound may still contain residual amounts of the chemical and should be handled appropriately.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent capable of removing the residue.[6][7]

    • The first rinseate should be collected and disposed of as hazardous chemical waste.[7] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your EHS department.[7]

  • Container Disposal:

    • After triple rinsing and allowing the container to dry, deface or remove the original label.[3][6]

    • The clean, empty container can typically be disposed of in the regular trash or recycled according to institutional policy.[3]

Quantitative Data for Chemical Waste Management

While specific quantitative data for this compound is not available, the following table provides general guidelines for the storage and disposal of hazardous chemical waste in a laboratory setting.

ParameterGuidelineSource
Maximum Accumulation Volume in SAA 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[4]
Maximum Accumulation Time in SAA Up to one year for partially filled containers[2]
Time Limit for Removal of Full Containers from SAA Within three days after the container becomes full[2]
pH Range for Aqueous Waste Drain Disposal (if permissible) Between 5.0 and 12.5[2]

Experimental Protocols

Waste Determination: The process of determining if a waste is hazardous is a key experimental protocol in itself.[1] This involves:

  • Knowledge of Process: Evaluating the chemical inputs and reactions that generated the waste to determine if any known hazardous substances are present.

  • Characteristic Evaluation: Testing the waste for the four characteristics of hazardous waste:

    • Ignitability: The tendency to catch fire.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The presence of specific toxic chemicals that can leach out of the waste.[1]

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste in a research laboratory.

SHMT_IN_3_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management A This compound Use in Research B Generation of this compound Waste (Solid & Liquid) A->B C Waste Characterization (Assume Hazardous) B->C D Segregate Waste (Separate Containers) C->D E Label Container ('Hazardous Waste', Name, Date) D->E F Store in Satellite Accumulation Area (SAA) (Closed Container, Secondary Containment) E->F G Schedule Waste Pickup with EHS F->G H EHS Transports to Central Accumulation Area G->H I Disposal by Licensed Vendor (Incineration/Landfill) H->I

Caption: Workflow for the safe disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。